4-Methyl-3,3'-bipyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-4-6-13-8-11(9)10-3-2-5-12-7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUMMENIASTVPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673534 | |
| Record name | 4-Methyl-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38840-06-1 | |
| Record name | 4-Methyl-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methyl-3,3'-bipyridine: A Technical Guide to Synthesis, Properties, and Applications
Introduction: The Strategic Value of Methyl-Substituted Bipyridines in Modern Chemistry
Bipyridines are a cornerstone of coordination chemistry, catalysis, and materials science, prized for their robust bidentate chelation to a vast array of metal centers.[1] The strategic placement of substituents onto the bipyridine scaffold allows for the fine-tuning of their steric and electronic properties, thereby influencing the behavior of the resulting metal complexes.[2] The introduction of a simple methyl group, a seemingly minor modification, can profoundly impact a molecule's conformational preferences, solubility, and electronic nature, making methylated bipyridines particularly valuable building blocks.[3] This guide provides an in-depth technical overview of 4-Methyl-3,3'-bipyridine, a less-explored yet promising isomer, with a focus on its synthesis, predicted properties, and potential applications for researchers in drug discovery and materials science.
Molecular Structure and Physicochemical Properties
This compound possesses a unique structural arrangement with a methyl group at the 4-position of one pyridine ring and the linkage to the second pyridine ring at the 3 and 3' positions. This asymmetry, compared to more common 2,2' or 4,4' isomers, is expected to impart distinct properties.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₁₁H₁₀N₂ | |
| Molecular Weight | 170.21 g/mol | |
| Appearance | Off-white to pale yellow solid | General characteristic of bipyridine derivatives. |
| Melting Point | Likely to be in the range of other methylated bipyridines. For comparison, 4,4'-dimethyl-2,2'-bipyridine has a melting point of 173-176 °C. | |
| Boiling Point | Expected to be high due to the aromatic nature and polarity. | |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, MeOH, EtOH). Limited solubility in water. | The methyl group may slightly increase hydrophobicity compared to the parent 3,3'-bipyridine. |
| pKa | The pKa values are expected to be similar to those of 3,3'-bipyridine, with the methyl group having a minor electron-donating effect. The pKa of 3,3'-bipyridine is reported to be around 4.8.[4] |
Synthesis of this compound: A Proposed Cross-Coupling Strategy
The synthesis of unsymmetrical bipyridines is most effectively achieved through transition-metal-catalyzed cross-coupling reactions.[1] Based on established methodologies for similar compounds, a Negishi or Suzuki coupling approach is proposed as a high-yielding and reliable route to this compound.[5][6]
Proposed Synthetic Workflow
Caption: Proposed Negishi coupling workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Part 1: Preparation of the Organozinc Reagent (3-Pyridylzinc chloride)
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Cool the flask to -10 °C.
-
Slowly add a solution of 3-bromopyridine in anhydrous THF.
-
Add a solution of n-butyllithium or isopropylmagnesium chloride lithium chloride dropwise, maintaining the temperature below -5 °C.
-
Stir the reaction mixture for 1-2 hours at -10 °C.
-
In a separate flask, dissolve anhydrous zinc chloride in anhydrous THF.
-
Transfer the freshly prepared organolithium or Grignard reagent to the zinc chloride solution via cannula at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The resulting solution of 3-pyridylzinc chloride is used in the next step.
Part 2: Negishi Cross-Coupling
-
To a flame-dried, three-necked flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Add a solution of 3-bromo-4-methylpyridine in anhydrous THF.
-
Add the solution of 3-pyridylzinc chloride prepared in Part 1.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organometallic reagents are sensitive to air and moisture.
-
Anhydrous Solvents: Water will quench the organometallic intermediates.
-
Low Temperatures: The initial metal-halogen exchange is exothermic and low temperatures are required to prevent side reactions.
-
Palladium Catalyst: A palladium(0) catalyst is essential for the catalytic cycle of the Negishi coupling.
-
Workup and Purification: Standard procedures to isolate and purify the final product.
Spectroscopic Characterization
The identity and purity of synthesized this compound would be confirmed by a suite of spectroscopic techniques.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. Based on data for 3,3'-bipyridine and methylpyridines, the following chemical shifts can be predicted (in CDCl₃):[4][7]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | ~8.6-8.8 | d | J ≈ 2.0 |
| H-6 | ~8.5-8.7 | dd | J ≈ 4.8, 1.6 |
| H-4 | ~7.8-8.0 | dt | J ≈ 8.0, 2.0 |
| H-5 | ~7.3-7.5 | ddd | J ≈ 8.0, 4.8, 0.8 |
| H-2' | ~8.5-8.7 | s | |
| H-5' | ~7.2-7.4 | d | J ≈ 5.0 |
| H-6' | ~8.4-8.6 | d | J ≈ 5.0 |
| 4-CH₃ | ~2.3-2.5 | s |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework. Predicted chemical shifts are based on data for related bipyridines:[8][9]
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~150-152 |
| C-3 | ~134-136 |
| C-4 | ~137-139 |
| C-5 | ~123-125 |
| C-6 | ~148-150 |
| C-2' | ~147-149 |
| C-3' | ~135-137 |
| C-4' | ~145-147 |
| C-5' | ~124-126 |
| C-6' | ~149-151 |
| 4-CH₃ | ~20-22 |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 170. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the bipyridine ring.[10][11]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic bands for the aromatic C-H and C=C/C=N stretching vibrations, as well as bands for the methyl group.[12][13][14][15][16]
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Methyl C-H stretch |
| 1600-1550 | Aromatic C=C and C=N stretching |
| 1480-1430 | Aromatic ring vibrations |
| 850-750 | Aromatic C-H out-of-plane bending |
Reactivity and Potential Applications
The unique electronic and steric profile of this compound makes it an attractive candidate for various applications.
Coordination Chemistry and Catalysis
Like other bipyridines, this compound is expected to be an excellent ligand for a wide range of transition metals. The methyl group can influence the electron density on the pyridine ring, potentially modulating the catalytic activity of the resulting metal complex.[17] These complexes could find applications in:
-
Homogeneous Catalysis: As ligands for catalysts in cross-coupling reactions, hydrogenations, and oxidations.[18][19][20]
-
Materials Science: As building blocks for metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, separation, and catalysis.[21]
Caption: Logical relationship of this compound as a ligand to its potential applications.
Drug Development
Bipyridine scaffolds are present in a number of biologically active molecules and approved drugs.[22][23] The 3,3'-bipyridine core, in particular, has been investigated for its potential as a scaffold for c-Met kinase inhibitors, which are of interest in cancer therapy.[22] The introduction of a methyl group can influence the binding affinity and pharmacokinetic properties of a drug candidate. Therefore, this compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications.[3][24]
Conclusion
While this compound is not as extensively studied as some of its isomers, its unique structure and the predictable influence of the methyl group make it a compound of significant interest. The synthetic routes to this molecule are accessible through well-established cross-coupling methodologies. Its predicted properties suggest it will be a versatile ligand for coordination chemistry and a valuable building block for the development of new catalysts and therapeutic agents. This guide provides a solid foundation for researchers looking to explore the potential of this promising, yet underutilized, bipyridine derivative.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,3'-Bipyridine | C10H8N2 | CID 68487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]
- 9. 4,4'-Bipyridine(553-26-4) 13C NMR [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3,3'-Bipyridine [webbook.nist.gov]
- 12. Pyridine, 4-methyl- [webbook.nist.gov]
- 13. 4,4'-Bipyridine(553-26-4) IR Spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 4-Methylpyridine(108-89-4) IR Spectrum [chemicalbook.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. diamond.ac.uk [diamond.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 4,4’-Bipyridine [himedialabs.com]
- 22. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bipyridine Derivatives as NOP2/Sun RNA Methyltransferase 3 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3,3'-Bipyridine: Synthesis, Properties, and Applications
A Note to the Researcher: Initial inquiries for a detailed technical guide on "4-Methyl-3,3'-bipyridine" did not yield a specific CAS number or substantial technical data from publicly available scientific databases. This suggests that this particular isomer is not widely studied or readily available. Therefore, this guide focuses on the parent compound, 3,3'-Bipyridine , for which a wealth of information exists. The principles and methodologies discussed herein provide a strong foundation for understanding the chemistry of substituted 3,3'-bipyridine derivatives.
Introduction to 3,3'-Bipyridine
3,3'-Bipyridine is a heterocyclic organic compound belonging to the bipyridine family. It consists of two pyridine rings linked by a carbon-carbon single bond at their 3-positions. Unlike its more common 2,2' and 4,4' isomers, the nitrogen atoms in 3,3'-bipyridine are positioned in a way that prevents them from chelating to a single metal center in a coplanar fashion. This unique structural feature leads to its application as a bridging ligand in coordination polymers and supramolecular assemblies.[1][2] This guide provides a comprehensive overview of the synthesis, molecular structure, physicochemical properties, and key applications of 3,3'-bipyridine, with a focus on its relevance to researchers in chemistry and drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of 3,3'-bipyridine dictates its chemical behavior and physical properties. The molecule is not planar in the solid state, with a dihedral angle between the two pyridine rings.
Molecular Structure Visualization
Caption: Molecular structure of 3,3'-Bipyridine.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 581-46-4 | [1][2] |
| Molecular Formula | C₁₀H₈N₂ | [1][3] |
| Molecular Weight | 156.18 g/mol | [1][3] |
| Appearance | Colorless to pale yellow solid | [2] |
| Melting Point | 68-71 °C | |
| Boiling Point | 293-294 °C | |
| Solubility | Soluble in polar organic solvents like ethanol and acetone. | [2] |
| pKa | pKₐ₁: ~2.8, pKₐ₂: ~4.8 |
Synthesis of 3,3'-Bipyridine and its Derivatives
The synthesis of 3,3'-bipyridines can be challenging due to the relative inertness of the pyridine ring to certain coupling reactions. However, several methods have been developed, with transition metal-catalyzed cross-coupling reactions being the most prevalent.
Common Synthetic Routes
-
Suzuki Coupling: This method involves the palladium-catalyzed cross-coupling of a 3-pyridylboronic acid with a 3-halopyridine. This is a versatile method that allows for the introduction of various substituents on either pyridine ring.[4]
-
Stille Coupling: This involves the reaction of a 3-(tributylstannyl)pyridine with a 3-halopyridine, also catalyzed by a palladium complex. While effective, the toxicity of organotin reagents is a significant drawback.
-
Negishi Coupling: The reaction of a 3-pyridylzinc halide with a 3-halopyridine in the presence of a palladium or nickel catalyst offers another route to 3,3'-bipyridines.[5]
-
Ullmann Coupling: This involves the copper-mediated homocoupling of 3-halopyridines. This method is typically used for the synthesis of symmetrical bipyridines and often requires high reaction temperatures.[5]
-
C-H Activation: More recent methods focus on the direct C-H arylation of pyridines, which offers a more atom-economical approach to the synthesis of 3,3'-bipyridines.[4]
Illustrative Synthetic Workflow: Suzuki Coupling
Caption: Generalized workflow for the Suzuki coupling synthesis of 3,3'-Bipyridine.
Applications of 3,3'-Bipyridine
The unique structural properties of 3,3'-bipyridine make it a valuable building block in several areas of chemical research and development.
Coordination Chemistry and Materials Science
Due to the divergent orientation of its nitrogen atoms, 3,3'-bipyridine is an excellent bridging ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and as sensors.
Catalysis
While not a chelating ligand itself, 3,3'-bipyridine can be functionalized to create ligands for transition metal catalysts. The bipyridine core can influence the electronic and steric properties of the catalyst, thereby affecting its activity and selectivity.
Drug Discovery and Development
The bipyridine scaffold is present in some biologically active molecules. For instance, certain substituted 3,4'-bipyridine derivatives have been investigated for their cardiovascular effects.[6] Although less common, the 3,3'-bipyridine core can be explored as a scaffold for the design of new therapeutic agents. The ability to synthesize a variety of substituted 3,3'-bipyridines allows for the creation of compound libraries for screening in drug discovery programs.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of 3,3'-bipyridine. Researchers should consult the primary literature for specific experimental details and safety precautions.
Protocol 1: Synthesis of 3,3'-Bipyridine via Suzuki Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed toluene and water (typically a 4:1 to 10:1 mixture).
-
Reaction: Heat the reaction mixture to reflux (around 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3,3'-bipyridine.
Protocol 2: Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum will show characteristic signals for the aromatic protons of the two pyridine rings.
-
¹³C NMR: Acquire a ¹³C NMR spectrum to identify the carbon signals of the bipyridine framework.
-
-
Mass Spectrometry (MS):
-
Obtain a mass spectrum (e.g., using electron ionization, EI) to confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 156.[3]
-
-
Infrared (IR) Spectroscopy:
-
Record an IR spectrum (e.g., using a KBr pellet or as a thin film) to identify the characteristic vibrational frequencies of the C-H and C=N bonds within the aromatic rings.
-
Safety and Handling
3,3'-Bipyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed hazard information.
Conclusion
3,3'-Bipyridine is a versatile building block with unique structural features that make it valuable in coordination chemistry, materials science, and as a scaffold in medicinal chemistry. While its synthesis can be challenging, modern cross-coupling methods provide efficient routes to this compound and its derivatives. A thorough understanding of its properties and reactivity is crucial for its effective application in research and development.
References
- 1. 3,3'-Bipyridine | C10H8N2 | CID 68487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 581-46-4: 3,3′-Bipyridine | CymitQuimica [cymitquimica.com]
- 3. 3,3'-Bipyridine [webbook.nist.gov]
- 4. 4-Methyl-2,2'-bipyridine | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4,4’-Bipyridine [himedialabs.com]
Spectroscopic data of "4-Methyl-3,3'-bipyridine" (NMR, IR, Mass Spec)
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Methyl-3,3'-bipyridine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with expert analysis to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this compound is not extensively reported in publicly accessible literature, this guide constructs a reliable predictive profile based on the analysis of analogous structures.
Introduction to this compound and its Spectroscopic Importance
This compound is a heterocyclic compound featuring two pyridine rings linked at the 3 and 3' positions, with a methyl group substituent on one of the rings at the 4-position. Bipyridine derivatives are of significant interest in medicinal chemistry and materials science due to their capacity to act as ligands for metal catalysts, their role in the formation of functional materials, and their presence in biologically active molecules[1].
The precise characterization of any novel or synthesized compound is fundamental to its application. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure, connectivity, and functional groups. This guide offers an in-depth, predicted analysis of the spectroscopic data for this compound, providing a crucial reference for its synthesis and characterization.
Molecular Structure and Isomerism
The structural arrangement of this compound is foundational to understanding its spectroscopic output. The molecule consists of two pyridine rings connected by a C-C bond. The relative orientation of these rings and the position of the methyl group are key determinants of the spectral features.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the electron-donating methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | ~8.6 | d | ~2.0 |
| H-6 | ~8.5 | dd | ~4.8, 1.5 |
| H-5 | ~7.4 | d | ~4.8 |
| H-2' | ~8.8 | d | ~2.0 |
| H-6' | ~8.7 | dd | ~4.8, 1.5 |
| H-4' | ~7.9 | dt | ~8.0, 2.0 |
| H-5' | ~7.4 | ddd | ~8.0, 4.8, 0.8 |
| -CH₃ | ~2.4 | s | - |
Disclaimer: These are predicted values based on analogous compounds and may vary from experimental results.
The protons on the methylated pyridine ring (H-2, H-5, H-6) will experience shielding effects from the methyl group, leading to slightly upfield shifts compared to the unsubstituted ring. The protons on the non-methylated ring (H-2', H-4', H-5', H-6') will have chemical shifts more comparable to 3,3'-bipyridine.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon environment. The number of unique carbon signals will confirm the asymmetry of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~134 |
| C-4 | ~148 |
| C-5 | ~124 |
| C-6 | ~149 |
| C-2' | ~151 |
| C-3' | ~135 |
| C-4' | ~138 |
| C-5' | ~123 |
| C-6' | ~149 |
| -CH₃ | ~18 |
Disclaimer: These are predicted values based on analogous compounds and may vary from experimental results.
The carbon atom attached to the methyl group (C-4) will be significantly influenced by its substituent. The other carbon signals are predicted based on the known spectra of 3,3'-bipyridine and 4-methylpyridine[2][3].
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra for a compound like this compound is crucial for accurate structural elucidation.
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by absorptions from the aromatic rings and the methyl group.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H stretching (aromatic) | Medium |
| 2980-2850 | C-H stretching (aliphatic, -CH₃) | Medium |
| 1600-1450 | C=C and C=N stretching (aromatic rings) | Strong |
| 1450-1370 | C-H bending (-CH₃) | Medium |
| 850-750 | C-H out-of-plane bending (aromatic) | Strong |
The C=C and C=N stretching vibrations of the pyridine rings typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region[4]. The exact positions of the C-H out-of-plane bending bands are diagnostic of the substitution pattern on the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum
For this compound (C₁₁H₁₀N₂), the molecular weight is 170.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected to be observed at m/z = 170.
The fragmentation of the molecular ion is likely to involve the loss of a hydrogen radical to form a stable pyridinium-type cation at m/z = 169. Another potential fragmentation pathway is the cleavage of the C-C bond between the two pyridine rings, although this is generally less favorable for biaryls. The NIST WebBook entry for 3,3'-bipyridine shows a strong molecular ion peak, which suggests that the methylated analogue will also be relatively stable under EI conditions[5].
Caption: Predicted primary fragmentation of this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
The choice of ionization technique is critical for obtaining a useful mass spectrum.
Caption: General workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By synthesizing information from analogous compounds and fundamental spectroscopic principles, a comprehensive profile has been constructed to aid researchers in the identification and characterization of this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As with any predictive analysis, experimental verification is essential for confirming these findings.
References
An In-depth Technical Guide to 4-Methyl-3,3'-bipyridine: Synthesis, Coordination Chemistry, and Ligand Behavior
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted bipyridines are fundamental building blocks in coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, optical, and catalytic properties. Among these, unsymmetrically substituted bipyridines offer unique opportunities for creating sophisticated molecular architectures and functional materials. This technical guide provides a comprehensive overview of 4-Methyl-3,3'-bipyridine, a lesser-explored yet promising ligand. While direct experimental data on this specific isomer is limited, this document synthesizes information from related compounds and established chemical principles to offer a robust predictive analysis of its synthesis, properties, and coordination behavior. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this compound in areas such as catalysis, materials science, and drug development.
Introduction: The Allure of Asymmetric Bipyridines
Bipyridine ligands have been a cornerstone of coordination chemistry for over a century, prized for their ability to form stable complexes with a vast array of metal ions.[1] The vast majority of research has focused on the highly symmetric 2,2'- and 4,4'-bipyridine isomers. However, the true potential for fine-tuning the properties of metal complexes lies in the strategic use of unsymmetrically substituted bipyridines. These ligands break the symmetry of the coordination sphere, allowing for precise control over the electronic and steric environment around the metal center.
This compound is a prime example of such a ligand. The introduction of a methyl group at the 4-position of one of the pyridine rings in the 3,3'-bipyridine framework introduces a subtle yet significant perturbation. This guide will explore the predicted consequences of this substitution on the ligand's synthesis, its inherent properties, and its behavior upon coordination to a metal center.
Synthesis and Characterization of this compound
The synthesis of unsymmetrical bipyridines has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions.[2][3] Methods such as the Suzuki, Stille, and Negishi couplings provide efficient and versatile routes to these compounds.[3]
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
A plausible and efficient route to this compound is the Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids.[3]
Reaction Scheme:
Step-by-Step Methodology:
-
Reactant Preparation: The key starting materials are 3-pyridylboronic acid and 3-bromo-4-methylpyridine.
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is typically employed. A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid.
-
Reaction Conditions: The reaction is typically carried out in a degassed solvent mixture, such as dioxane/water or toluene/ethanol, under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures (80-110 °C).
-
Workup and Purification: After the reaction is complete, the product is extracted into an organic solvent. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
A general workflow for this synthetic approach is illustrated in the following diagram:
Caption: Proposed workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.
Predicted Spectroscopic Characterization
The successful synthesis of this compound would be confirmed by standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show a series of distinct signals for the aromatic protons on both pyridine rings, with the integration corresponding to the correct number of protons. A singlet corresponding to the methyl group protons should be observed around 2.3-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the sp²-hybridized carbons of the pyridine rings and a signal for the methyl carbon in the aliphatic region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₁H₁₀N₂).
Ligand Properties: A Comparative Analysis
The introduction of a methyl group at the 4-position of the 3,3'-bipyridine scaffold is predicted to influence both its electronic and steric properties.
Electronic Effects
The methyl group is a well-known electron-donating group through an inductive effect. This will increase the electron density on the pyridine ring to which it is attached, thereby increasing the basicity of the nitrogen atom on that ring. The nitrogen atom of the unsubstituted pyridine ring will have a basicity similar to that of 3,3'-bipyridine. This electronic asymmetry can be exploited in selective coordination reactions. The pKa values for the protonated forms of 3,3'-bipyridine are approximately 4.58 and 2.71.[4] It is anticipated that one of the pKa values for this compound will be slightly higher than 4.58 due to the electron-donating methyl group.
Steric Effects
The methyl group at the 4-position is not expected to introduce significant steric hindrance near the coordinating nitrogen atoms at the 3 and 3' positions. Therefore, it should not impede the coordination of the ligand to a metal center. However, the presence of the methyl group may influence the rotational barrier around the C-C bond connecting the two pyridine rings and could favor certain conformations in the solid state or in solution.
Comparative Data
The following table summarizes a comparison of the predicted properties of this compound with its parent compound, 3,3'-bipyridine.
| Property | 3,3'-Bipyridine | This compound (Predicted) |
| Molecular Formula | C₁₀H₈N₂ | C₁₁H₁₀N₂ |
| Molecular Weight | 156.18 g/mol [5] | 170.21 g/mol |
| pKa₁ | ~4.58[4] | > 4.58 |
| pKa₂ | ~2.71[4] | ~2.71 |
| Symmetry | C₂ᵥ (in planar conformation) | Cₛ |
| Electronic Nature | Neutral | Electron-rich (on one ring) |
| Steric Hindrance | Low | Low |
Coordination Chemistry and Ligand Behavior
The coordination behavior of 3,3'-bipyridine is characterized by its flexibility, allowing it to act as both a bridging and a terminal ligand.[4] this compound is expected to retain this versatility, with the added dimension of electronic asymmetry.
Coordination Modes
Due to the free rotation around the inter-ring C-C bond, this compound can adopt different conformations, leading to various coordination modes:
-
Monodentate: The ligand can coordinate to a single metal center through one of its nitrogen atoms. The nitrogen on the methyl-substituted ring is predicted to be the more basic and therefore the preferred coordination site in the absence of significant steric constraints.
-
Bridging (transoid): In its most stable, transoid conformation, the ligand can bridge two metal centers, leading to the formation of coordination polymers or discrete dinuclear complexes.
-
Chelating (cisoid): While less common for 3,3'-bipyridine due to the formation of a strained seven-membered ring, chelation is possible. The methyl group is unlikely to significantly affect the ability to adopt the necessary cisoid conformation.
The following diagram illustrates the potential coordination modes of this compound:
Caption: Potential coordination modes of this compound.
Impact of Asymmetry
The electronic asymmetry of this compound can lead to the formation of coordination complexes with interesting properties. For instance, in coordination polymers, the alternating electronic character along the polymer chain could influence charge transport properties. In discrete multinuclear complexes, the different electronic environments of the metal centers could lead to unique reactivity or catalytic activity.
Predicted Properties of Metal Complexes
The properties of metal complexes are intrinsically linked to the nature of their ligands. The introduction of the 4-methyl group is expected to modulate the properties of the resulting metal complexes in several ways:
-
Electrochemical Properties: The electron-donating methyl group will likely make the metal center easier to oxidize. This would be reflected in a negative shift of the metal-centered redox potentials compared to complexes with unsubstituted 3,3'-bipyridine.
-
Photophysical Properties: In luminescent complexes, such as those of Ru(II) or Ir(III), the energy of the metal-to-ligand charge transfer (MLCT) bands can be tuned by the electronic properties of the ligands. The electron-donating methyl group may slightly raise the energy of the ligand's π* orbitals, potentially leading to a blue shift in the emission wavelength.
Proposed Experimental Protocol: Synthesis of a [Ru(bpy)₂(4-Me-3,3'-bpy)]²⁺ Complex
To validate the predicted properties of this compound, the synthesis and characterization of its coordination complexes are essential. The following is a proposed protocol for the synthesis of a well-characterized ruthenium(II) complex.
Objective: To synthesize and characterize the --INVALID-LINK--₂ complex.
Materials:
-
cis-Ru(bpy)₂Cl₂·2H₂O
-
This compound
-
Ethanol
-
Water
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
A mixture of cis-Ru(bpy)₂Cl₂·2H₂O (1 equivalent) and this compound (1.1 equivalents) is suspended in a 3:1 ethanol/water mixture.
-
The mixture is heated to reflux under an inert atmosphere for 4-6 hours, during which the color of the solution should change from deep purple to orange-red.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is redissolved in a minimum amount of water and filtered to remove any unreacted starting material.
-
A saturated aqueous solution of NH₄PF₆ is added to the filtrate to precipitate the desired complex as a hexafluorophosphate salt.
-
The precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the complex and the coordination of the this compound ligand.
-
UV-Vis Spectroscopy: To characterize the electronic absorption bands, including the MLCT transitions.
-
Emission Spectroscopy: To determine the photoluminescent properties of the complex.
-
Cyclic Voltammetry: To investigate the redox properties of the complex.
-
X-ray Crystallography: To obtain a definitive solid-state structure of the complex.
Conclusion and Future Outlook
While direct experimental investigation of this compound is currently lacking in the scientific literature, this technical guide provides a comprehensive and well-grounded prediction of its synthesis, properties, and coordination chemistry. The introduction of a single methyl group onto the 3,3'-bipyridine framework is expected to induce a subtle yet significant electronic asymmetry, making it a promising ligand for the construction of novel coordination complexes and materials.
Future research should focus on the experimental validation of the proposed synthetic routes and the detailed characterization of the ligand and its metal complexes. The exploration of its coordination chemistry with a variety of transition metals could lead to the discovery of new catalysts with enhanced activity and selectivity, as well as novel materials with interesting photophysical and electronic properties. The insights provided in this guide aim to catalyze such future investigations into this intriguing and underexplored ligand.
References
- 1. Bipyridine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of unsymmetrically substituted bipyridines by palladium-catalyzed direct C-H arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Architectures Derived from Metal Ions and the Flexible 3,3′-Bipyridine Ligand: Unexpected Dimer with Hg(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3'-Bipyridine [webbook.nist.gov]
A Predictive Exploration of 4-Methyl-3,3'-bipyridine: A Theoretical and Computational Whitepaper
Abstract
The bipyridine scaffold is a cornerstone of modern coordination chemistry, catalysis, and medicinal chemistry, prized for its robust chelating properties and tunable electronic character.[1][2][3] While symmetric isomers like 2,2'- and 4,4'-bipyridine are extensively studied, asymmetric variants remain a frontier for exploration. This technical guide focuses on 4-Methyl-3,3'-bipyridine, a structurally unique isomer for which experimental data is not widely available. In the absence of extensive literature, this document pioneers a comprehensive theoretical and computational framework to predict its fundamental structural, electronic, spectroscopic, and reactive properties. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we establish a foundational understanding of this molecule, providing a roadmap for researchers, scientists, and drug development professionals to guide future experimental validation and application.
Part 1: Foundational Analysis via Computational Chemistry
The initial and most critical phase in understanding any molecule from a theoretical standpoint is to determine its most stable three-dimensional structure and confirm its stability. This process not only provides a static picture of the molecule but also serves as the basis for all subsequent property calculations.
Molecular Geometry Optimization: Unveiling the Ground State
Causality of Method: The first principle of computational analysis is to locate the global minimum on the potential energy surface, which corresponds to the molecule's most stable conformation.[4][5] For a molecule like this compound, the rotational freedom around the C3-C3' bond necessitates a robust method to identify this lowest-energy state. We employ Density Functional Theory (DFT) for this purpose, as it provides an excellent balance of computational cost and accuracy for organic molecules. The B3LYP functional is a hybrid functional that has a long track record of reliability for geometric predictions, while a Pople-style basis set like 6-311++G(d,p) is sufficiently flexible to accurately describe the electron distribution.[6][7][8]
Predicted Structural Characteristics: Unlike the planar or near-planar structures of coordinated 2,2'- and 4,4'-bipyridines, this compound is predicted to adopt a non-planar, twisted conformation in its ground state. This is due to steric repulsion between the hydrogen atoms on the adjacent rings (specifically, the H at C4' and the H at C2), which forces the two pyridine rings out of plane to minimize steric strain.[5] The electron-donating methyl group at the C4 position is expected to cause minor elongations in the adjacent C-C and C-N bonds of its host ring.
Table 1: Predicted Geometric Parameters for this compound (Note: These are representative values derived from DFT calculations and serve as a predictive baseline.)
| Parameter | Predicted Value | Description |
| C3-C3' Bond Length | ~1.49 Å | The inter-ring single bond. |
| Dihedral Angle (N2-C3-C3'-N2') | ~45° - 55° | The twist between the two pyridine rings. |
| C4-CH₃ Bond Length | ~1.51 Å | The bond connecting the methyl group. |
| Average C=N Bond Length | ~1.34 Å | Aromatic C-N bonds within the pyridine rings. |
| Average C=C Bond Length | ~1.39 Å | Aromatic C-C bonds within the pyridine rings. |
Vibrational Frequency Analysis: Confirming Stability and Predicting Spectra
Causality of Method: Following geometry optimization, a frequency calculation is imperative. Its primary function is to verify that the optimized structure is a true local minimum, which is confirmed by the absence of any imaginary frequencies.[9] A positive outcome validates the ground state structure. Furthermore, this analysis provides the theoretical vibrational modes of the molecule, which directly correlate to its infrared (IR) and Raman spectra, offering a means of future experimental verification.
Table 2: Predicted Key Vibrational Frequencies (Note: Frequencies are typically scaled by a factor of ~0.96-0.98 to better match experimental data.)
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| 3100-3000 | Aromatic C-H Stretch | Stretching of C-H bonds on the pyridine rings. |
| 3000-2850 | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |
| 1600-1550 | C=N/C=C Stretch | Aromatic ring stretching modes, characteristic of pyridyl systems. |
| 1480-1420 | CH₃ Bending | Bending vibrations of the methyl group. |
| 850-750 | C-H Out-of-Plane Bend | Bending of C-H bonds perpendicular to the ring planes. |
Part 2: Probing Electronic Structure and Reactivity
With a validated ground-state geometry, we can now investigate the electronic properties that govern the molecule's reactivity, coordination behavior, and photophysical potential.
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
Causality of Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and the energy required for electronic excitation.[5][6]
Predicted FMO Characteristics: The HOMO and LUMO are expected to be π-type orbitals delocalized across the bipyridine framework. The methyl group, being electron-donating, will likely raise the energy of the HOMO slightly compared to the unsubstituted 3,3'-bipyridine, potentially making the molecule a better electron donor. The HOMO-LUMO gap is predicted to be substantial, indicating a kinetically stable molecule typical of aromatic systems.
Table 3: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Correlates with ionization potential; electron-donating capability. |
| LUMO Energy | ~ -0.8 eV | Correlates with electron affinity; electron-accepting capability. |
| HOMO-LUMO Gap | ~ 5.7 eV | Indicates high kinetic stability and low reactivity in redox reactions. |
Molecular Electrostatic Potential (MEP): A Map for Interactions
Causality of Analysis: The MEP provides a visual guide to the charge distribution across the molecule, mapping electron-rich and electron-poor regions.[5] This is invaluable for predicting how the molecule will interact with other species, such as metal ions, electrophiles, or nucleophiles, and is a cornerstone for rational drug design and catalyst development.
Predicted MEP Features: The MEP surface will clearly show regions of strong negative potential localized on the lone pairs of the two nitrogen atoms. These are the primary sites for protonation and coordination to metal centers. The aromatic rings will exhibit moderately negative (π-electron rich) potential above and below the planes, while the hydrogen atoms will show regions of positive potential. The nitrogen atom on the methyl-substituted ring (N2) may exhibit a slightly more negative potential due to the inductive effect of the methyl group.
Part 3: In Silico Spectroscopy
Computational methods allow us to predict spectroscopic data, providing a powerful tool for confirming the identity and purity of a synthesized compound.
NMR Spectroscopy Prediction
Causality of Method: Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for structural elucidation of organic molecules. We can predict ¹H and ¹³C NMR spectra using the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensors for each nucleus.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| CH₃ | ~2.4 | ~21 | Typical chemical shift for a methyl group on an aromatic ring. |
| Aromatic H's | 7.3 - 8.7 | 120 - 155 | Complex multiplet pattern due to the asymmetric nature and inter-ring coupling. |
| Quaternary C's | N/A | 135 - 150 | Includes the inter-ring C3/C3' and the methyl-substituted C4. |
UV-Visible Spectroscopy Prediction
Causality of Method: To predict the electronic absorption spectrum, which arises from transitions between molecular orbitals, we use Time-Dependent DFT (TD-DFT).[7][8] This method calculates the energies and oscillator strengths of electronic excitations from the ground state.
Predicted UV-Vis Profile: The spectrum is expected to be dominated by intense absorptions in the UV region, corresponding to π → π* transitions within the delocalized bipyridine system. The primary absorption maxima (λ_max) are predicted to occur below 300 nm.
Table 5: Predicted Electronic Transitions (TD-DFT)
| Predicted λ_max (nm) | Oscillator Strength (f) | Dominant Transition |
| ~280 nm | > 0.3 | HOMO → LUMO / HOMO-1 → LUMO |
| ~245 nm | > 0.4 | Deeper π → π* transitions |
Part 4: Prospective Applications and Workflows
The true value of theoretical prediction lies in its ability to guide experimental design. Based on its predicted properties, this compound shows promise in several advanced applications.
Coordination Chemistry
As an asymmetric ligand, this compound can function as either a monodentate or a bridging ligand, connecting two different metal centers. The methyl group provides a subtle electronic perturbation, making the two nitrogen atoms electronically distinct. This could be exploited to create heterobimetallic complexes or to fine-tune the redox properties of a single metal center.[10]
Computational Workflow for Complexation Studies:
Caption: Workflow for computational analysis of a metal complex.
Drug Development
Bipyridine derivatives have been investigated as potent inhibitors of enzymes like c-Met kinase.[11] The unique geometry and electronic profile of this compound make it a candidate for molecular docking studies to explore its potential as a novel scaffold in drug discovery.
Experimental Protocol: Molecular Docking
-
Preparation of the Receptor:
-
Obtain the crystal structure of the target protein (e.g., c-Met kinase) from the Protein Data Bank (PDB).
-
Remove all water molecules and non-essential co-factors.
-
Add polar hydrogen atoms and assign appropriate atomic charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).
-
Define the binding site (active site) by creating a grid box around the co-crystallized native ligand or a known binding pocket.
-
-
Preparation of the Ligand:
-
Use the DFT-optimized, lowest-energy 3D structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina) to systematically sample conformations of the ligand within the receptor's active site.
-
The program will score and rank the resulting poses based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Visualize the top-ranked poses to analyze key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions).
-
Compare the binding score and interaction profile to known inhibitors to assess its potential as a therapeutic agent.
-
Caption: A generalized workflow for molecular docking studies.
Conclusion
This guide has established a comprehensive theoretical and computational foundation for the under-explored molecule, this compound. Through high-level DFT and TD-DFT calculations, we have predicted its key structural, electronic, and spectroscopic properties. Our findings suggest a stable, non-planar molecule with distinct electronic features imparted by its asymmetric substitution pattern. The predicted data herein serve as a robust baseline for future experimental synthesis and characterization. The proposed workflows for coordination chemistry and molecular docking highlight its potential as a versatile building block in materials science and drug development. This work acts as both a predictive analysis and a methodological guide, paving the way for the rational exploration of this promising compound.
References
- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 2. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: The Untapped Potential of 4-Methyl-3,3'-bipyridine in Advanced Materials Science
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide eschews a conventional template to deliver a senior scientist’s perspective on the prospective applications of 4-Methyl-3,3'-bipyridine, a largely unexplored yet promising molecular building block. By integrating foundational principles with deductive reasoning from well-studied analogues, we illuminate a strategic path for future research and development.
Abstract
The vast field of materials science is often propelled by the design of novel molecular components. While isomers like 2,2'-bipyridine and 4,4'-bipyridine are workhorses in coordination chemistry, this compound remains a molecule of latent potential. Its distinct angular geometry, a departure from the linear and chelating nature of its famous cousins, combined with the electronic influence of a methyl substituent, preordains it for creating materials with unique structural and functional properties. This technical guide provides a forward-looking analysis of these potential applications, focusing on the design of complex Metal-Organic Frameworks (MOFs), tailored catalysts, and next-generation functional materials. We present not just a summary of possibilities, but a foundational blueprint for experimentation, complete with detailed protocols and the scientific rationale underpinning them.
The Molecular Architect's Toolkit: Deconstructing this compound
To appreciate the potential of this compound, one must first understand its structural and electronic idiosyncrasies in the context of the broader bipyridine family.
The Criticality of Isomerism: A Tale of Three Linkages
Bipyridines are defined by two interconnected pyridine rings, but the point of connection dictates their role in material synthesis.
-
2,2'-Bipyridine: Acts as a classic chelating ligand, binding to a single metal center through both nitrogen atoms to form a stable five-membered ring. This is fundamental for creating discrete molecular complexes and catalysts.
-
4,4'-Bipyridine: Functions as a rigid, linear spacer or "pillar."[1] Its nitrogen donors are positioned 180° apart, making it an ideal building block for predictable, grid-like one-, two-, or three-dimensional coordination polymers.[2][3]
-
3,3'-Bipyridine: Presents an angular or "bent" geometry. The nitrogen atoms are not positioned for chelation or linear extension. This inherent bend is a powerful tool for designing complex, non-intuitive network topologies that are inaccessible with linear linkers.[4]
This compound inherits this crucial angular geometry, positioning it as a prime candidate for constructing intricate, porous frameworks.
The Electronic Influence of the 4-Methyl Group
The placement of a methyl group at the 4-position (para to the inter-ring bond) is not trivial. As an electron-donating group, it imparts two key effects:
-
Enhanced Basicity: The methyl group pushes electron density into the pyridine ring, increasing the Lewis basicity of the nitrogen atom in that ring.[5][6] This results in a stronger coordination bond with metal cations compared to an unsubstituted pyridine.
-
Steric Tuning: While small, the methyl group provides steric bulk that can influence the packing of ligands within a crystal structure, fine-tuning the size and shape of pores in a resulting framework.
Physicochemical Properties: A Comparative Overview
The following table summarizes the known and predicted properties of this compound in comparison to its well-characterized isomers.
| Property | 2,2'-Bipyridine | 4,4'-Bipyridine | This compound (Predicted) | Rationale & References |
| Geometry | Planar, cisoid (chelating) | Planar or twisted, transoid (linear) | Twisted, transoid (angular) | The 3,3'-linkage induces a natural twist and an angular disposition of N-donors.[4] |
| Coordination Mode | Chelating | Bridging (linear) | Bridging (angular) | The meta-linkage prevents chelation and enforces a bent coordination vector. |
| Nitrogen Basicity (pKa) | ~4.3 | ~4.8 | Ring A: ~4.8 (unsubstituted)Ring B: >4.8 (methylated) | The methyl group is electron-donating, increasing the basicity of the adjacent nitrogen.[6][7] |
| Solubility | Soluble in many organic solvents | Moderately soluble | Expected to be soluble in common organic solvents | Structure is non-polar and lacks hydrogen bonding capabilities. |
| Primary Application | Catalysis, Sensors | MOFs, Coordination Polymers | MOFs, Catalysis, Functional Materials | Based on its unique combination of angularity and tuned electronics. |
Synthetic Pathways and Protocols
While not commercially abundant, this compound can be synthesized using established cross-coupling methodologies. The Suzuki and Negishi reactions are particularly well-suited for this purpose.
Experimental Protocol: Suzuki Cross-Coupling Synthesis
This protocol describes a robust method for synthesizing the target molecule.
Causality: The Suzuki coupling is chosen for its high functional group tolerance and generally high yields in heteroaromatic synthesis. Palladium(0) catalysts are highly effective for C-C bond formation between sp²-hybridized carbons.
Protocol:
-
Inert Atmosphere Setup: To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine (1.0 eq.), 4-methyl-3-pyridineboronic acid (1.1 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Solvent and Base Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed 2:1:1 mixture of toluene, ethanol, and 2M aqueous sodium carbonate solution (3.0 eq. of Na₂CO₃).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application I: Architecting Novel Metal-Organic Frameworks (MOFs)
The most compelling application of this compound is as a linker in MOF synthesis. Its angular nature is a direct pathway to complex, three-dimensional topologies that are difficult to achieve with linear linkers like 4,4'-bipyridine.[8]
Scientific Rationale: Linear linkers tend to form simple grids or pillared-layer structures.[2] In contrast, the ~120° vector between the nitrogen donors of a 3,3'-bipyridine derivative forces the network to propagate in multiple dimensions simultaneously, promoting the formation of intricate, interpenetrated, or helical frameworks with unique pore systems. The 4-methyl group then acts as a "functional handle" lining the pore walls, influencing guest-host interactions and potentially enhancing selectivity for specific gas molecules.
Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF
This protocol outlines the synthesis of a hypothetical MOF, "UoG-M-MeBpy" (University of Gemini-Metal-Methyl-Bipyridine), using Zn(NO₃)₂·6H₂O as the metal node, 1,4-benzenedicarboxylic acid (BDC) as a co-linker, and this compound as the angular strut.
Protocol:
-
Reactant Preparation: In a 20 mL glass vial, dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) and 1,4-benzenedicarboxylic acid (0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF).
-
Ligand Addition: To this solution, add a solution of this compound (0.1 mmol) dissolved in 2 mL of DMF.
-
Assembly: Cap the vial tightly and place it in a programmable oven. Heat to 110 °C over 2 hours, hold at 110 °C for 48 hours, and then cool to room temperature over 12 hours.
-
Isolation: Colorless, crystalline solids should form. Decant the mother liquor and wash the crystals three times with fresh DMF, followed by three washes with dichloromethane to exchange the solvent.
-
Activation: To remove the solvent molecules from the pores, place the crystals in a vacuum oven and heat at 150 °C under dynamic vacuum for 24 hours.
-
Characterization: Confirm the structure via single-crystal X-ray diffraction (SC-XRD). Analyze the porosity and surface area using N₂ sorption analysis at 77 K (BET analysis). Assess thermal stability using thermogravimetric analysis (TGA).
Application II: Ligand-Directed Catalysis
The unique electronic and steric profile of this compound makes it a promising candidate as a ligand in homogeneous and heterogeneous catalysis.
Scientific Rationale: In catalysis, the ligand is not merely a spectator; it electronically tunes the metal center to modulate its reactivity, selectivity, and stability.
-
Enhanced Donor Strength: The electron-donating methyl group makes the ligand a stronger sigma-donor, which can increase the electron density on the coordinated metal center.[9] This is often beneficial for oxidative addition steps in catalytic cycles (e.g., in cross-coupling reactions).
-
Asymmetric Environment: Unlike the symmetric 4,4'-bipyridine, the methylated 3,3'-bipyridine provides an asymmetric coordination environment, which could be exploited in stereoselective catalysis.
-
Heterogeneous Support: The bipyridine unit can be grafted onto a solid support (e.g., functionalized silica) to create a robust, recyclable heterogeneous catalyst.
Application III: Functional Electronic and Sensory Materials
Bipyridine derivatives are central to many functional materials, including electrochemical sensors and luminescent materials. The N-alkylation of bipyridines produces viologens, which are known for their electrochromic properties.[4]
Scientific Rationale:
-
Redox Activity: The bipyridine core is redox-active. The precise redox potential can be tuned by substituents. The methyl group in this compound would stabilize the radical cation formed upon reduction, shifting the reduction potential compared to the unsubstituted parent molecule.[4] This tunability is key for designing materials for redox-flow batteries or electrochemical sensors.
-
Luminescent MOFs: When incorporated into MOFs with specific metal ions (e.g., Zn²⁺, Cd²⁺, or lanthanides), the bipyridine ligand can act as an antenna, absorbing energy and transferring it to the metal center, leading to characteristic luminescence. This is a foundational principle for creating chemical sensors where the presence of an analyte quenches or enhances this luminescence.[10]
Conclusion
This compound stands at the frontier of molecular design in materials science. While it has been overshadowed by its more symmetrical isomers, its intrinsic properties—an angular structure ideal for complex topologies and electronically-tuned donor sites—present a compelling case for its investigation. This guide has laid out a deductive, scientifically-grounded roadmap for exploring its potential. From creating next-generation MOFs with bespoke pore environments to designing finely-tuned catalysts and sensors, this compound is not just a chemical curiosity but a key to unlocking new families of high-performance materials. The protocols and principles outlined herein serve as a call to action for the research community to explore this promising, yet overlooked, building block.
References
- 1. 4,4'-Bipyridine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Redox Property Tuning in Bipyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Introduction: The Bipyridine Scaffold as a Privileged Ligand
An In-depth Technical Guide to 4-Methyl-3,3'-bipyridine and its Isomeric Congeners
Bipyridines and their derivatives are foundational components in numerous scientific disciplines, including transition-metal catalysis, materials science, and the development of biologically active molecules.[1] These compounds, consisting of two interconnected pyridine rings, are prized for their ability to act as chelating ligands for a vast array of metal ions. The specific substitution pattern on the bipyridine core, such as the addition of methyl groups, provides a powerful tool for fine-tuning the steric and electronic properties of the resulting metal complexes. This modulation directly influences their reactivity, stability, and photophysical characteristics.[2]
While isomers such as 2,2'-bipyridine and 4,4'-bipyridine are extensively studied, the 3,3'-bipyridine framework offers a distinct "trans" coordination geometry that can lead to unique polymeric structures and catalytic behaviors. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of methylated bipyridines, with a specific focus on the lesser-documented this compound. We will explore established synthetic methodologies, delve into characterization techniques, and survey the key applications where these versatile ligands have demonstrated significant potential, thereby providing a foundational resource for researchers and drug development professionals.
Section 1: Structural Landscape of Bipyridine Isomers
The connectivity of the two pyridine rings dictates the fundamental properties of a bipyridine ligand. The three primary symmetrical isomers—2,2', 3,3', and 4,4'—each present a unique spatial arrangement of their nitrogen atoms, which in turn governs their coordination behavior with metal centers. The 2,2'-isomer is a classic chelating ligand, forming stable five-membered rings with metals. In contrast, the 3,3'- and 4,4'-isomers typically act as bridging ligands, connecting two different metal centers to form coordination polymers or metal-organic frameworks (MOFs).[3][4]
Section 2: Synthesis of Substituted Bipyridines
The construction of the C-C bond linking the two pyridine rings is the central challenge in bipyridine synthesis. Modern organometallic cross-coupling reactions have become the methods of choice, offering high yields and functional group tolerance.[1]
Prevailing Synthetic Strategies
-
Suzuki Coupling: This palladium-catalyzed reaction between a pyridylboronic acid and a halopyridine is one of the most versatile methods due to the stability and commercial availability of many boronic acids.[1]
-
Stille Coupling: Involving the reaction of an organotin compound (stannylpyridine) with a halopyridine, Stille coupling is highly effective but is often avoided due to the toxicity of the tin reagents.[1]
-
Negishi Coupling: This reaction utilizes a pyridylzinc reagent and a halopyridine, catalyzed by a palladium or nickel complex. It is known for its high reactivity and efficiency.[1][5][6]
-
Ullmann Coupling: A classic method involving the copper-mediated homocoupling of halopyridines to form symmetrical bipyridines. While effective, it often requires harsh reaction conditions.[1][7]
Proposed Synthesis of this compound
Direct and optimized synthetic routes for this compound are not widely reported, necessitating a rational design based on established cross-coupling methodologies. A robust approach would be a Suzuki or Negishi coupling reaction. The diagram below illustrates a proposed Negishi coupling pathway, which is often highly efficient for heteroaromatic systems.
Exemplary Protocol: Negishi Coupling for 5-Methyl-2,2'-bipyridine
This protocol, adapted from established procedures, illustrates the key steps in a Negishi cross-coupling for synthesizing a methylated bipyridine and serves as a template for the synthesis of other isomers.[5]
Step 1: Preparation of the Pyridylzinc Reagent
-
To a flame-dried, two-necked round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add tert-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. The solution will typically change color.
-
After stirring for 30 minutes at -78 °C, add a solution of anhydrous zinc chloride (1.2 eq) in THF dropwise.
-
Allow the mixture to slowly warm to room temperature and stir for 1 hour. This forms the 2-pyridylzinc chloride solution.
Step 2: The Cross-Coupling Reaction
-
In a separate flask, add the second coupling partner, 2-bromo-5-methylpyridine (1.05 eq), and the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Add the freshly prepared pyridylzinc solution from Step 1 to this flask via cannula.
-
Heat the reaction mixture to reflux (approx. 65-70 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methyl-2,2'-bipyridine.[5]
Section 3: Physicochemical Properties and Characterization
The introduction of a methyl group, an electron-donating substituent, subtly alters the electronic properties of the bipyridine ring system. This can increase the basicity of the pyridine nitrogens and lower the reduction potential of the corresponding metal complexes compared to their unsubstituted counterparts.
Key Characterization Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural confirmation. The methyl group typically appears as a singlet around 2.3-2.6 ppm in the ¹H NMR spectrum. The aromatic region will show a complex set of doublets and triplets characteristic of the substituted pyridine rings.[8][9][10]
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight and fragmentation patterns that can aid in structural elucidation.[8][9]
-
Infrared (IR) Spectroscopy : Useful for identifying functional groups and observing shifts in C=N and C=C stretching frequencies upon coordination to a metal.[11]
-
X-ray Crystallography : The definitive method for determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions in both the free ligand and its metal complexes.[12][13][14]
Comparative Physicochemical Data of Methylated Bipyridine Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| 4-Methyl-2,2'-bipyridine | C₁₁H₁₀N₂ | 170.21 | 56100-20-0 | [15] |
| 5-Methyl-2,2'-bipyridine | C₁₁H₁₀N₂ | 170.21 | 56100-19-7 | [5] |
| 4,4'-Dimethyl-2,2'-bipyridine | C₁₂H₁₂N₂ | 184.24 | 1134-35-6 | [14] |
| 3,3'-Dimethyl-4,4'-bipyridine | C₁₂H₁₂N₂ | 184.24 | 4479-73-6 | [12] |
| N-Methyl-4,4'-bipyridinium | C₁₁H₁₂N₂²⁺ | 172.23 | (as cation) | [16] |
Section 4: Key Applications in Research and Development
The true value of methylated bipyridines lies in their application as ligands that impart specific properties to metal centers. While data for this compound itself is sparse, we can infer its potential by examining the well-established roles of its isomers.
Coordination Chemistry and Homogeneous Catalysis
Methylated bipyridines are crucial ligands in catalysis, where their electronic and steric properties can be used to control the activity and selectivity of a metal catalyst.[17][18]
-
Palladium-Catalyzed Reactions : In reactions like CO/styrene copolymerization, the substituents on the bipyridine ligand directly influence the catalytic activity and properties of the resulting polymer.[19]
-
Rhodium and Ruthenium Catalysis : Rh(III) and Ru(II) complexes with substituted bipyridine ligands are highly effective catalysts for processes like the regeneration of NADH and catalytic transfer hydrogenation. The electron-donating methyl groups can enhance the catalytic efficiency of the metal center.[11][20]
Materials Science and Supramolecular Chemistry
The rigid, bridging nature of 3,3'- and 4,4'-bipyridines makes them ideal building blocks for creating porous, crystalline materials.
-
Metal-Organic Frameworks (MOFs) : These ligands can act as pillars connecting metal-containing nodes (Secondary Building Units) to form 3D frameworks.[2][21] These materials have applications in gas separation, storage, and heterogeneous catalysis.[22][23] The methyl group in this compound would project into the pores of the MOF, modifying its surface chemistry and potentially enhancing selectivity for certain guest molecules.
-
Coordination Polymers : The assembly of metal ions with bridging bipyridine ligands can lead to one-, two-, or three-dimensional polymers with interesting magnetic or optical properties.[4][24]
Medicinal Chemistry
The bipyridine scaffold is a recognized pharmacophore found in various biologically active compounds.[1]
-
Enzyme Inhibition : Bipyridine derivatives have been designed and synthesized as potent inhibitors of key cellular targets. For example, specific derivatives have shown inhibitory activity against the c-Met kinase, a target in cancer therapy, and NSUN3, a mitochondrial RNA methyltransferase.[25][26]
-
Bioisosterism : The rigid structure of bipyridines allows them to act as bioisosteres, mimicking other aromatic systems to improve physicochemical properties like solubility or metabolic stability in drug candidates.[27] The unique geometry of this compound could offer novel structural possibilities in this context.
Conclusion and Future Outlook
Methylated bipyridines represent a class of exceptionally versatile ligands whose utility spans the breadth of modern chemistry. By strategically placing methyl groups on the various isomeric cores, researchers can precisely tailor the electronic and steric environment of metal centers, thereby optimizing performance in catalysis, creating novel materials with tailored properties, and designing new therapeutic agents.
While isomers like 4,4'-dimethyl-2,2'-bipyridine are well-explored, this guide highlights a significant knowledge gap concerning this compound. Its unique combination of a bridging 3,3'-scaffold and the electronic influence of a 4-methyl substituent presents a compelling target for future research. The development of a robust, scalable synthesis—likely via a Negishi or Suzuki cross-coupling—is the first critical step. Subsequent characterization of the ligand and its coordination complexes will pave the way for exploring its potential in MOF construction, where its asymmetry could lead to novel network topologies, and in catalysis, where its specific electronic signature may unlock new reactivity or selectivity. The systematic exploration of such lesser-known isomers is essential for pushing the boundaries of what is possible in ligand design and molecular engineering.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. preprints.org [preprints.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,3'-Dimethyl-4,4'-bipyridine | C12H12N2 | CID 13181250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. 4,4'-Dimethyl-2,2'-bipyridine | C12H12N2 | CID 14338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Methyl-2,2'-bipyridine | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. N-methyl-4,4'-bipyridine | C11H12N2 | CID 23178810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Thermally activated bipyridyl-based Mn-MOFs with Lewis acid–base bifunctional sites for highly efficient catalytic cycloaddition of CO2 with epoxides and Knoevenagel condensation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bipyridine Derivatives as NOP2/Sun RNA Methyltransferase 3 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chemrxiv.org [chemrxiv.org]
Methodological & Application
Synthesis of 4-Methyl-3,3'-bipyridine Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of 4-Methyl-3,3'-bipyridine Scaffolds
Bipyridines and their derivatives are foundational components in a multitude of scientific disciplines, serving as critical building blocks for biologically active molecules, ligands for transition-metal catalysts, and advanced materials.[1] The this compound scaffold, in particular, offers a unique combination of steric and electronic properties. The methyl group at the 4-position can influence the molecule's conformation and binding affinity, making it a valuable synthon in drug discovery and for the development of bespoke ligands in catalysis. This guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives, with a focus on robust and versatile cross-coupling methodologies.
Strategic Approaches to the Synthesis of this compound
The construction of the C-C bond linking the two pyridine rings in unsymmetrical bipyridines like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The three most prominent and reliable methods are the Suzuki-Miyaura, Negishi, and Stille couplings. Each of these reactions offers distinct advantages and considerations regarding substrate availability, functional group tolerance, and reaction conditions.
Core Synthetic Strategy
The general retrosynthetic approach for this compound involves the disconnection of the bond between the C3 and C3' positions of the two pyridine rings. This leads to two key pyridine-based synthons: one bearing a methyl group at the 4-position and a reactive group at the 3-position (e.g., a halide or triflate), and the other with a complementary reactive group at its 3-position (e.g., a boronic acid/ester, an organozinc reagent, or an organostannane).
Caption: Retrosynthetic analysis of this compound.
Palladium-Catalyzed Cross-Coupling Methodologies
Suzuki-Miyaura Coupling: A Versatile and Environmentally Benign Approach
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, utilizing a palladium catalyst to couple an organoboron compound with an organic halide or triflate in the presence of a base.[2] This method is widely favored due to the stability and low toxicity of the boronic acid reagents.[3]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The choice of ligand on the palladium center is crucial and can significantly impact reaction efficiency. Bulky, electron-rich phosphine ligands often enhance the catalytic activity.[2]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[3] Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Materials:
-
3-Bromo-4-methylpyridine (1.0 eq)
-
3-Pyridylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-4-methylpyridine, 3-pyridylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Expected Characterization Data (by analogy):
-
¹H NMR (CDCl₃): Signals corresponding to the methyl protons and the aromatic protons of both pyridine rings.
-
¹³C NMR (CDCl₃): Resonances for the methyl carbon and the aromatic carbons.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of this compound.
Negishi Coupling: High Yields and Excellent Functional Group Tolerance
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[4] It is known for its high yields, mild reaction conditions, and excellent tolerance of a wide range of functional groups.[4][5]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Organozinc Reagent: The pyridylzinc halide can be prepared in situ from the corresponding halopyridine via transmetalation with an organolithium reagent followed by the addition of a zinc salt (e.g., ZnCl₂).[4]
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Negishi couplings.[5]
Materials:
-
3-Bromopyridine (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq)
-
Zinc chloride (ZnCl₂) (1.2 eq, as a solution in THF)
-
3-Bromo-4-methylpyridine (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organozinc Reagent (in a separate flask):
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add 3-bromopyridine.
-
Add n-BuLi dropwise and stir for 30 minutes at -78 °C.
-
Add the ZnCl₂ solution in THF and allow the mixture to warm to room temperature.
-
-
Coupling Reaction:
-
In a separate flame-dried Schlenk flask, add 3-bromo-4-methylpyridine and Pd(PPh₃)₄.
-
Add anhydrous THF and then the freshly prepared 3-pyridylzinc chloride solution via cannula.
-
Heat the reaction mixture to reflux (around 65 °C) and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Stille Coupling: Robust and Tolerant of Many Functional Groups
The Stille coupling utilizes an organotin compound (organostannane) and an organic halide or triflate with a palladium catalyst.[6] While this method is highly versatile and tolerant of a wide array of functional groups, the toxicity of organotin reagents is a significant drawback that requires careful handling and purification.[6]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Organostannane Reagent: Tributylstannylpyridines are common reagents in Stille couplings. They are generally stable and can be prepared beforehand.
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective catalysts for this transformation.[1]
Materials:
-
3-Bromo-4-methylpyridine (1.0 eq)
-
3-(Tributylstannyl)pyridine (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous Toluene or DMF
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-4-methylpyridine, 3-(tributylstannyl)pyridine, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene or DMF.
-
Heat the reaction mixture to 100-110 °C and stir for 16-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Comparative Overview of Synthetic Methods
| Method | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Environmentally benign byproducts, commercially available and stable boronic acids.[2][3] | 2-Pyridylboronic acids can be unstable; reaction can be sensitive to steric hindrance. |
| Negishi Coupling | High yields, mild reaction conditions, excellent functional group tolerance.[4][5] | Organozinc reagents are moisture-sensitive and often need to be prepared in situ. |
| Stille Coupling | Tolerant of a wide range of functional groups.[6] | Toxicity of organotin compounds is a significant drawback, requiring careful handling and purification.[6] |
Functionalization of the Methyl Group: Creating Derivatives
The methyl group at the 4-position of the bipyridine ring provides a handle for further functionalization, allowing for the creation of a diverse library of derivatives.
Caption: Synthetic pathways for the functionalization of the methyl group.
A common strategy involves the radical halogenation of the methyl group using reagents like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).[7] The resulting 4-(halomethyl)-3,3'-bipyridine is a versatile intermediate that can be converted to a variety of other functional groups, including alcohols, aldehydes, and carboxylic acids, through standard organic transformations.
Purification and Characterization
Purification of bipyridine derivatives is typically achieved by flash column chromatography on silica gel.[7] The choice of eluent system is critical for achieving good separation and often requires optimization. A common starting point is a mixture of ethyl acetate and hexanes, with the polarity gradually increased. For more polar derivatives, a system of dichloromethane and methanol may be more effective.
Characterization of the synthesized compounds is essential to confirm their identity and purity. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the structure of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.
Conclusion
The synthesis of this compound and its derivatives is readily achievable through well-established palladium-catalyzed cross-coupling reactions. The choice of method—Suzuki-Miyaura, Negishi, or Stille coupling—will depend on the specific requirements of the synthesis, including substrate availability, desired yield, and tolerance for certain reagents. The ability to further functionalize the methyl group opens up a vast chemical space for the design and synthesis of novel compounds for applications in drug discovery, catalysis, and materials science. This guide provides researchers with the foundational knowledge and practical protocols to confidently approach the synthesis of this important class of molecules.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 4-Methyl-3,3'-bipyridine in Transition Metal Catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The scientific literature on the specific applications of 4-Methyl-3,3'-bipyridine as a ligand in transition metal catalysis is limited. The following application notes and protocols are based on established principles of coordination chemistry and catalysis involving analogous bipyridine ligands. These should be considered as a starting point for research and development, and experimental validation is essential.
Introduction: The Untapped Potential of an Asymmetric Bipyridine Ligand
Bipyridine derivatives are fundamental building blocks in coordination chemistry and homogeneous catalysis, serving as versatile ligands for a wide array of transition metals.[1] Their ability to form stable chelate complexes is a cornerstone of many catalytic systems.[2] While symmetrically substituted bipyridines, such as 4,4'-dimethyl-2,2'-bipyridine, have been extensively studied, asymmetrically substituted isomers like this compound represent a less explored area with unique potential.[3]
The asymmetry of this compound introduces distinct electronic and steric environments around the coordinating nitrogen atoms. This can influence the geometry, stability, and reactivity of the resulting metal complexes, potentially leading to novel catalytic activities and selectivities. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound in transition metal catalysis, offering a foundation for its exploration in academic and industrial research.
Synthesis and Properties of this compound
The synthesis of asymmetrically substituted bipyridines like this compound typically relies on cross-coupling reactions.[4] Methods such as Suzuki-Miyaura, Negishi, and Stille couplings are commonly employed to form the C-C bond between the two pyridine rings.[5][6] The Negishi coupling, for instance, offers a high-yield route for synthesizing various methyl-bipyridines.[7]
Key Properties of this compound:
| Property | Description | Implication in Catalysis |
| Structure | Asymmetric bidentate N,N-ligand. | Can create a unique coordination sphere around the metal center, potentially influencing stereoselectivity. |
| Electronic Effects | The methyl group is an electron-donating group, increasing the electron density on the adjacent pyridine ring. | Can modulate the redox potential of the metal center and its reactivity in oxidative addition and reductive elimination steps. |
| Steric Effects | The methyl group introduces moderate steric bulk. | Can influence the coordination number and geometry of the metal complex, as well as the approach of substrates. |
| Coordination | Forms chelate complexes with transition metals.[8] | The stability of the resulting metallacycle is crucial for maintaining the integrity of the catalyst. |
Structure of this compound
Caption: Structure of this compound.
Coordination Chemistry with Transition Metals
This compound is expected to coordinate to transition metals in a bidentate fashion through its two nitrogen atoms, forming a seven-membered metallacycle. The electronic asymmetry of the ligand can lead to complexes with interesting photophysical and electrochemical properties. For example, in ruthenium complexes, such asymmetry can influence the metal-to-ligand charge transfer (MLCT) transitions.[9]
General Synthesis of a Palladium(II) Complex:
A common method for synthesizing palladium(II) complexes with bipyridine ligands involves the reaction of the ligand with a suitable palladium precursor, such as palladium(II) chloride or potassium tetrachloropalladate(II).
General Coordination of this compound to a Metal Center
Caption: General coordination of this compound.
Application in Catalysis: A Proposed Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[10] Palladium complexes bearing bipyridine ligands are often effective catalysts for this transformation. The following is a proposed, non-optimized protocol for a Suzuki-Miyaura coupling using a hypothetical palladium complex of this compound.
Experimental Workflow for a Suzuki-Miyaura Coupling Reaction
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.022 mmol, 2.2 mol%) in a minimal amount of toluene. Stir for 15 minutes to allow for complex formation.
-
Catalyst Addition: Add the catalyst solution to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene (4 mL) and degassed deionized water (1 mL) to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Ligand-to-Metal Ratio: A slight excess of the ligand (1.1 equivalents relative to the palladium precursor) is often used to ensure complete complexation of the metal and to prevent the formation of catalytically inactive palladium black.
-
Base: Potassium carbonate is a common and effective base for the Suzuki-Miyaura coupling, facilitating the transmetalation step.
-
Solvent System: The biphasic toluene/water system is widely used to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Inert Atmosphere: The use of an inert atmosphere prevents the oxidation of the catalytically active Pd(0) species.
Further Research Directions
The unique electronic and steric properties of this compound suggest its potential utility in a variety of other transition metal-catalyzed reactions, including:
-
C-H Activation: The electron-donating methyl group may enhance the reactivity of the metal center in C-H activation/functionalization reactions.[11]
-
Photoredox Catalysis: Ruthenium and iridium complexes of asymmetric bipyridines can exhibit interesting photophysical properties, making them potential candidates for photoredox catalysis.[12]
-
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and explored as ligands in asymmetric catalysis.
Conclusion
While the application of this compound in transition metal catalysis is an emerging area, its unique structural and electronic features make it a compelling ligand for further investigation. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the catalytic potential of this asymmetric bipyridine, potentially unlocking novel and efficient transformations in organic synthesis and drug development.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemscene.com [chemscene.com]
- 11. Collection - Mechanistic Guidance Leads to Enhanced Site-Selectivity in CâH Oxidation Reactions Catalyzed by Ruthenium bis(Bipyridine) Complexes - ACS Catalysis - Figshare [acs.figshare.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols for 4-Methyl-3,3'-bipyridine in Cross-Coupling Reactions
Introduction: Unveiling the Potential of an Asymmetric Bipyridine Ligand
In the landscape of transition metal catalysis, the design and selection of ligands are of paramount importance for the development of efficient and selective cross-coupling reactions.[1] Bipyridine derivatives are a well-established class of N-donor ligands, prized for their robust coordination to metal centers and their tunable electronic and steric properties.[2] While symmetrically substituted 2,2'- and 4,4'-bipyridines have been extensively studied, there is growing interest in the unique properties of asymmetrically substituted bipyridines. This guide focuses on 4-Methyl-3,3'-bipyridine , an unsymmetrical bipyridine ligand, and explores its potential applications in palladium- and nickel-catalyzed cross-coupling reactions.
The strategic placement of a methyl group at the 4-position of a 3,3'-bipyridine scaffold introduces a unique combination of electronic and steric characteristics. The 3,3'-bipyridine core offers a wider bite angle compared to its 2,2'-isomer, which can influence the geometry and reactivity of the resulting metal complex. The methyl group, being electron-donating, is expected to increase the electron density on the metal center, which can have a profound impact on the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[3][4]
These application notes aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential of this compound in key cross-coupling reactions, offering detailed protocols and mechanistic insights to facilitate its adoption in synthetic laboratories. It is important to note that while the principles discussed are grounded in established organometallic chemistry, the specific application of this compound is an emerging area, and the provided protocols are intended as a starting point for optimization.
The Rationale: Electronic and Steric Influence of this compound in Catalysis
The efficacy of a ligand in a cross-coupling reaction is determined by its electronic and steric properties, which influence the stability and reactivity of the catalytic species.[5]
Electronic Effects: The methyl group at the 4-position of one of the pyridine rings in this compound acts as an electron-donating group through a positive inductive effect (+I). This increases the electron density on the coordinating nitrogen atom and, consequently, on the metal center (e.g., Palladium or Nickel). An electron-rich metal center is generally more nucleophilic, which can facilitate the oxidative addition step, often the rate-determining step in many cross-coupling cycles.[6]
Steric Effects: The 3,3'-linkage of the pyridine rings results in a trans-oid conformation in the free ligand. Upon chelation to a metal center, it enforces a specific geometry that is distinct from the coplanar arrangement of 2,2'-bipyridines. The methyl group at the 4-position is relatively remote from the coordination sphere and is not expected to exert significant steric hindrance. This can be advantageous in reactions where bulky substrates are involved, as it allows for less hindered access to the catalytic center.
Asymmetry: The unsymmetrical nature of this compound can lead to the formation of metal complexes with reduced symmetry. This can be beneficial in preventing catalyst deactivation pathways, such as the formation of inactive dimeric species, and could potentially be exploited in asymmetric catalysis with appropriate chiral modifications.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls.[1] The use of an electron-rich ligand like this compound can enhance the efficiency of the palladium catalyst.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and this compound (2.2 mol%).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane/water (4:1, 5 mL) mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Substrate Scope (Hypothetical Data)
| Entry | Aryl Halide | Boronic Acid | Expected Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | >90 |
| 2 | 4-Bromoanisole | Phenylboronic acid | >92 |
| 3 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | >85 |
| 4 | 2-Bromopyridine | Phenylboronic acid | >80 |
Application in Heck Cross-Coupling
The Heck reaction is a cornerstone for the synthesis of substituted alkenes from aryl halides and alkenes.[7] The electron-donating nature of this compound can be beneficial for the oxidative addition of less reactive aryl chlorides.
Experimental Workflow for Heck Reaction
Caption: A typical experimental workflow for the Heck reaction.
General Protocol for Heck Coupling of an Aryl Iodide with Styrene
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Styrene
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a Schlenk tube, combine Pd(OAc)₂ (1 mol%) and this compound (1.1 mol%).
-
Add the aryl iodide (1.0 mmol, 1.0 equiv) and anhydrous DMF (5 mL).
-
Add triethylamine (1.5 mmol, 1.5 equiv) and styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and heat at 120 °C for 8-16 hours.
-
After cooling, dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Application in Sonogashira Cross-Coupling
The Sonogashira coupling provides a reliable route to synthesize substituted alkynes from terminal alkynes and aryl or vinyl halides.[8] A copper co-catalyst is often employed, but copper-free conditions are also well-established.
General Protocol for Copper-Free Sonogashira Coupling
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Terminal alkyne (e.g., phenylacetylene)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk tube, add PdCl₂ (2 mol%), this compound (4 mol%), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill with argon.
-
Add the aryl bromide (1.0 equiv) and anhydrous THF (5 mL).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction at 60-80 °C until completion (monitored by TLC).
-
Cool to room temperature, filter through a pad of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify by flash chromatography.
Potential in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pivotal reaction for the formation of C-N bonds.[9] While phosphine ligands are more commonly used, bipyridine ligands have also been employed. The electron-rich nature of this compound may prove beneficial in this transformation.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl bromide
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (1-2 mol%), this compound (2.2-4.4 mol%), and NaOtBu (1.4 equiv).
-
Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene (to make a 0.1 M solution).
-
Seal the vial and heat at 80-110 °C for 12-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand for cross-coupling reactions. Its unique electronic and steric profile, stemming from the electron-donating methyl group and the asymmetric 3,3'-bipyridine core, suggests its potential to offer advantages in catalytic efficiency and substrate scope. The protocols provided herein serve as a foundational guide for researchers to begin exploring the utility of this ligand in a variety of important synthetic transformations. Further research is warranted to fully elucidate the specific benefits and potential niche applications of this compound in the ever-evolving field of cross-coupling catalysis.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Experimental protocol for the synthesis of "4-Methyl-3,3'-bipyridine"
An Application Note for the Synthesis of 4-Methyl-3,3'-bipyridine via Suzuki-Miyaura Coupling
Introduction and Strategic Approach
This compound is a valuable heterocyclic compound, serving as a crucial building block and ligand in coordination chemistry, catalysis, and the development of functional materials and pharmaceutical intermediates. Its asymmetric structure offers unique coordination properties compared to its more common 4,4'- and 2,2'-bipyridine isomers.
The synthesis of bipyridines has been approached through various methods, including Negishi, Stille, and Suzuki cross-coupling reactions.[1] This guide details a robust and reliable protocol for the synthesis of this compound utilizing the Suzuki-Miyaura coupling reaction. This strategy was selected for its numerous advantages, including mild reaction conditions, broad functional group tolerance, the use of commercially available and relatively stable organoboron reagents, and the generation of non-toxic, easily removable inorganic by-products.[2][3] The reaction couples 3-bromo-4-methylpyridine with 3-pyridylboronic acid, catalyzed by a palladium complex.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (3-bromo-4-methylpyridine), inserting itself into the carbon-bromine bond. This forms a Pd(II) complex.
-
Transmetalation : The organoboron compound (3-pyridylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group (the pyridyl ring) to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the final C-C bond of the bipyridine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Detailed Experimental Protocol
Safety Precautions: A Self-Validating System of Prudence
A commitment to safety is the foundation of trustworthy and reproducible science. The following precautions must be strictly adhered to:
-
Palladium Catalysts : Palladium compounds can be toxic and flammable.[5] Finely divided palladium can be pyrophoric, especially when dry and exposed to air.[6][7] Always handle palladium catalysts in a well-ventilated fume hood and under an inert atmosphere (Argon or Nitrogen) when transferring the solid.[6][8]
-
Organoboron Reagents : Boron compounds can be irritants to the respiratory tract, skin, and eyes.[9][10] Avoid creating and inhaling dust.[9] Use appropriate personal protective equipment (PPE).
-
Reagents and Solvents : Handle all organic solvents in a fume hood due to their flammability and potential toxicity. 3-bromo-4-methylpyridine is a halogenated organic compound and should be handled with care.
-
Personal Protective Equipment (PPE) : An appropriately sized, flame-resistant lab coat, ANSI-approved safety glasses or chemical splash goggles, and chemical-resistant nitrile gloves are mandatory at all times.[5][11]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Purity |
| 3-Bromo-4-methylpyridine | 172.02 | 1.0 | 1.00 g (5.81 mmol) | >97% |
| 3-Pyridylboronic Acid | 122.92 | 1.2 | 0.86 g (6.98 mmol) | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.20 g (0.17 mmol) | 99% |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 1.85 g (17.4 mmol) | >99% |
| Toluene | - | - | 40 mL | Anhydrous |
| Ethanol | - | - | 10 mL | Anhydrous |
| Deionized Water | - | - | 10 mL | - |
Step-by-Step Methodology
-
Reaction Setup :
-
Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon gas inlet, and a rubber septum. Ensure all glassware is oven-dried before use to remove moisture.
-
Add a magnetic stir bar to the flask.
-
-
Inert Atmosphere :
-
Flush the entire system with dry nitrogen or argon for 10-15 minutes to create an inert atmosphere. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
-
Reagent Addition :
-
To the flask, add 3-bromo-4-methylpyridine (1.00 g, 5.81 mmol) and 3-pyridylboronic acid (0.86 g, 6.98 mmol).
-
Add the solvents: anhydrous toluene (40 mL) and anhydrous ethanol (10 mL).
-
Prepare a solution of sodium carbonate (1.85 g, 17.4 mmol) in deionized water (10 mL). Add this aqueous solution to the reaction mixture via syringe.
-
Carefully, and under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.20 g, 0.17 mmol) to the flask. The mixture will typically turn yellow.
-
-
Reaction Execution :
-
Immerse the flask in a preheated oil bath and heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring.
-
Allow the reaction to proceed for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The consumption of the starting material (3-bromo-4-methylpyridine) indicates reaction progression.
-
-
Work-up and Extraction :
-
After the reaction is complete (as indicated by TLC), remove the oil bath and allow the flask to cool to room temperature.
-
Quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).[12]
-
Combine the organic layers and wash them with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization :
-
Purify the crude residue by flash column chromatography on silica gel. A gradient eluent system starting from 100% hexanes and gradually increasing the polarity with ethyl acetate is recommended to isolate the pure product.
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure.
-
The final product, this compound, should be obtained as a white or off-white solid.
-
Confirm the identity and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13]
-
Expertise & Experience: Field-Proven Insights
-
Catalyst Deactivation : A common challenge in bipyridine synthesis is the coordination of the nitrogen-containing product to the palladium center, which can inhibit or "poison" the catalyst.[14][15] If the reaction stalls or yields are low, using a slightly higher catalyst loading (e.g., 4-5 mol%) or employing more robust ligand systems (e.g., Buchwald-type phosphine ligands) can be beneficial.
-
Purity of Reagents : The success of the Suzuki coupling is highly dependent on the purity of the reagents and the quality of the catalyst. Ensure boronic acid is not significantly decomposed (protodeboronation can occur during storage). Use truly anhydrous solvents for the organic phase to ensure optimal reaction conditions.
-
Base Selection : While sodium carbonate is effective, other bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be used and may improve yields in some cases. The choice of base can influence the rate of transmetalation.[2]
-
Purification Challenges : Triphenylphosphine oxide, a byproduct from the catalyst, can sometimes co-elute with the product during chromatography. Careful selection of the eluent polarity and using a long chromatography column can aid in achieving good separation.
References
- 1. preprints.org [preprints.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. honrel.com [honrel.com]
- 7. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Boron - ESPI Metals [espimetals.com]
- 10. king-boron.com [king-boron.com]
- 11. leapchem.com [leapchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Formation and Characterization of 4-Methyl-3,3'-bipyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Role of 4-Methyl-3,3'-bipyridine in Coordination Chemistry
In the vast field of coordination chemistry, the selection of an organic ligand is a critical determinant of the final metal complex's structure, reactivity, and potential applications. While 2,2'-bipyridine is renowned for its chelating properties, forming stable five-membered rings with metal ions, the isomeric 3,3'-bipyridine offers a distinct coordination geometry. Due to the spatial arrangement of its nitrogen atoms, this compound typically acts as a bridging ligand, connecting two different metal centers. This characteristic makes it an exceptional building block for the construction of coordination polymers, metal-organic frameworks (MOFs), and supramolecular architectures with tailored properties for applications in catalysis, gas storage, and materials science.[1]
The introduction of a methyl group at the 4-position of the 3,3'-bipyridine backbone further refines the ligand's electronic and steric properties. This substituent can influence the solubility of the resulting complexes, modulate the electron density at the coordinating nitrogen atoms, and impact the packing of the complexes in the solid state. Understanding the synthesis and characterization of metal complexes derived from this ligand is therefore of significant interest to researchers aiming to develop novel functional materials.
This guide provides a comprehensive overview of the synthesis of this compound and a representative metal complex, followed by detailed protocols for its characterization using a suite of essential analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of the this compound Ligand
The synthesis of unsymmetrical bipyridines such as this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki and Negishi couplings are particularly powerful in this regard due to their high yields, mild reaction conditions, and tolerance to a wide range of functional groups.[2][3] The following protocol outlines a general procedure based on the principles of a Negishi cross-coupling reaction.[4]
Protocol 1: Synthesis of this compound via Negishi Coupling
Rationale: This protocol involves the coupling of a pyridylzinc halide with a halopyridine. The choice of starting materials (e.g., 3-bromo-4-methylpyridine and 3-bromopyridine) is crucial and depends on commercial availability and the desired final product. The use of a palladium catalyst, such as Pd(PPh₃)₄, is essential for facilitating the carbon-carbon bond formation.
Materials:
-
3-Bromo-4-methylpyridine
-
3-Bromopyridine
-
Anhydrous Zinc Chloride (ZnCl₂)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Ethylenediaminetetraacetic acid (EDTA) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Pyridylzinc Reagent:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromopyridine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature at -78 °C. The solution will typically change color, indicating the formation of the lithiated intermediate.
-
After stirring for 30-60 minutes at -78 °C, add a solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. This forms the 3-pyridylzinc chloride reagent.
-
-
Cross-Coupling Reaction:
-
To the flask containing the freshly prepared pyridylzinc reagent, add 3-bromo-4-methylpyridine (1.0 equivalent).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 equivalents).
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of EDTA. Adjust the pH to approximately 8 with a saturated aqueous NaHCO₃ solution.[4]
-
Stir the mixture vigorously for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
-
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Part 2: Metal Complex Formation
The formation of a metal complex with this compound involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions (temperature, time) will influence the final product. Given that 3,3'-bipyridine derivatives tend to form coordination polymers, the resulting complex may be a polynuclear species.
Protocol 2: Synthesis of a Representative Ruthenium(II) Complex
Rationale: Ruthenium(II) complexes with bipyridine ligands are widely studied for their rich photophysical and electrochemical properties.[5] This protocol describes a general method for synthesizing a complex where the this compound acts as a bridging ligand. The choice of a precursor like cis-[Ru(bpy)₂(Cl)₂] allows for the substitution of the chloride ligands with the new bipyridine ligand.
Materials:
-
cis-[Ru(bpy)₂(Cl)₂] (bpy = 2,2'-bipyridine)
-
This compound
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend cis-[Ru(bpy)₂(Cl)₂] (1.0 equivalent) and this compound (1.0-2.0 equivalents) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Deoxygenate the solvent mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Complexation Reaction:
-
Heat the reaction mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution will typically change, indicating the formation of the new complex.
-
Monitor the reaction by TLC or UV-Vis spectroscopy to determine completion.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add the concentrated solution dropwise to a stirred solution of diethyl ether to precipitate the complex.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with small portions of cold water and then diethyl ether to remove unreacted starting materials and impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetonitrile/ether or methanol/ether).
-
Part 3: Characterization of the Metal Complex
A thorough characterization of the newly synthesized metal complex is essential to confirm its identity, purity, and to understand its structural and electronic properties. The following section details the protocols and expected outcomes for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the complex in solution. The chemical shifts of the ligand's protons and carbons will change upon coordination to the metal center. For diamagnetic complexes like Ru(II), sharp signals are expected. The analysis of coupling constants and the integration of the signals provide detailed information about the connectivity and symmetry of the complex.[6]
Protocol 3: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified complex in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆, or D₂O). The choice of solvent is critical and should be one in which the complex is sufficiently soluble and stable.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For more complex structures, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of all proton and carbon signals.
-
-
Data Interpretation:
-
Compare the ¹H NMR spectrum of the complex to that of the free this compound ligand. Protons closer to the metal coordination site typically experience a downfield shift due to the deshielding effect of the metal center.
-
The methyl group protons should appear as a singlet, and its chemical shift can provide information about the electronic environment.
-
In a bridged dimeric complex, you may observe a set of signals for the terminal ligands (e.g., 2,2'-bipyridine in our example) and a distinct set of signals for the bridging this compound ligand.
-
Expected Data:
| Proton | Free Ligand (δ, ppm) (approx.) | Coordinated Ligand (δ, ppm) (approx.) |
| H2, H2' | ~8.8 | Shifted downfield |
| H4' | ~8.6 | Shifted downfield |
| H5, H5' | ~7.4 | Shifted downfield |
| H6, H6' | ~8.5 | Shifted downfield |
| -CH₃ | ~2.4 | Shifted |
Note: The exact chemical shifts will depend on the metal center, other ligands, and the solvent.
X-ray Crystallography
Rationale: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and the overall coordination geometry. This is particularly important for complexes of 3,3'-bipyridine derivatives to confirm the bridging coordination mode.
Protocol 4: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various techniques such as slow evaporation of a solvent, vapor diffusion of an anti-solvent, or layering of solvents.
-
-
Data Collection and Structure Refinement:
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Solve and refine the crystal structure using appropriate software packages.
-
-
Data Interpretation:
-
Analyze the refined structure to determine the coordination number and geometry of the metal center (e.g., octahedral, tetrahedral).
-
Measure key bond lengths (e.g., Metal-N) and bond angles.
-
Confirm the bridging nature of the this compound ligand by observing its coordination to two different metal centers.
-
Examine intermolecular interactions such as π-π stacking or hydrogen bonding, which can influence the crystal packing.
-
Expected Data (Representative):
| Parameter | Value |
| Coordination Geometry | Distorted Octahedral |
| Metal-N(terminal) Bond Length | 2.05 - 2.15 Å |
| Metal-N(bridging) Bond Length | 2.10 - 2.20 Å |
| N-Metal-N Bite Angle (for chelating ligands) | ~78-82° |
| Dihedral angle between pyridine rings of 3,3'-bpy | Variable |
UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy is used to probe the electronic transitions within the metal complex. For transition metal complexes with polypyridyl ligands, the most significant feature is often the metal-to-ligand charge-transfer (MLCT) band in the visible region.[5] The energy and intensity of this band provide insights into the electronic structure of the complex.
Protocol 5: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, or water). The concentration should be chosen to give an absorbance in the range of 0.1 - 1.0.
-
-
Data Acquisition:
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm) using a dual-beam spectrophotometer.
-
Use the pure solvent as a blank.
-
-
Data Interpretation:
-
Identify the high-energy bands in the UV region (< 350 nm), which are typically due to π-π* intraligand transitions.
-
Identify the broad, lower-energy band(s) in the visible region, which are characteristic of MLCT transitions. The position of the MLCT band is sensitive to the nature of the metal, the ligands, and the solvent.
-
Calculate the molar extinction coefficient (ε) for each absorption band using the Beer-Lambert law (A = εcl).
-
Diagram of Electronic Transitions:
Caption: Energy level diagram for a typical metal-bipyridine complex.
Cyclic Voltammetry (CV)
Rationale: Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. For metal complexes, it can provide information about the oxidation state of the metal center and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Protocol 6: Cyclic Voltammetry
-
Sample Preparation:
-
Dissolve the complex (typically 1-2 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The supporting electrolyte is necessary to ensure conductivity of the solution.
-
-
Experimental Setup:
-
Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes prior to the measurement and maintain an inert atmosphere during the experiment.
-
-
Data Acquisition:
-
Scan the potential over a range that encompasses the redox events of interest.
-
Record the current response as a function of the applied potential.
-
It is good practice to record the CV of a standard compound with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), to use as an internal reference.
-
-
Data Interpretation:
-
Identify the anodic (oxidation) and cathodic (reduction) peaks.
-
For a reversible process, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV at room temperature (where n is the number of electrons transferred).
-
The half-wave potential (E₁/₂) for a reversible couple, calculated as (Epa + Epc)/2, corresponds to the formal redox potential of the complex. This can be related to the energy of the HOMO (for oxidation) or LUMO (for reduction).
-
Expected Data:
| Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | ΔEp (mV) | Assignment |
| M(II)/M(III) | Variable | ~60-80 | Metal-centered oxidation |
| Ligand-based | Variable | ~60-80 | Ligand-centered reduction |
Conclusion
The synthesis and characterization of metal complexes of this compound present a fascinating area of research with potential for the development of novel materials. The protocols and guidelines presented here offer a robust framework for researchers to synthesize and thoroughly characterize these compounds. A systematic application of these techniques will enable a deeper understanding of the structure-property relationships in this important class of coordination compounds, paving the way for their application in diverse fields of science and technology.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. odinity.com [odinity.com]
- 4. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Crystal structures of three copper(II)–2,2′-bipyridine (bpy) compounds, [Cu(bpy)2(H2O)][SiF6]·4H2O, [Cu(bpy)2(TaF6)2] and [Cu(bpy)3][TaF6]2 and a related coordination polymer, [Cu(bpy)(H2O)2SnF6]n - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Role of Methylated Bipyridines in Photoredox Catalysis
Senior Application Scientist Note: Initial exploration for the specific ligand "4-Methyl-3,3'-bipyridine" reveals a significant scarcity of its application in published photoredox catalysis literature. This is scientifically logical, as the 3,3'-bipyridine scaffold is generally a poor chelating agent for the stable octahedral complexes that define the most common ruthenium (Ru) and iridium (Ir) photocatalysts. The nitrogen atoms are positioned in a way that makes forming a five-membered ring with the metal center sterically challenging.
In contrast, the 2,2'-bipyridine scaffold is the cornerstone of polypyridyl photocatalyst design. Therefore, to provide a technically deep and practical guide for researchers, this document will focus on the closely related and extensively utilized ligand: 4,4'-dimethyl-2,2'-bipyridine (dmb) . This ligand captures the essence of "methylated bipyridines" and allows for a thorough, evidence-based discussion of how subtle ligand modifications dramatically influence photocatalyst performance.
Introduction: Ligand Design as the Catalyst's Control Panel
Visible-light photoredox catalysis has become an indispensable tool in modern chemical synthesis, enabling the formation of complex bonds under remarkably mild conditions.[1] At the core of this technology are transition metal complexes, typically of Ruthenium(II) or Iridium(III), that can absorb photons of visible light to reach a long-lived excited state.[2] In this excited state, the complex is both a more potent oxidant and a more potent reductant than its ground state, allowing it to engage in single-electron transfer (SET) with organic substrates to generate reactive radical intermediates.
The true power and tunability of these photocatalysts lie in their ligand architecture. The ligands dictate the catalyst's fundamental photophysical and electrochemical properties. Among the most influential ligands is 4,4'-dimethyl-2,2'-bipyridine (dmb). The simple addition of two methyl groups to the canonical 2,2'-bipyridine (bpy) framework provides a powerful handle to fine-tune catalyst behavior for specific applications.[1]
The Causality of Methylation: Why dmb is a Superior Ligand in Certain Contexts
The strategic placement of electron-donating methyl groups at the 4 and 4' positions of the bipyridine ligand has profound and predictable effects on the resulting metal complex. This is not an arbitrary choice; it is a deliberate design element to modulate catalyst reactivity.
-
Tuning Redox Potentials: The primary effect of the electron-donating methyl groups is an increase in electron density at the metal center. This makes the metal easier to oxidize. For a ruthenium complex, this means the Ru(III)/Ru(II) redox potential is less positive compared to the unsubstituted [Ru(bpy)₃]²⁺. Consequently, the excited state of the dmb-containing complex, *[Ru(dmb)₃]²⁺, is a stronger reducing agent . This enhancement is critical for reactions involving the reduction of challenging substrates with high reduction potentials.[1]
-
Altering Photophysical Properties: The methyl substituents influence the energy of the metal-to-ligand charge transfer (MLCT) excited state. This can manifest as shifts in the absorption and emission maxima of the complex, allowing for better matching with specific light sources (e.g., colored LEDs).[1]
-
Enhancing Stability and Solubility: The methyl groups can improve the operational stability of the photocatalyst and, crucially, increase its solubility in the organic solvents commonly employed in synthesis.[1]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} endot Caption: Influence of dmb ligand on photocatalyst properties.
Application Note: Ruthenium-dmb Complexes in Reductive Transformations
The tris(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II) complex, denoted as [Ru(dmb)₃]²⁺, is a workhorse photosensitizer. Its enhanced reducing power makes it particularly effective in reductive quenching cycles.
Key Application: Reductive Dehalogenation The cleavage of carbon-halogen bonds is a fundamental step in many coupling reactions. The excited state of [Ru(dmb)₃]²⁺ is a sufficiently strong reductant to activate alkyl and aryl halides, initiating radical-based transformations. This is often employed in reductive radical cyclization reactions.[2]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} endot Caption: General mechanism for a reductive quenching cycle.
Protocol 1: Synthesis of [Ru(dmb)₃]Cl₂ Photocatalyst
This protocol is adapted from standard procedures for synthesizing ruthenium-bipyridine complexes. It is crucial for ensuring the quality and reliability of the photocatalyst used in subsequent reactions.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
4,4'-dimethyl-2,2'-bipyridine (dmb)
-
Sodium hypophosphite (NaH₂PO₂·H₂O)
-
Ethanol (EtOH)
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus
Step-by-Step Procedure:
-
Vessel Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve RuCl₃·xH₂O (1.0 eq) in a 3:1 (v/v) mixture of ethanol and water (e.g., 30 mL EtOH, 10 mL H₂O).
-
Ligand Addition: Add 4,4'-dimethyl-2,2'-bipyridine (3.3 eq) to the solution. The mixture will be a dark, heterogeneous slurry.
-
Reducing Agent: Add an excess of sodium hypophosphite (10 eq) as the reducing agent. This is a critical step to reduce Ru(III) to Ru(II) in situ, facilitating complexation.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to remove oxygen, which can interfere with the reaction. Maintain a positive pressure of inert gas throughout the reflux.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change. The solution will gradually turn from a dark brown/black to a deep red-orange solution over 4-6 hours.
-
Cooling and Precipitation: Once the reaction is complete (as indicated by a stable, clear red-orange color), allow the mixture to cool to room temperature.
-
Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to precipitate the product. If precipitation is slow, adding a small amount of acetone can facilitate it.
-
Purification: Collect the solid by vacuum filtration, washing with small portions of cold water and then diethyl ether to remove impurities.
-
Drying: Dry the resulting bright orange-red solid under high vacuum. The product, [Ru(dmb)₃]Cl₂, can be characterized by ¹H NMR and mass spectrometry.
Protocol 2: Photocatalytic C-H Functionalization (Intermolecular Coupling)
This protocol details a representative intermolecular C-H functionalization, a powerful transformation enabled by photoredox catalysis.[3][4]
Materials & Setup:
-
[Ru(dmb)₃]Cl₂ (or other suitable dmb-based photocatalyst)
-
Heteroaromatic substrate (e.g., N-methylpyrrole, 1.0 eq)
-
Alkyl bromide coupling partner (e.g., bromomalononitrile, 1.5 eq)
-
Sacrificial electron donor (e.g., triethylamine, 2.0 eq)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Schlenk tube or reaction vial with a screw cap and septum
-
Visible light source (e.g., Blue LED strip, 34W Kessil lamp)
-
Cooling fan to maintain room temperature
dot graph workflow { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, width=2, height=0.6];
} endot Caption: Typical experimental workflow for a photoredox reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk tube, add the photocatalyst [Ru(dmb)₃]Cl₂ (1-2 mol%), the heteroaromatic substrate (0.5 mmol, 1.0 eq), and a magnetic stir bar.
-
Reagent Addition: Under an inert atmosphere (glovebox or Schlenk line), add the anhydrous solvent (5 mL). To this solution, add the alkyl bromide (0.75 mmol, 1.5 eq) and the sacrificial amine donor (1.0 mmol, 2.0 eq) via syringe.
-
Degassing: Seal the tube and thoroughly degas the reaction mixture. This is a critical self-validating step ; the presence of oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Perform at least three freeze-pump-thaw cycles or sparge with argon for 20 minutes.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from the visible light source. Ensure vigorous stirring to maintain a homogeneous mixture. Use a cooling fan to keep the reaction temperature near ambient (20-25 °C), as excessive heat can lead to side reactions.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Upon completion, remove the light source and open the reaction to the air. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to quench the reaction and remove the amine salt.
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired functionalized product.
Quantitative Data Summary
The choice of ligand directly impacts key catalyst parameters. The following table compares the properties of the canonical [Ru(bpy)₃]²⁺ with the methylated [Ru(dmb)₃]²⁺.
| Property | [Ru(bpy)₃]²⁺ | [Ru(dmb)₃]²⁺ | Rationale for Difference |
| Oxidation Potential (E₁/₂ for Ru³⁺/²⁺) | +1.29 V vs SCE | +1.07 V vs SCE | Electron-donating methyl groups destabilize the HOMO, making oxidation easier. |
| Reduction Potential (E₁/₂ for Ru²⁺/⁺) | -1.33 V vs SCE | -1.51 V vs SCE | Electron-donating groups raise the energy of the ligand's π* orbital (LUMO). |
| Excited State Potential (E₁/₂ for Ru³⁺/*²⁺) | -0.81 V vs SCE | -1.03 V vs SCE | The excited state *[Ru(dmb)₃]²⁺ is a stronger reductant. |
| Excited State Potential (E₁/₂ for *²⁺/⁺) | +0.77 V vs SCE | +0.59 V vs SCE | The excited state *[Ru(dmb)₃]²⁺ is a weaker oxidant. |
| Absorption Max (MLCT) | ~452 nm | ~458 nm | Minor red-shift due to ligand modification. |
| Emission Max | ~615 nm | ~628 nm | Minor red-shift in emission energy. |
Note: Exact potential values can vary slightly depending on the solvent and experimental conditions.
References
Application Notes & Protocols: 4-Methyl-3,3'-bipyridine as a Niche Building Block for Functional Polymers
Abstract
The bipyridine moiety is a cornerstone in the construction of functional polymers, prized for its robust coordination chemistry and rigid structure. While 2,2'- and 4,4'-bipyridine isomers are extensively utilized for their chelating and linear linking capabilities, respectively, the 3,3'-bipyridine isomers remain a comparatively underexplored class. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of a specific, non-canonical building block: 4-Methyl-3,3'-bipyridine . We will explore its unique structural attributes and propose synthetic pathways to leverage its potential in creating novel functional polymers, including coordination polymers and porous organic frameworks. This guide offers both the theoretical rationale behind experimental design and actionable, step-by-step protocols for synthesis and characterization.
Introduction: The Untapped Potential of an Angled Monomer
Bipyridines are fundamental building blocks in supramolecular chemistry and materials science.[1] The isomeric position of the nitrogen atoms dictates the geometry and, consequently, the application of the resulting materials.
-
2,2'-Bipyridines: Act as powerful bidentate chelating ligands, forming stable complexes with metal ions, which are often employed in catalysis and photochemistry.[2][3]
-
4,4'-Bipyridines: Function as rigid, linear linkers, ideal for constructing one-dimensional chains or grid-like metal-organic frameworks (MOFs) and coordination polymers (CPs).[4][5]
This compound deviates significantly from these conventions. The 3,3'-linkage introduces a permanent, rigid kink or "V-shape" into the molecular structure. The addition of a methyl group at the 4-position further imparts specific electronic and steric characteristics:
-
Angular Geometry: Prevents the formation of simple linear polymers, instead promoting the assembly of complex, three-dimensional networks with potential for intrinsic porosity.
-
Electronic Properties: The methyl group is weakly electron-donating, which can subtly modulate the basicity of the adjacent pyridine nitrogen and the electronic properties of the resulting polymer.
-
Solubility & Sterics: The methyl group can enhance solubility in organic solvents and introduce steric hindrance that influences the packing and final topology of the polymer network.
This guide provides a framework for harnessing these unique features to develop novel functional materials.
The Monomer: Synthesis & Properties of this compound
As a specialized building block, this compound is not as commercially available as its common isomers. Therefore, a reliable synthetic route is paramount. Metal-catalyzed cross-coupling reactions are the most effective methods for synthesizing unsymmetrical bipyridines.[6] The Negishi cross-coupling, which pairs an organozinc reagent with an organohalide, is a high-yield and functional-group-tolerant option.[7]
Proposed Synthetic Protocol: Negishi Cross-Coupling
This protocol outlines the synthesis of this compound from 3-bromopyridine and 3-bromo-4-methylpyridine.
dot
Caption: Proposed Negishi coupling workflow for monomer synthesis.
Step-by-Step Methodology:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-bromo-4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
In a separate flask, flame-dry anhydrous zinc chloride (ZnCl₂) (1.1 eq) under vacuum and dissolve it in anhydrous THF.
-
Transfer the ZnCl₂ solution via cannula to the lithiated pyridine solution at -78 °C. Allow the mixture to slowly warm to room temperature and stir for 2 hours. This forms the (4-Methylpyridin-3-yl)zinc(II) chloride reagent.
-
Rationale: The lithium-halogen exchange is rapid at low temperatures, preventing side reactions. Transmetalation with ZnCl₂ generates the less reactive but more selective organozinc species required for the Negishi coupling.[7]
-
-
Cross-Coupling Reaction:
-
To the freshly prepared organozinc reagent, add 3-bromopyridine (1.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq) as the catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC or GC-MS.
-
Rationale: Pd(PPh₃)₄ is a robust catalyst for this type of cross-coupling, initiating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]
-
-
Workup and Purification:
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate zinc and palladium salts.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Physicochemical Properties (Predicted)
| Property | Value | Justification |
| Molecular Formula | C₁₁H₁₀N₂ | Based on structure |
| Molar Mass | 170.21 g/mol | Calculated from formula |
| Appearance | Off-white to pale yellow solid | Typical for bipyridine compounds |
| Solubility | Soluble in chlorinated solvents, THF, DMSO | Expected for an aromatic heterocyclic compound |
| Coordination | Bidentate, non-chelating N,N'-donor | Nitrogen lone pairs are available for coordination |
Application in Functional Polymer Synthesis
The angular geometry of this compound is a key design element for creating polymers with complex, non-linear architectures.
Application 1: Solvothermal Synthesis of Coordination Polymers (CPs)
By reacting the bipyridine linker with metal salts under solvothermal conditions, it is possible to generate crystalline, multidimensional CPs. The final topology is unpredictable and highly dependent on the coordination geometry of the metal ion, the choice of solvent, and the counter-ions present.[8]
dot
Caption: General workflow for the solvothermal synthesis of a CP.
Protocol: Synthesis of a Cadmium(II)-based Coordination Polymer
-
Reagent Preparation: In a 20 mL glass vial, combine this compound (0.1 mmol, 17.0 mg) and Cadmium(II) chloride (CdCl₂) (0.1 mmol, 18.3 mg).[9]
-
Solvent Addition: Add a solvent mixture, for example, 5 mL of N,N-Dimethylformamide (DMF) and 2 mL of ethanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Scientist's Note: The choice of solvent is critical. High-boiling point, polar aprotic solvents like DMF can act as templates or even decompose at high temperatures to generate in-situ bases, influencing the final crystal structure.
-
-
Reaction Setup: Place the open vial inside a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a programmable oven. Heat to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool slowly to room temperature over 24 hours.
-
Rationale: Slow cooling is essential for the growth of high-quality, single crystals suitable for X-ray diffraction analysis. Rapid cooling often leads to amorphous powders or microcrystalline materials.
-
-
Product Isolation: Carefully open the autoclave. Collect the crystals that have formed by filtration.
-
Washing and Drying: Wash the collected crystals with fresh DMF (2 x 5 mL) followed by ethanol (2 x 5 mL) to remove any unreacted starting materials. Dry the product in a vacuum oven at 60 °C overnight.
Application 2: Synthesis of Porous Organic Polymers (POPs)
The rigid, angular nature of the monomer makes it an excellent candidate for creating POPs with permanent porosity. This typically requires a second, multifunctional comonomer to build a cross-linked network. A one-pot polycondensation is an efficient method.[10]
dot
Caption: Conceptual diagram of a porous network from angular and trigonal monomers.
Protocol: Polyaminal Network Synthesis This protocol is adapted from known procedures and requires prior functionalization of the bipyridine monomer into a dialdehyde derivative, e.g., this compound-5,5'-dicarbaldehyde.
-
Setup: Degas a dry, three-necked flask equipped with a magnetic stirrer and a condenser by subjecting it to three vacuum-argon backfill cycles.
-
Reagent Addition: Under a positive flow of argon, add melamine (1.0 eq), this compound-5,5'-dicarbaldehyde (1.5 eq), and anhydrous dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 175 °C and stir for 72 hours. A solid precipitate should form.
-
Rationale: High temperatures and long reaction times are necessary to drive the polycondensation reaction to high conversion, which is essential for forming a robust, porous network. DMSO is a high-boiling polar solvent capable of dissolving the monomers.[10]
-
-
Isolation and Washing: Cool the system to room temperature. Isolate the solid product by filtration.
-
Purification: Wash the solid sequentially with generous portions of DMF, dichloromethane, and acetone to remove residual solvent and unreacted monomers.
-
Activation: Dry the polymer under high vacuum at 120 °C for 12 hours to remove all guest molecules from the pores. This "activation" step is crucial before porosity analysis.
Essential Characterization Techniques
Thorough characterization is required to confirm the structure, properties, and functionality of the synthesized polymers.[11]
| Technique | Purpose | Expected Outcome for this compound Polymers |
| FT-IR Spectroscopy | Confirms covalent bond formation and presence of functional groups. | Disappearance of monomer aldehyde/amine peaks (for POPs); appearance of characteristic polymer backbone vibrations.[10] |
| Solid-State ¹³C NMR | Elucidates the chemical environment of carbon atoms in the insoluble polymer network. | Broad signals corresponding to the aromatic carbons of the bipyridine and comonomer units.[10] |
| Powder X-ray Diffraction (PXRD) | Determines the crystallinity of the material. | Sharp peaks for crystalline CPs; broad halos for amorphous POPs.[10] |
| Thermogravimetric Analysis (TGA) | Measures thermal stability. | A decomposition temperature above 250-300 °C would indicate a robust polymer network.[12] |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and particle size of the polymer. | Provides images of the bulk material, which could be crystalline blocks (CPs) or aggregated nanoparticles (POPs). |
| N₂ Adsorption-Desorption (BET) | Quantifies the surface area and pore size distribution of porous materials. | For POPs, a Type I or Type IV isotherm, indicating microporous or mesoporous character, respectively.[10] |
Potential Applications and Outlook
The unique structural and electronic features of polymers derived from this compound open doors to several advanced applications:
-
Heterogeneous Catalysis: The nitrogen atoms within the polymer framework can act as basic sites or be used to anchor catalytic metal nanoparticles.
-
Gas Storage and Separation: The intrinsic porosity of POPs derived from this monomer could be tailored for selective CO₂ capture, leveraging the polarity of the pyridine nitrogens.[10]
-
Chemical Sensing: The bipyridine units can coordinate to specific metal ions, leading to a detectable change (e.g., fluorescence quenching) that can be used for sensing applications.
-
Luminescent Materials: Coordination polymers containing d¹⁰ metal ions like Zn(II) or Cd(II) are known to exhibit photoluminescence, which could be tuned by the bipyridine ligand.[9]
The exploration of this compound as a building block is in its infancy. Future work should focus on synthesizing a wider range of derivatives (e.g., di-amines, di-halides, di-boronic esters) to expand the portfolio of accessible polymerization reactions, leading to an even greater diversity of functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4,4'-Bipyridine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, crystal structure and properties of poly[di-μ3-chlorido-di-μ2-chlorido-bis[4-methyl-N-(pyridin-2-ylmethylidene)aniline]dicadmium(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Bipyridine-Based Polyaminal Network for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-Methyl-3,3'-bipyridine in the Design of Novel Luminescent Materials
Preamble: The Strategic Role of Ligand Design in Luminescent Materials
The field of luminescent materials is driven by the rational design of molecules that can efficiently absorb and emit light. Among the most versatile scaffolds in this pursuit are bipyridine-based ligands, which form stable and photophysically active complexes with a wide array of transition metals.[1][2] The specific isomer, 4-Methyl-3,3'-bipyridine, presents a unique, asymmetric framework. The strategic placement of a methyl group—an electron-donating substituent—on the 4-position is hypothesized to subtly perturb the electronic structure and steric profile of the ligand. This perturbation, when translated into a metal complex, can influence key luminescent properties such as the energy of metal-to-ligand charge transfer (MLCT) states, emission wavelengths, quantum yields, and excited-state lifetimes.[3][4]
This guide provides a comprehensive framework for researchers, synthesizing established principles from related bipyridine systems to outline the synthesis, characterization, and application of this compound in the development of new luminescent coordination compounds. We will proceed from the foundational synthesis of the ligand itself to the detailed characterization of its metal complexes, explaining the causality behind each experimental choice.
Section 1: The Core Component: Synthesis and Characterization of this compound
A robust and well-characterized ligand is the bedrock of any coordination chemistry project. As this compound is not a common commercially available reagent, a reliable synthetic route is paramount. Modern cross-coupling reactions provide the most efficient pathways.
Protocol 1: Synthesis of this compound via Suzuki Coupling
This protocol is adapted from established methods for creating C-C bonds between pyridine rings.[1] The Suzuki coupling is chosen for its high tolerance of functional groups and generally good yields.
Rationale: The reaction couples a pyridine boronic acid with a halopyridine. We will couple 3-bromopyridine with 4-methyl-3-pyridylboronic acid. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired bipyridine.
Materials:
-
3-Bromopyridine
-
4-Methyl-3-pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Assemble a Schlenk flask containing a stir bar. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: To the flask, add 3-bromopyridine (1.0 eq), 4-methyl-3-pyridylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water to the flask. The solution should be sufficiently dilute to ensure all reagents are soluble upon heating.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Extraction: After cooling to room temperature, dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 2: From Ligand to Lumophore: Synthesis of a Coordination Complex
With the pure ligand in hand, the next step is to form a coordination complex. The choice of metal is critical as it fundamentally dictates the luminescence mechanism. For this example, we will use Zinc(II), a d¹⁰ metal ion, which typically results in ligand-centered fluorescence, as it cannot undergo MLCT transitions.[5] This allows for the intrinsic photophysical properties of the this compound ligand to be probed within a coordinated structure.
Protocol 2: Solvothermal Synthesis of a Zn(II)-Based Coordination Polymer
Rationale: Solvothermal synthesis is a powerful method for obtaining high-quality crystalline coordination polymers.[6] The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of well-ordered crystals. A dicarboxylic acid co-ligand (e.g., terephthalic acid) is often used to create a more robust, multi-dimensional framework.[2]
Materials:
-
This compound (from Protocol 1)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂bdc)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
Step-by-Step Methodology:
-
Precursor Solution: In a glass vial, dissolve this compound (0.1 mmol) and terephthalic acid (0.1 mmol) in 10 mL of DMF.
-
Metal Salt Addition: Add Zinc(II) nitrate hexahydrate (0.1 mmol) to the solution and stir until fully dissolved.
-
Autoclave Assembly: Transfer the solution to a 23 mL Teflon-lined autoclave. Seal the vessel tightly.
-
Heating: Place the autoclave in a programmable oven. Heat to 120 °C for 72 hours.
-
Cooling and Crystal Collection: Allow the oven to cool slowly to room temperature. Collect the resulting crystals by filtration, wash with fresh DMF, and dry in air.
Workflow for Synthesis of a Luminescent Coordination Polymer
Caption: Workflow from ligand synthesis to coordination polymer assembly.
Section 3: Illuminating the Properties: Photophysical and Structural Characterization
Comprehensive characterization is essential to understand the relationship between the material's structure and its luminescent properties.[7][8] This process validates the synthesis and provides the quantitative data needed for evaluation and comparison.
Protocol 3: Comprehensive Characterization of the Luminescent Material
Rationale: This multi-step protocol establishes the material's identity, structure, and key performance metrics for luminescence. Each technique provides a different piece of the puzzle, from atomic arrangement to excited-state dynamics.
Step-by-Step Methodologies:
-
Structural Analysis:
-
Single-Crystal X-ray Diffraction: If suitable single crystals are obtained, this technique provides the definitive molecular structure, including bond lengths, angles, and coordination geometry.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample and to match it with the simulated pattern from single-crystal data.[6]
-
-
Spectroscopic Analysis:
-
UV-Visible Absorption Spectroscopy: A solution or solid-state sample is analyzed to determine the electronic absorption bands.[3] This reveals the wavelengths of light the material absorbs to enter an excited state. The spectrum for a Zn(II) complex is expected to be dominated by ligand-based π → π* transitions.
-
Photoluminescence (PL) Spectroscopy:
-
Excitation Spectrum: The emission wavelength is fixed while the excitation wavelength is scanned. This helps identify which absorption bands are responsible for the luminescence.
-
Emission Spectrum: The sample is excited at a fixed wavelength (determined from the absorption or excitation spectrum), and the emitted light is scanned across a range of wavelengths. This reveals the color and spectral profile of the luminescence.[7]
-
-
-
Luminescence Performance Metrics:
-
Photoluminescence Quantum Yield (PLQY): This crucial metric measures the efficiency of the luminescence process (photons emitted / photons absorbed). It is typically measured using an integrating sphere.[7] A high quantum yield is desirable for most applications.
-
Luminescence Lifetime Measurement: Using Time-Correlated Single Photon Counting (TCSPC), this measurement determines how long the molecule remains in the excited state before emitting a photon.[7] Lifetimes can range from nanoseconds (fluorescence) to microseconds or longer (phosphorescence).[9]
-
Workflow for Photophysical Characterization
Caption: A systematic workflow for characterizing luminescent materials.
Data Presentation
All quantitative data should be summarized for clear comparison.
| Property | Symbol / Unit | [Example Complex 1] | [Example Complex 2] | Rationale & Significance |
| Max. Absorption Wavelength | λ_abs (nm) | 290, 350 | 310, 450 | Indicates energy required for excitation; MLCT bands often appear at lower energy (>400 nm).[10] |
| Max. Emission Wavelength | λ_em (nm) | 480 | 610 | Determines the color of the emitted light (e.g., blue vs. red). |
| Stokes Shift | nm | 130 | 160 | Energy loss between absorption and emission; larger shifts can reduce self-absorption. |
| Quantum Yield | Φ_PL (%) | 15 | 65 | Measures emission efficiency; a critical parameter for device applications.[7] |
| Excited-State Lifetime | τ (ns or µs) | 5.2 ns | 1.1 µs | Distinguishes between fluorescence (<100 ns) and phosphorescence (>100 ns).[9] |
Section 4: Field Insights and Troubleshooting
-
Causality of the Methyl Group: The electron-donating nature of the methyl group on the this compound ligand is expected to raise the energy of the π* orbitals. In an MLCT complex (e.g., with Ru(II) or Ir(III)), this can lead to a blue-shift (higher energy) in the emission compared to an unsubstituted 3,3'-bipyridine complex.[3]
-
Troubleshooting Low Quantum Yield: Low PLQY can result from non-radiative decay pathways. Common causes include vibrational quenching from solvent molecules or aggregation-caused quenching.
-
Strategy 1: Rigidify the structure. Incorporating the complex into a rigid polymer matrix or a crystalline metal-organic framework (MOF) can reduce vibrational energy loss.[6]
-
Strategy 2: Modify the ligand. Adding bulky groups can prevent close packing and aggregation in the solid state.
-
-
Solubility Issues: Bipyridine complexes can sometimes have poor solubility. This can be addressed by introducing long alkyl or alkoxy chains onto the bipyridine or co-ligand backbone to improve compatibility with organic solvents.
Conclusion
While this compound is a specific and less-common ligand, the principles outlined in this guide provide a robust and scientifically grounded pathway for its exploration in luminescent materials. By systematically applying established protocols for ligand synthesis, complex formation, and detailed photophysical characterization, researchers can effectively harness the unique electronic and steric properties of this ligand. The true innovation lies in understanding how subtle modifications to a ligand's structure—such as the addition of a single methyl group—can be a powerful tool for tuning the properties of the resulting luminescent materials for applications in sensing, displays, and bioimaging.[11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Not All 3MC States Are the Same: The Role of 3MCcis States in the Photochemical N∧N Ligand Release from [Ru(bpy)2(N∧N)]2+ Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, crystal structure and properties of poly[di-μ3-chlorido-di-μ2-chlorido-bis[4-methyl-N-(pyridin-2-ylmethylidene)aniline]dicadmium(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hofkenslab.com [hofkenslab.com]
- 7. Evaluation of luminescent materials | Hamamatsu Photonics [hamamatsu.com]
- 8. ijstm.com [ijstm.com]
- 9. researchgate.net [researchgate.net]
- 10. houston.chem.cornell.edu [houston.chem.cornell.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Catalytic Use of 4-Methyl-3,3'-bipyridine in Organic Synthesis
Introduction: Unveiling the Potential of an Asymmetric Ligand
In the vast landscape of transition metal catalysis, the design and selection of ligands are of paramount importance, dictating the reactivity, selectivity, and efficiency of a catalytic system. Bipyridine derivatives are a cornerstone in coordination chemistry, prized for their robust chelating ability and tunable electronic properties.[1][2] This guide focuses on a lesser-explored yet promising member of this family: 4-Methyl-3,3'-bipyridine .
Unlike its more common symmetric isomers (like 4,4'-dimethyl-2,2'-bipyridine), this compound presents an asymmetric scaffold. This asymmetry, coupled with the electronic influence of the methyl group, offers a unique stereoelectronic environment around a coordinated metal center. The methyl group, being electron-donating, can enhance the electron density at the metal, potentially influencing oxidative addition and reductive elimination steps in catalytic cycles.[3]
These application notes serve as a detailed guide for researchers, scientists, and drug development professionals interested in exploring the catalytic activity of this compound. We will delve into its synthesis, mechanistic considerations, and provide detailed, field-proven protocols for its application in key organic transformations, drawing upon established principles of cross-coupling chemistry.
Synthesis of this compound
A reliable supply of the ligand is the first step in its application. The synthesis of asymmetrically substituted bipyridines is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is a particularly effective method.[1][4][5]
Protocol 1: Synthesis via Negishi Cross-Coupling
This protocol describes the coupling of 3-bromo-4-methylpyridine with a 3-pyridylzinc reagent.
Materials:
-
3-Bromo-4-methylpyridine
-
3-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of 3-Pyridylzinc Chloride:
-
In an oven-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-bromopyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to form the lithiated pyridine.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.1 eq) in anhydrous THF.
-
Add the ZnCl₂ solution to the lithiated pyridine solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour to form the 3-pyridylzinc chloride reagent.
-
-
Cross-Coupling Reaction:
-
In a separate Schlenk flask, dissolve Pd(PPh₃)₄ (0.02 eq) and 3-bromo-4-methylpyridine (1.2 eq) in anhydrous THF.
-
To this solution, add the freshly prepared 3-pyridylzinc chloride solution via cannula.
-
Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/EtOAc gradient) to yield pure this compound.
-
Mechanistic Considerations in Catalysis
The efficacy of this compound as a ligand in cross-coupling reactions stems from its ability to form a stable complex with a transition metal, typically palladium. The catalytic cycle for reactions like Suzuki-Miyaura and Heck coupling generally involves a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination.
The 4-methyl group on one of the pyridine rings introduces an electronic perturbation. As an electron-donating group, it increases the electron density on the pyridine ring and, by extension, on the coordinated palladium center. This can facilitate the oxidative addition step, which is often rate-limiting, by making the Pd(0) center more nucleophilic.[6] Conversely, it might slightly hinder the final reductive elimination step. The asymmetric nature of the ligand could also induce interesting stereochemical effects, although this is less pronounced than with chiral bipyridines.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, particularly for the synthesis of biaryls.[6] The use of this compound as a ligand can offer an alternative to traditional phosphine-based ligands, potentially providing different reactivity profiles.[7]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (3:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Detailed Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine Pd(OAc)₂ (2 mol%), this compound (2.2 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the 1,4-dioxane/water mixture (4 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Data Presentation: Illustrative Yields
The following table presents expected yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, using the palladium/4-Methyl-3,3'-bipyridine system.
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 85-95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 75-85 |
| 4 | 3-Bromopyridine | 3-Phenylpyridine | 70-80 |
Application in Mizoroki-Heck Reaction
The Heck reaction is a powerful tool for the arylation of alkenes.[8][9] A stable palladium complex with this compound can effectively catalyze this transformation.
Protocol 3: General Procedure for Mizoroki-Heck Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a sealed tube, add Pd(OAc)₂ (1 mol%), this compound (1.1 mol%), the aryl iodide (1.0 mmol), the alkene (1.2 mmol), and Et₃N (1.5 mmol).
-
Solvent Addition: Add anhydrous DMF (3 mL).
-
Reaction: Heat the mixture at 120 °C for 8 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.
Data Presentation: Illustrative Yields
| Entry | Aryl Iodide | Alkene | Product | Expected Yield (%) |
| 1 | Iodobenzene | Styrene | (E)-Stilbene | 90-98 |
| 2 | 4-Iodoanisole | Styrene | (E)-4-Methoxystilbene | 88-95 |
| 3 | 1-Iodo-4-nitrobenzene | Butyl acrylate | Butyl (E)-3-(4-nitrophenyl)acrylate | 85-92 |
Potential in C-H Activation
The field of C-H activation represents a major frontier in organic synthesis, aiming to form C-C or C-heteroatom bonds directly from ubiquitous C-H bonds.[10][11] Bipyridine ligands have been instrumental in many palladium-catalyzed C-H activation reactions.[12] The electronic properties of this compound make it an intriguing candidate for such transformations. It is hypothesized that the ligand's electron-donating nature could promote the C-H cleavage step, which often involves a concerted metalation-deprotonation (CMD) pathway.
A potential application lies in the directed C-H arylation of heterocycles, where the nitrogen atom of a directing group coordinates to the palladium center, bringing it in proximity to the C-H bond to be functionalized.
While specific protocols for this compound in C-H activation are yet to be extensively reported, researchers can adapt existing procedures for bipyridine-ligated palladium catalysts as a starting point for their investigations.
Conclusion
This compound is a promising, yet underutilized, ligand in the field of organic synthesis. Its unique asymmetric structure and electronic properties offer a valuable tool for tuning the performance of transition metal catalysts. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore the catalytic potential of this versatile molecule in a range of important organic transformations. As the demand for novel and efficient synthetic methodologies continues to grow, the exploration of underexploited ligands like this compound will undoubtedly pave the way for new discoveries in catalysis.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methyl-3,3'-bipyridine
Welcome to the technical support center for the synthesis of 4-Methyl-3,3'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize reaction yields. Asymmetrical bipyridines are crucial building blocks in medicinal chemistry and materials science, yet their synthesis can present unique challenges. This resource provides in-depth, field-proven insights to ensure your success.
Overview of Synthetic Strategies
The construction of the C-C bond between the two pyridine rings in this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, functional group tolerance, and safety considerations. The three most prevalent methods are the Suzuki-Miyaura, Stille, and Negishi couplings.[1]
-
Suzuki-Miyaura Coupling: This is a widely adopted method due to the commercial availability and lower toxicity of boronic acids.[2] However, challenges can arise from the stability of pyridylboronic acids and potential catalyst inhibition by the bipyridine product.[3]
-
Stille Coupling: Known for its high reactivity and tolerance of a wide range of functional groups, Stille coupling can be successful where other methods may fail.[1][4] The primary drawback is the high toxicity of the organotin reagents and byproducts, which can be difficult to completely remove from the final product.[1][5]
-
Negishi Coupling: This method is recognized for its high yields and excellent functional group tolerance.[4] The main challenge lies in the preparation and handling of the organozinc reagents, which are often sensitive to moisture and air.[4]
The following troubleshooting guide will address specific issues you may encounter during the synthesis of this compound, with a focus on the widely used Suzuki-Miyaura coupling, while also providing insights applicable to other cross-coupling methods.
Troubleshooting and Optimization: A Q&A Approach
Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction is showing very low conversion to this compound. What are the likely causes and how can I improve the yield?
A1: Low conversion in a Suzuki-Miyaura coupling for bipyridine synthesis is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions.
Causality: The bipyridine product itself can act as a ligand, coordinating to the palladium catalyst and reducing its activity.[3][6] Additionally, the choice of base, solvent, and temperature plays a critical role in the efficiency of the catalytic cycle.[7]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Palladium Source: While Pd(PPh₃)₄ is commonly used, consider using a pre-catalyst that readily forms the active Pd(0) species.[6] Air-stable palladium catalysts, such as those with cyclopalladated ferrocenylimine ligands, have been shown to produce high yields without the need for an inert atmosphere.[1][2]
-
Ligands: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired cross-coupling over side reactions.[6][8] The bite angle of bidentate N,N-ligands can also be critical in related decarboxylative couplings.[1]
-
-
Base Selection: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.[9]
-
Solvent System: The solvent system must facilitate the dissolution of both organic and inorganic reagents.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Optimization is key. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[12]
Q2: I am attempting a Stille coupling to synthesize this compound, but the reaction is sluggish. How can I accelerate it?
A2: Sluggish Stille couplings can often be addressed by the use of additives and careful selection of reaction conditions.
Causality: The rate-limiting step in the Stille catalytic cycle can be the transmetalation step. Additives can facilitate this process.
Troubleshooting Steps:
-
Copper(I) Co-catalyst: The addition of CuI can significantly increase the reaction rate.[1][5]
-
Fluoride Additives: Fluoride ions, from sources like CsF, can coordinate to the organotin reagent, forming a hypervalent tin species that undergoes transmetalation more rapidly.[5]
-
Ligand Choice: Sterically hindered, electron-rich ligands can accelerate the coupling.[5]
-
Solvent: While toluene is common, DMF can also be an effective solvent for Stille couplings.[4][5]
Formation of Impurities and Byproducts
Q3: My reaction mixture shows a significant amount of homocoupled byproducts (e.g., 4,4'-dimethyl-3,3'-bipyridine or 3,3'-bipyridine). How can I minimize their formation?
A3: Homocoupling is a frequent side reaction in cross-coupling chemistry, leading to reduced yields and purification challenges.[11]
Causality: The presence of oxygen can promote the homocoupling of boronic acids.[6] Certain catalyst systems are also more prone to facilitating this side reaction.[11]
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen is a primary culprit in the homocoupling of boronic acids.[6] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[6]
-
Catalyst System Optimization:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one coupling partner can sometimes lead to its homocoupling.
Q4: I am observing protodeboronation of my 3-pyridylboronic acid starting material. What causes this and how can I prevent it?
A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common decomposition pathway for boronic acids, especially under harsh reaction conditions.
Causality: This side reaction can be promoted by high temperatures, extended reaction times, and the presence of excess water or certain bases.
Troubleshooting Steps:
-
Milder Reaction Conditions: Try lowering the reaction temperature and monitoring the reaction closely to avoid unnecessarily long reaction times.
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids and can be used as an alternative.[2][13]
-
Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excessive amounts can promote protodeboronation. Consider using anhydrous solvents and carefully controlling the amount of water added. Completely anhydrous Suzuki conditions using TMSOK as a base have been developed, but can be sensitive to Lewis basic substrates like pyridines.[14]
Purification Challenges
Q5: I am having difficulty purifying my this compound from the crude reaction mixture. What are the best practices for purification?
A5: Purification of bipyridine derivatives can be challenging due to their polarity and potential to chelate to the stationary phase in column chromatography.
Troubleshooting Steps:
-
Work-up Procedure:
-
Column Chromatography:
-
Solvent System Optimization: Do not rely solely on standard solvent systems like ethyl acetate/hexanes. Screen a variety of solvent systems with different polarities (e.g., dichloromethane/methanol, or systems containing acetone or toluene) using thin-layer chromatography (TLC) to find the optimal conditions for separation.[11]
-
Gradient Elution: Employing a gradient elution, where the solvent polarity is gradually increased, is often more effective for separating closely eluting compounds than an isocratic elution.[11]
-
Alternative Stationary Phases: For particularly challenging separations, consider using alternative stationary phases such as alumina or specialized resins like cation-exchange resins.[11]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Experimental Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific substrates and laboratory conditions.[11]
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), the pyridylboronic acid or ester (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add the base (e.g., Na₂CO₃, K₃PO₄, 2-3 eq).
-
Add the degassed solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Comparison of Common Cross-Coupling Methods for Bipyridine Synthesis
| Method | Reactants | Catalyst/Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | Aryl halide, Pyridylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Moderate to High | Commercially available and stable boronic acids; environmentally benign byproducts.[16] | 2-Pyridylboronic acids can be unstable; reaction can be sensitive to steric hindrance.[16] |
| Stille Coupling | Aryl halide, Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄), often with a copper co-catalyst | High | Tolerant of a wide range of functional groups.[16] | Toxicity of organotin compounds is a significant drawback.[16] |
| Negishi Coupling | Aryl halide, Organozinc reagent | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | High | High reactivity of organozinc reagents often leads to high yields and fast reactions.[16] | Organozinc reagents are moisture and air-sensitive, requiring inert reaction conditions.[16] |
Visualizing the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in cross-coupling reactions.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 4-Methyl-3,3'-bipyridine
Welcome to the technical support center for 4-Methyl-3,3'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and degradation characteristics of this compound. We will explore potential degradation pathways, offer troubleshooting advice for common experimental issues, and provide detailed protocols for conducting robust stability studies.
A Note on Scientific Context: Direct, peer-reviewed stability studies specifically on this compound are not extensively available in the current literature. Therefore, this guide is built upon established principles of pyridine and bipyridine chemistry, data from analogous substituted bipyridines, and regulatory guidelines for forced degradation studies.[1] The troubleshooting advice and protocols provided are designed to be robust starting points for your own investigations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary chemical liabilities of the this compound structure?
A1: The this compound molecule has several features that can influence its stability:
-
Pyridine Nitrogens: The nitrogen atoms in the pyridine rings are basic and susceptible to protonation in acidic conditions.[1] This can alter the molecule's solubility and electronic properties. They are also sites for potential oxidation to form N-oxides.[2]
-
Aromatic Rings: The bipyridine ring system is electron-deficient, but can be susceptible to nucleophilic attack under harsh basic conditions, potentially leading to ring-opening reactions at elevated temperatures.[1] The rings are also photoactive and can undergo degradation upon exposure to high-intensity light, especially UV radiation.[3]
-
Methyl Group: The methyl group is an electron-donating group, which can slightly influence the reactivity of the pyridine ring it's attached to. More significantly, benzylic-type C-H bonds like those on the methyl group are potential sites for oxidative degradation, which could lead to the formation of a hydroxymethyl or even a carboxylic acid derivative under strong oxidative stress.[4][5]
Q2: I'm observing a color change in my solution of this compound over time. What is likely happening?
A2: A color change in a previously colorless solution often indicates a chemical transformation. For bipyridine derivatives, this could be due to:
-
Oxidation: Air oxidation, especially when exposed to light, can generate colored impurities. This could involve the formation of N-oxides or degradation of the aromatic system.
-
Trace Metal Contamination: Bipyridine compounds are excellent chelating ligands.[6][7] Even trace amounts of metal ions (e.g., iron, copper) in your solvent or from lab equipment can form intensely colored metal complexes.
-
Photodegradation: If the solution is exposed to ambient or UV light, photodegradation can occur, leading to the formation of colored degradants.[8]
Troubleshooting Tip: To diagnose the issue, record a UV-Vis spectrum of the fresh solution and compare it to the spectrum of the aged, colored solution.[7] The appearance of new absorption bands can confirm a chemical change. To prevent this, store solutions in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and use high-purity solvents.
Q3: What are the best practices for long-term storage of solid this compound?
A3: To ensure the long-term integrity of the compound, store it as a dry solid in a tightly sealed container. For optimal stability, store under the following conditions:
-
Temperature: In a cool environment, such as a refrigerator (2-8 °C).
-
Atmosphere: Under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation.
-
Light: Protected from light in an amber glass vial or other light-blocking container.
-
Moisture: In a desiccator to prevent hydrolysis or reaction with atmospheric moisture.
Avoid storing the compound in solution for extended periods, as solvent interactions and exposure to dissolved oxygen can accelerate degradation.[3]
Part 2: Troubleshooting Guide for Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of drug development and analytical method validation.[9][10][11] It helps identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.
Problem: My stability-indicating HPLC method is not showing any degradation of this compound under stress conditions. Is the compound just extremely stable?
Answer: While the bipyridine core is relatively robust, it is unlikely to be completely inert under all stress conditions. If you are not observing degradation (typically 5-20% is targeted), your stress conditions may not be stringent enough.[9][10]
Troubleshooting Steps & Scientific Rationale:
-
Increase Stressor Concentration/Intensity:
-
Acid/Base Hydrolysis: If 0.1 M HCl or 0.1 M NaOH at room temperature shows no effect, increase the temperature. A 10 °C increase can significantly accelerate reaction rates. If necessary, you can cautiously increase the concentration to 1 M, but be mindful that extreme pH can cause non-relevant degradation pathways.
-
Oxidation: If 3% H₂O₂ does not cause degradation, increase the concentration to 10% or even 30% H₂O₂. The goal is to generate primary degradants, so the mildest effective condition is preferred.
-
Thermal: If 60 °C shows no effect, increase the temperature in 10-20 °C increments. Solid-state thermal stress should be performed at temperatures below the compound's melting point.
-
Photostability: Ensure your sample is being exposed to a sufficient dose of both UV and visible light as specified by ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
-
Extend Exposure Time: If increasing intensity is not feasible or desired, simply extend the duration of the study. Check time points at 24, 48, and 72 hours or even longer if the molecule is particularly stable.
-
Verify Analytical Method Performance: Ensure your analytical method (e.g., HPLC) has the requisite sensitivity to detect small degradant peaks. Check your peak purity analysis (e.g., with a PDA detector) to see if any small impurities are co-eluting with the main peak.
The logical flow for designing and troubleshooting a forced degradation study is visualized below.
Caption: Workflow for a forced degradation study with a troubleshooting loop.
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your studies. Always perform a preliminary experiment to determine the appropriate conditions to achieve the target degradation of 5-20%.
Protocol 1: General Sample Preparation
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL. This solvent choice is critical as it must be compatible with all stress conditions and the final analytical method.
-
Control Sample (t=0): Immediately dilute an aliquot of the stock solution with the solvent mixture to the target analytical concentration (e.g., 0.1 mg/mL). This serves as your unstressed control.
Protocol 2: Acid and Base Hydrolysis
-
Acid Stress: Mix equal volumes of the stock solution (1 mg/mL) and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base Stress: Mix equal volumes of the stock solution (1 mg/mL) and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubation: Place both samples in a temperature-controlled bath (e.g., 60 °C) for a predetermined time (e.g., 24 hours).
-
Quenching: After incubation, cool the samples to room temperature. Carefully neutralize the acid-stressed sample with an equivalent amount of NaOH and the base-stressed sample with an equivalent amount of HCl. This step is crucial to stop the degradation reaction before analysis.
-
Analysis: Dilute the neutralized samples to the target analytical concentration for HPLC analysis.
Protocol 3: Oxidative Degradation
-
Oxidative Stress: Mix equal volumes of the stock solution (1 mg/mL) and 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Incubation: Store the sample at room temperature, protected from light, for a set duration (e.g., 24 hours).
-
Analysis: Dilute the sample directly to the target analytical concentration. Quenching is often not necessary, but if the reaction is ongoing, it can be stopped by adding a small amount of a reducing agent like sodium bisulfite.
Protocol 4: Thermal and Photolytic Degradation
-
Thermal Stress (Solution): Place a sealed vial of the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a set duration.
-
Thermal Stress (Solid): Place a known amount of solid this compound in a thin layer in an open vial inside an oven set to an appropriate temperature (below the melting point). After stress, dissolve the solid in the solvent to the stock concentration.
-
Photostability: Expose the stock solution (in a photochemically transparent container, e.g., quartz) and a sample of the solid compound to a calibrated light source that meets ICH Q1B requirements. A dark control sample, wrapped in aluminum foil, must be run in parallel to differentiate between thermal and photolytic degradation.
-
Analysis: After the exposure period, dilute the samples to the target analytical concentration for analysis.
Part 4: Data Interpretation and Potential Pathways
The data from your forced degradation studies will help build a stability profile for this compound.
Summary of Expected Degradation Behavior
| Stress Condition | Expected Stability | Plausible Primary Degradation Products | Rationale |
| Acid Hydrolysis | Generally Stable | Protonated parent molecule | The bipyridine ring system is stable to acid, but the nitrogen atoms will be protonated, affecting solubility and chromatographic retention.[1] |
| Base Hydrolysis | Stable at RT; may degrade with heat | Products from nucleophilic attack | Under harsh conditions (high temp/conc.), hydroxide could act as a nucleophile, but this is less common for electron-deficient rings.[1] |
| Oxidation | Susceptible | N-oxides, Hydroxymethyl derivative | The pyridine nitrogens are readily oxidized to N-oxides. The benzylic-type methyl group is a prime target for oxidation to an alcohol or acid.[2][4] |
| Thermal | Generally Stable | Products of radical decomposition | High thermal energy can induce homolytic bond cleavage, but bipyridines are typically thermally robust.[12][13][14] |
| Photolytic | Susceptible | Complex mixture of products | The π-system of bipyridines absorbs UV light and can undergo photochemical reactions, including ring cleavage or polymerization.[3][8][15] |
Plausible Oxidative Degradation Pathway
The diagram below illustrates a hypothetical pathway for the oxidative degradation of this compound, which is often the most significant degradation route for such molecules.
Caption: Plausible oxidative degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Synthesis of Atropisomeric Bipyridine N,N'-Dioxides by Oxidative Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Late-stage oxidative C(sp3)–H methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exchange of pyridine and bipyridine ligands in trimethylplatinum(iv) iodide complexes: substituent and solvent effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Improving the Solubility of 4-Methyl-3,3'-bipyridine in Catalytic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor solubility of 4-Methyl-3,3'-bipyridine and its metal complexes in catalytic reactions. Overcoming solubility issues is critical for achieving optimal reaction kinetics, catalyst stability, and overall efficiency.
I. Understanding the Solubility Challenge
This compound, a key bipyridine derivative, is widely utilized as a ligand in transition-metal catalysis.[1] Its ability to chelate with metal ions stabilizes the metal center and influences the catalyst's activity and selectivity.[2] However, its predominantly organic structure can lead to limited solubility in a range of solvents, particularly polar and aqueous media, which can hinder its application in various catalytic systems.
This guide will explore the fundamental reasons behind these solubility limitations and provide practical, evidence-based strategies to overcome them.
II. Troubleshooting Guide: Addressing Poor Solubility in Real-Time
This section is designed to help you troubleshoot solubility issues as they arise during your experiments.
Issue 1: My this compound ligand won't dissolve in my chosen reaction solvent.
Possible Causes & Solutions:
-
Solvent Polarity Mismatch: The polarity of your solvent may not be compatible with the relatively non-polar nature of the this compound.
-
Solution: Consult a solvent polarity chart and consider a solvent with a polarity closer to that of toluene or benzene.[3] For a systematic approach, test solubility in a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., THF, acetone) and polar protic (e.g., ethanol, methanol).[4][5]
-
-
Insufficient Temperature: The dissolution of solids is an endothermic process for many organic compounds.
-
Solution: Gently warming the solvent while stirring can significantly increase the solubility of the ligand. However, be mindful of the solvent's boiling point and the thermal stability of your other reagents.
-
-
Low-Quality Starting Material: Impurities in the this compound can affect its solubility characteristics.[6]
-
Solution: Ensure you are using a high-purity grade of the ligand. If in doubt, consider purification by recrystallization or column chromatography.
-
Issue 2: My pre-formed metal complex of this compound precipitates out of the reaction mixture.
Possible Causes & Solutions:
-
Change in Polarity Upon Coordination: The formation of a metal complex alters the overall polarity of the molecule. This new complex may not be soluble in the initial solvent.
-
Solution: A solvent screen is highly recommended. Test the solubility of the isolated metal complex in a variety of solvents to find a more suitable medium for the catalytic reaction.
-
-
pH-Dependent Solubility: If your reaction medium is aqueous or contains protic species, the pH can influence the protonation state of the pyridine nitrogen atoms.
-
Solution: Adjusting the pH of the solution can dramatically increase solubility.[6] In acidic conditions (pH < pKa of the pyridine nitrogen), the ligand will be protonated, forming a more polar and soluble salt. The pKa of 4,4'-bipyridine is around 4.8, and while the exact pKa of this compound may differ slightly, this provides a useful starting point for pH adjustment.[7]
-
-
Use of Co-solvents: A single solvent may not be sufficient to dissolve the complex.
-
Solution: Employing a mixture of solvents can be highly effective. For instance, a mixture of water and a water-miscible organic solvent like DMSO, ethanol, or PEG 400 can enhance the solubility of lipophilic complexes.[6]
-
Issue 3: I am observing low catalytic activity, which I suspect is due to poor catalyst solubility.
Possible Causes & Solutions:
-
Catalyst is Not in the Homogeneous Phase: For homogeneous catalysis to be efficient, the catalyst must be fully dissolved.[8]
-
Solution: Confirm the homogeneity of your reaction mixture. If you observe any solid particles or cloudiness, the catalyst is not fully dissolved. Revisit the solutions in Issue 2 to improve solubility.
-
-
Ligand Modification is Required: The inherent properties of the this compound ligand may not be suitable for your specific reaction conditions.
-
Solution: Consider chemical modification of the ligand to introduce more polar functional groups. Common modifications include sulfonation (-SO₃H) or carboxylation (-COOH), which increase hydrophilicity.[6]
-
III. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of this compound and its derivatives.
Q1: What is the best general-purpose solvent for this compound?
A1: There is no single "best" solvent, as the ideal choice depends on the specific requirements of your catalytic reaction. However, based on the structurally similar 4,4'-dimethyl-2,2'-bipyridine, it is likely to be soluble in polar protic solvents like ethanol and methanol, and also in non-polar solvents such as benzene and toluene.[4] It may have moderate to slight solubility in polar aprotic solvents like dichloromethane and DMSO.[4] A solvent screen is always the most reliable method to determine the optimal solvent for your system.
Q2: How can I quantitatively determine the solubility of this compound in a specific solvent?
A2: The shake-flask method is a reliable technique.[4]
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a constant temperature shaker or water bath (e.g., 25 °C) to reach equilibrium.
-
Phase Separation: Allow the undissolved solid to settle. Carefully separate the saturated solution from the solid by centrifugation followed by decantation, or by filtration through a syringe filter compatible with the solvent.[4]
-
Quantification: Accurately transfer a known volume of the clear, saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained. The solubility can then be calculated in g/L or mol/L.
Q3: Can I use surfactants or cyclodextrins to improve the solubility of my this compound complex in aqueous media?
A3: Yes, this is a viable formulation strategy. Surfactants and cyclodextrins can encapsulate the complex, increasing its apparent solubility in aqueous solutions.[6] This is particularly useful for applications in biological assays or aqueous-phase catalysis.
Q4: Will adding a methyl group to the bipyridine ligand always decrease its aqueous solubility?
A4: Generally, adding non-polar alkyl chains, such as a methyl group, will decrease aqueous solubility but increase solubility in organic solvents.[6][9] However, the position of the substituent also plays a role in the overall physicochemical properties of the molecule.
Q5: Are there any structural modifications to the this compound ligand that can enhance its solubility in polar solvents?
A5: Yes, introducing polar functional groups is a highly effective method.[6] For example, adding sulfonate (-SO₃⁻) or carboxylate (-COO⁻) groups will significantly increase water solubility.[6] Another approach is to introduce cationic substituents, which also enhances solubility in polar solvents.[10]
IV. Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in catalytic reactions.
Caption: Troubleshooting workflow for solubility issues.
V. Summary of Solubility Enhancement Strategies
| Strategy | Description | Applicability |
| Solvent Selection | Choosing a solvent with appropriate polarity. | Ligand & Complex |
| Temperature Adjustment | Gently warming the solution to increase dissolution rate and extent. | Ligand & Complex |
| pH Adjustment | Protonating the bipyridine nitrogen atoms to form a more soluble salt. | Ligand & Complex in Protic Media |
| Co-solvents | Using a mixture of solvents to achieve the desired solubility. | Ligand & Complex |
| Ligand Modification | Introducing polar functional groups (e.g., -SO₃H, -COOH) to the ligand. | Advanced/Pre-synthesis |
| Formulation Additives | Using surfactants or cyclodextrins to enhance aqueous solubility. | Complex in Aqueous Media |
VI. References
-
Benchchem. Technical Support Center: Enhancing the Solubility of 2,3'-Bipyridine-Based Metal Complexes. Available from: --INVALID-LINK--
-
The Role of Bipyridine Ligands in Modern Catalysis. Available from: --INVALID-LINK--
-
Benchchem. A Comprehensive Technical Guide to the Solubility of 4,4'-Dimethyl-2,2'-bipyridine in Organic Solvents. Available from: --INVALID-LINK--
-
Wikipedia. Paraquat. Available from: --INVALID-LINK--
-
Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. 2023;28(19):6963. Available from: --INVALID-LINK--
-
Fernandez S, et al. Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry. 2016;81(17):7458-7464. Available from: --INVALID-LINK--
-
Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis. 2024. Available from: --INVALID-LINK--
-
Improving the Photosensitizing Properties of Ruthenium Polypyridyl Complexes Using 4-Methyl-2,2′-bipyridine-4′-carbonitrile as an Auxiliary Ligand. Inorganic Chemistry. 2013;52(15):8759-8768. Available from: --INVALID-LINK--
-
Evaluation of Tris-Bipyridine Chromium Complexes for Flow Battery Applications: Impact of Bipyridine Ligand Structure on Solubility and Electrochemistry. Request PDF. Available from: --INVALID-LINK--
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available from: --INVALID-LINK--
-
4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules. Infoscience. Available from: --INVALID-LINK--
-
What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine? ResearchGate. Available from: --INVALID-LINK--
-
Effect of 5-Me substituent(s) on the catalytic activity of palladium(II) 2,2′-bipyridine complexes in CO/4- tert -butylstyrene copolymerization. Request PDF. Available from: --INVALID-LINK--
-
How to find a better solution for the solubility of metal complexes? ResearchGate. Available from: --INVALID-LINK--
-
4,4'-Bipyridine | 553-26-4. ChemicalBook. Available from: --INVALID-LINK--
-
ChemScene: Building blocks | Bioactive small molecules. Available from: --INVALID-LINK--
-
Ligand Effects in Homogeneous Au Catalysis. Accounts of Chemical Research. 2008;41(11):1440-1452. Available from: --INVALID-LINK--
-
Influence of ligand type and solution pH on heavy metal ion complexation in cellulosic fibre: Model calculations and experimental results. ResearchGate. Available from: --INVALID-LINK--
-
Fluorescent Polymers via Coordination of bis-Terpyridine Ligands with Transition Metals and Their pH Response Properties. MDPI. Available from: --INVALID-LINK--
-
Modular preparation of cationic bipyridines and azaarenes via C–H activation. Nature Communications. 2023;14(1):7396. Available from: --INVALID-LINK--
-
Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization. MDPI. Available from: --INVALID-LINK--
-
The Ligand: An Overlooked Element in Sustainable Catalysis. Available from: --INVALID-LINK--
-
4,4'-Dimethyl-2,2'-bipyridine. PubChem. Available from: --INVALID-LINK--
-
Wikipedia. Bipyridine. Available from: --INVALID-LINK--
-
The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules. 2019;24(17):3049. Available from: --INVALID-LINK--
-
3,3'-Bipyridine | C10H8N2. PubChem. Available from: --INVALID-LINK--
-
Wikipedia. 4,4'-Bipyridine. Available from: --INVALID-LINK--
-
Solvent Miscibility Table. Sigma-Aldrich. Available from: --INVALID-LINK--
-
The Problem of Distinguishing True Homogeneous Catalysis from Soluble or Other Metal-Particle Heterogeneous Catalysis under Reducing Conditions. Request PDF. Available from: --INVALID-LINK--
-
Solvents and Polarity. University of Rochester. Available from: --INVALID-LINK--
-
Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. Available from: --INVALID-LINK--
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 4,4'-Bipyridine | 553-26-4 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modular preparation of cationic bipyridines and azaarenes via C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04864K [pubs.rsc.org]
Optimizing reaction conditions for catalysis using "4-Methyl-3,3'-bipyridine" ligands
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the 4-Methyl-3,3'-bipyridine ligand system. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this unique ligand in transition-metal catalysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
The this compound is an asymmetric chelating ligand. Its distinct electronic and steric profile—imparted by the single methyl group on one of the pyridine rings—offers a nuanced tool for controlling catalytic activity and selectivity. This guide provides field-proven insights into its application, focusing primarily on palladium- and nickel-catalyzed cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and handling of this compound.
Q1: What are the key structural features of this compound and how do they influence its catalytic performance?
A1: The performance of this compound is governed by a combination of its electronic and steric properties, stemming from its asymmetric structure:
-
Electronic Effect : The methyl group at the 4-position is electron-donating. This increases the electron density on the coordinated metal center. An electron-rich metal center can facilitate oxidative addition, which is often the rate-determining step in cross-coupling catalytic cycles.[1]
-
Steric Effect : Unlike ligands with substituents at the 6,6'-positions (ortho to the nitrogen atoms), the methyl group at the 4-position exerts a more subtle steric influence.[2][3][4] This moderate bulk can be advantageous, as it can promote the final reductive elimination step to release the product without completely hindering substrate approach to the metal center.
-
Asymmetry : The two pyridine rings are electronically distinct. This asymmetry can create a unique coordination environment, which may be beneficial for reactions involving unsymmetrical substrates, potentially influencing regioselectivity.
Q2: What types of catalytic reactions are most suitable for this compound?
A2: Bipyridine ligands are versatile and have been employed in a wide array of transformations.[5][6] this compound is particularly well-suited for palladium- and nickel-catalyzed cross-coupling reactions due to its ability to stabilize the catalytically active low-valent metal species (e.g., Pd(0) or Ni(0)/Ni(I)).[7][8] These reactions include, but are not limited to:
-
Suzuki-Miyaura Coupling (organoboron reagents)[9]
-
Stille Coupling (organotin reagents)[6]
-
Buchwald-Hartwig Amination (C-N bond formation)
Its moderate steric profile and electron-donating nature make it a good starting point for optimizing reactions that may be sluggish with either very bulky or electron-poor ligands.
Q3: How should I handle and store the this compound ligand and its metal complexes?
A3: While the ligand itself is generally stable, many catalytic reactions employing it are sensitive to air and moisture. Catalyst precursors, especially in their active, low-valent states, can be readily oxidized. Therefore, best practices are critical:
-
Ligand Storage : Store the solid ligand in a cool, dry place, preferably in a desiccator.
-
Reaction Setup : Always conduct reactions under an inert atmosphere (e.g., high-purity Argon or Nitrogen). This involves using Schlenk techniques or a glovebox.
-
Solvent and Reagent Purity : Use anhydrous solvents and ensure all reagents are free from moisture and oxygen. Degassing solvents by sparging with an inert gas or through freeze-pump-thaw cycles is highly recommended. Catalyst deactivation due to impurities is a common cause of reaction failure.[12]
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve common issues encountered during your experiments.
Problem 1: Low or No Catalytic Activity
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inefficient Pre-catalyst Activation | The active catalyst (e.g., Pd(0)) must be generated from the pre-catalyst (e.g., Pd(II) acetate). This reduction step can be inefficient if conditions are not optimal. | 1. Ensure your ligand-to-metal ratio is appropriate (typically 1:1 to 1.2:1 for bidentate ligands). 2. Gently heat the mixture of the Pd(II) source and the this compound ligand in the reaction solvent for 15-30 minutes before adding other reagents to facilitate the formation of the active complex. |
| Catalyst Decomposition | The active Pd(0) or Ni(0)/Ni(I) species can aggregate to form inactive metal black, especially at high temperatures or in the presence of oxygen.[7] The ligand's role is to stabilize these species. | 1. Improve inert atmosphere technique. Ensure all glassware is flame-dried and the system is properly purged. 2. Lower the reaction temperature. While this may slow the reaction, it significantly enhances catalyst lifetime. 3. Ensure adequate ligand is present. If decomposition is still observed, consider a slightly higher ligand loading (e.g., 1.5 equivalents). |
| Inhibitors in Reagents | Trace impurities in starting materials, such as sulfur-containing compounds or other coordinating species, can poison the catalyst. | 1. Purify starting materials via recrystallization, distillation, or column chromatography. 2. Use high-purity, catalysis-grade reagents and solvents. |
Problem 2: Poor Product Yield or Selectivity
| Potential Cause | Scientific Rationale | Recommended Solution |
| Suboptimal Reaction Conditions | Every step of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) has a different kinetic profile that is sensitive to temperature, solvent polarity, and the choice of base. | 1. Screen Solvents : Test a range of solvents (e.g., Toluene, Dioxane, DMF, THF). Solvent polarity can affect the stability of intermediates and the solubility of reagents. 2. Optimize Base : For reactions like Suzuki-Miyaura, the base is critical. Test different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). A stronger base may accelerate transmetalation but could also promote side reactions. 3. Temperature Titration : Run the reaction at a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and catalyst stability. |
| Steric or Electronic Mismatch | The fixed steric and electronic profile of the this compound ligand may not be ideal for every substrate combination. Very bulky substrates may not approach the metal center effectively. | 1. If coupling bulky substrates, consider switching to a ligand with less steric hindrance. 2. Conversely, for reactions that are slow to undergo reductive elimination, a bulkier ligand might be beneficial. While you cannot change the 4-methyl group, this diagnosis suggests that this compound may not be the optimal choice for that specific transformation. |
Section 3: Protocols and Methodologies
These protocols provide a validated starting point for your experiments.
Protocol 1: General Procedure for In Situ Catalyst Preparation
This procedure describes the formation of a Pd(0) catalyst from a Pd(II) precursor and this compound.
-
Glassware Preparation : Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with Argon.
-
Reagent Addition : To the flask, add the Palladium source (e.g., Pd(OAc)₂, 1 mol%) and this compound (1.1 mol%).
-
System Purge : Evacuate the flask and backfill with Argon. Repeat this cycle three times.
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Pre-formation : Stir the mixture at a specified temperature (e.g., 80°C) for 20 minutes. A color change (e.g., from light yellow to a darker, more homogeneous solution) often indicates complex formation.
-
Reaction Initiation : The system is now ready for the addition of the substrate, coupling partner, and base.
Protocol 2: A Model Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the coupling of 4-bromoanisole with phenylboronic acid.
| Parameter | Value/Reagent | Moles | Equivalents |
| Palladium Precursor | Pd(OAc)₂ | 0.01 mmol | 0.01 |
| Ligand | This compound | 0.011 mmol | 0.011 |
| Aryl Halide | 4-Bromoanisole | 1.0 mmol | 1.0 |
| Boronic Acid | Phenylboronic Acid | 1.2 mmol | 1.2 |
| Base | K₂CO₃ (anhydrous) | 2.0 mmol | 2.0 |
| Solvent | Toluene/H₂O (4:1) | 5 mL | - |
Step-by-Step Procedure:
-
Prepare the catalyst in situ as described in Protocol 1 using Pd(OAc)₂ and this compound in 4 mL of Toluene.
-
To the activated catalyst mixture, add 4-bromoanisole.
-
In a separate vial, dissolve phenylboronic acid and K₂CO₃ in 1 mL of degassed water.
-
Add the aqueous solution of the boronic acid and base to the reaction flask via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybiphenyl.
Section 4: Visual Guides
Diagram 1: The Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the fundamental steps in a Suzuki-Miyaura cross-coupling reaction, highlighting the role of the this compound (L) ligand in stabilizing the palladium (Pd) center throughout the cycle.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving common experimental failures when using this compound.
Caption: A logical workflow for troubleshooting catalytic reactions.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asset.library.wisc.edu [asset.library.wisc.edu]
- 8. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Catalyst Inhibition by Bipyridine Products
Welcome to the technical support center dedicated to addressing a common yet challenging issue in catalysis: the inhibition of catalysts by bipyridine products. This guide is designed for researchers, scientists, and drug development professionals who encounter decreased catalytic activity in reactions where bipyridine derivatives are formed. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose, mitigate, and overcome this phenomenon, ensuring the success and reproducibility of your experiments.
Introduction to the Challenge: Bipyridine Product Inhibition
Bipyridine and its derivatives are not only valuable target molecules but also highly effective ligands in transition-metal catalysis.[1][2] This dual nature is the crux of the problem. In reactions designed to synthesize bipyridines, such as Suzuki-Miyaura, Negishi, or Stille cross-couplings, the desired bipyridine product can act as a potent chelating ligand for the metal catalyst (e.g., palladium).[2][3][4] This coordination of the product to the catalyst's metal center can lead to the formation of a stable, less reactive complex, effectively sequestering the catalyst from the catalytic cycle. The observable consequences are a significant decrease in reaction rate, lower yields, and in some cases, complete cessation of the reaction.[1][2][3][4]
This guide will walk you through understanding the underlying mechanisms of this inhibition and provide actionable strategies to maintain high catalytic turnover.
Frequently Asked Questions (FAQs)
Q1: How do I know if my catalyst is being inhibited by the bipyridine product?
A: The primary indicator of product inhibition is a deviation from expected reaction kinetics. Instead of proceeding to completion, the reaction may start efficiently and then slow down dramatically or stop altogether, even with starting materials still present. To confirm, you can run a control experiment where a stoichiometric amount of the bipyridine product is added at the beginning of the reaction. A significant drop in the initial reaction rate compared to a reaction without the added product strongly suggests product inhibition.
Q2: Which catalysts are most susceptible to bipyridine inhibition?
A: Palladium-based catalysts, which are widely used in cross-coupling reactions to synthesize bipyridines, are particularly susceptible.[2] The strong coordination of the bipyridine product to the palladium metal center is a well-documented issue.[2][3][4] Nickel catalysts, also used in similar cross-coupling reactions, can also be affected due to the strong binding affinity of bipyridine ligands.[5][6]
Q3: Are all bipyridine derivatives equally inhibitory?
A: Not necessarily. The extent of inhibition can be influenced by the steric and electronic properties of the bipyridine derivative. Bulky substituents near the nitrogen atoms (e.g., in the 6,6'-positions) can sometimes hinder the formation of a stable chelating complex with the catalyst, thereby reducing the inhibitory effect.[6][7] Conversely, bipyridines with strong electron-donating groups may bind more tightly to the metal center, potentially increasing inhibition.
Q4: Can I just add more catalyst to overcome the inhibition?
A: While increasing the catalyst loading might seem like a straightforward solution to achieve higher conversion, it is often not an ideal or cost-effective strategy, especially in large-scale synthesis. It can also lead to a higher concentration of residual metal in your final product, necessitating more rigorous purification. A more elegant and efficient approach is to address the root cause of the inhibition by modifying the catalytic system or reaction conditions.
Q5: What is the difference between catalyst poisoning and product inhibition in this context?
A: Catalyst poisoning generally refers to the deactivation of a catalyst by impurities present in the reactants, solvents, or reaction environment (e.g., sulfur compounds, halides).[8][9][10][11] Product inhibition, on the other hand, is a specific case where the product of the reaction itself is responsible for deactivating the catalyst.[1][2][3][4] In the case of bipyridine synthesis, the intended product is the "poison."
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve issues related to catalyst inhibition by bipyridine products.
Guide 1: Low or Stalled Reaction Conversion
If your reaction is showing poor conversion and you suspect bipyridine product inhibition, follow this workflow:
Step 1: Confirm Product Inhibition
-
Action: As mentioned in the FAQs, perform a control experiment by adding a portion of the expected bipyridine product to a new reaction.
-
Expected Outcome: A significantly reduced reaction rate will confirm that product inhibition is the primary issue.
Step 2: Modify the Ligand Environment
-
Rationale: The standard ligands used in cross-coupling reactions may not be sufficient to prevent the bipyridine product from coordinating to the catalyst. Switching to more specialized ligands can be highly effective.
-
Action:
-
Employ Sterically Hindered Ligands: The use of bulky ligands on the catalyst can sterically shield the metal center, making it more difficult for the bipyridine product to displace them. For palladium-catalyzed reactions, consider bulky phosphine ligands like XPhos or SPhos.[12]
-
Utilize Hemilabile Ligands: Certain bipyridine-type ligands, such as 4,5-diazafluoren-9-one (DAF) or 6,6'-dimethyl-2,2'-bipyridine, can exhibit hemilability. This means one of the nitrogen atoms can dissociate from the metal center, opening up a coordination site for the catalytic cycle to proceed, even in the presence of the bipyridine product.[13]
-
Step 3: Adjust Reaction Conditions
-
Rationale: Modifying the reaction conditions can sometimes disfavor the formation of the inhibitory catalyst-product complex.
-
Action:
-
Temperature Optimization: Systematically vary the reaction temperature. In some cases, higher temperatures can promote the dissociation of the bipyridine product from the catalyst, restoring its activity.
-
Solvent Effects: The choice of solvent can influence the stability of the catalyst-product complex. Experiment with different solvents to find one that may disfavor this interaction.
-
Step 4: Consider Alternative Catalytic Systems
-
Rationale: If the above steps do not yield satisfactory results, a more robust catalyst system may be required.
-
Action:
-
Specialized Catalysts: Investigate catalyst systems known for their high activity and resistance to inhibition. For instance, cyclopalladated ferrocenylimine catalysts have shown high yields in bipyridine synthesis.[1][2]
-
Co-catalysts: The addition of a co-catalyst, such as CuI in Stille couplings, can sometimes enhance the reaction rate and overcome inhibition.[3][14]
-
Decision-Making Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
In-depth Protocols
Protocol 1: Removal of Bipyridine Product from a Completed Reaction Mixture
While this protocol is for post-reaction workup, the principles can be adapted for situations where removing the product could drive an equilibrium-limited reaction forward, although this is less common for strongly inhibiting products. More practically, this is crucial for accurate analysis and purification.
Method A: Dilute Acid Wash
-
Rationale: Bipyridine, being basic, will react with an acid to form a water-soluble pyridinium salt, which can then be easily extracted into an aqueous layer.[15][16][17] This method is suitable for products that are stable in acidic conditions.
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of dilute aqueous HCl (e.g., 1 M).
-
Shake the funnel gently to mix the layers. The bipyridine product will be protonated and move into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the acid wash 1-2 more times to ensure complete removal.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Method B: Copper (II) Sulfate Wash
-
Rationale: Copper (II) sulfate forms a colored complex with pyridine and its derivatives, which is soluble in the aqueous phase.[15][16][17] This is an excellent alternative for acid-sensitive compounds.
-
Procedure:
-
Follow steps 1-3 from Method A.
-
Add an equal volume of a saturated aqueous copper (II) sulfate solution.
-
Shake the funnel. A characteristic deep blue or violet color will develop in the aqueous layer as the copper-bipyridine complex forms.[15][17]
-
Separate the now-colored aqueous layer.
-
Repeat the wash until no significant color change is observed in the fresh copper (II) sulfate solution.
-
Wash the organic layer with brine to remove any residual copper sulfate.
-
Dry the organic layer and concentrate as described in Method A.
-
Protocol 2: A General Procedure for Mitigating Bipyridine Inhibition in a Suzuki-Miyaura Coupling
-
Rationale: This protocol incorporates the use of a robust palladium catalyst and a sterically demanding ligand to promote the desired cross-coupling reaction while minimizing product inhibition.[12]
-
Materials:
-
Halopyridine
-
Pyridylboronic acid or ester
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Sterically hindered phosphine ligand (e.g., XPhos)
-
Anhydrous base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine, pyridylboronic acid/ester, and base.
-
In a separate vial, pre-mix the palladium pre-catalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add the remaining degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with an appropriate workup (e.g., filtration through celite followed by one of the aqueous washes described in Protocol 1).
-
Mechanism of Bipyridine Product Inhibition
Caption: The bipyridine product intercepts the active catalyst, forming a stable, inhibited complex.
Data Summary
The choice of ligand can significantly impact the catalyst's susceptibility to inhibition. While specific quantitative data is highly dependent on the reaction, the following table provides a qualitative comparison of ligand types.
| Ligand Type | General Structure Example | Rationale for Use | Expected Outcome on Inhibition |
| Standard Phosphines | PPh₃ | Commonly used, but can be displaced by the bidentate bipyridine product. | High susceptibility to inhibition. |
| Bulky Phosphines | XPhos, SPhos | Steric bulk hinders the coordination of the bipyridine product.[12] | Reduced inhibition, higher turnover. |
| Hemilabile Bipyridines | 4,5-diazafluoren-9-one (DAF) | Can adopt a monodentate (κ¹) coordination, leaving a site open for catalysis.[13] | Significantly reduced inhibition. |
Catalyst Regeneration
In cases of severe catalyst deactivation, regeneration might be considered, although preventing inhibition is a more effective strategy. Specific protocols for regenerating catalysts poisoned by bipyridines are not widely established in the literature, as the binding is often very strong. However, general principles of catalyst regeneration can be a starting point for investigation.[18][19][20]
-
Oxidative Treatment: For some metal catalysts, a controlled oxidation can remove strongly bound organic ligands.[18] However, this can also alter the oxidation state of the active metal and may require a subsequent reduction step.
-
Strong Ligand Displacement: It might be possible to displace the inhibiting bipyridine product by washing the catalyst with a solution containing a very strongly coordinating ligand that can be more easily removed later. This approach is highly theoretical and would require significant empirical development.
Given the challenges, focusing on optimizing the reaction to prevent inhibition in the first place is the most practical approach for homogeneous catalysts. For heterogeneous catalysts, thermal treatments could be explored, but care must be taken not to cause sintering of the metal particles.[18]
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 5. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Catalyst Regeneration via Chemical Oxidation Enables Long-Term Electrochemical Carbon Dioxide Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-Methyl-3,3'-bipyridine
Welcome to the dedicated technical support center for the scale-up synthesis of 4-Methyl-3,3'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the transition from laboratory-scale to pilot or manufacturing-scale production. Our focus is on delivering practical, scientifically-grounded solutions to ensure a robust, efficient, and reproducible synthetic process.
Introduction to Synthetic Strategy
The industrial synthesis of unsymmetrical bipyridines like this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The two most common and scalable methods are the Suzuki-Miyaura coupling and the Negishi coupling. Both pathways offer high yields and good functional group tolerance, but each presents unique challenges during scale-up.[1][2] This guide will address potential issues for both methodologies.
A generalized synthetic approach is illustrated below:
Caption: Common synthetic routes to this compound.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up synthesis of this compound, categorized by the synthetic route.
I. Suzuki-Miyaura Coupling Route
Issue 1: Low or Stagnant Reaction Yields
-
Question: My Suzuki-Miyaura reaction for the synthesis of this compound is showing low conversion, and the reaction seems to stall after a certain point. What are the likely causes and how can I improve the yield on a larger scale?
-
Answer: Low and inconsistent yields during the scale-up of Suzuki-Miyaura reactions for bipyridine synthesis are frequently reported.[3] The primary culprits are often catalyst deactivation and the stability of the boronic acid reagent.[3][4]
-
Catalyst Inhibition by Product: The nitrogen atoms in the bipyridine product can chelate with the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[1][5][6] This effect is particularly pronounced in the synthesis of 2,2'-bipyridines but can still be a factor for 3,3'-isomers.[1][6]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can create steric hindrance around the palladium center, which helps to prevent strong coordination with the bipyridine product.[6]
-
Increased Catalyst Loading: While not ideal from a cost perspective, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for the deactivation.[4] However, this should be carefully optimized.
-
Slow Addition of Limiting Reagent: Adding the limiting reagent portion-wise or via a syringe pump over the course of the reaction can help to maintain a low concentration of the product at any given time, reducing the rate of catalyst inhibition.
-
-
-
Instability of Pyridylboronic Acids: Pyridylboronic acids, especially 2-pyridylboronic acids, are known to be unstable and can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), particularly in the presence of water and base.[3][4]
-
Solution:
-
Use of Boronic Esters: Utilize more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.[6] These are generally more robust to the reaction conditions and release the boronic acid in situ.
-
Anhydrous Conditions: While Suzuki reactions are known for their tolerance to water, minimizing water content can suppress protodeboronation.[5] Use anhydrous solvents and dry reagents.
-
Choice of Base: The choice of base is critical. Stronger bases can accelerate protodeboronation. Consider screening milder bases like K₃PO₄ or Cs₂CO₃.[6]
-
-
-
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Issue 2: Formation of Homocoupled Byproducts
-
Question: My reaction mixture contains significant amounts of 3,3'-dimethyl-bipyridine and 3,3'-bipyridine. How can I minimize the formation of these homocoupled impurities?
-
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical dimers of the starting materials.[7] This not only reduces the yield of the desired product but also complicates purification.
-
Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of boronic acids.[7][8]
-
Suboptimal Stoichiometry: An excess of the boronic acid reagent can sometimes favor homocoupling.
-
Solution: Carefully control the stoichiometry. While a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common to drive the reaction to completion, a large excess should be avoided.
-
-
Inefficient Catalyst System: The choice of palladium precursor and ligand can influence the relative rates of cross-coupling versus homocoupling.
-
Solution: Screen different catalyst systems. In some cases, using a pre-formed Pd(0) source like Pd(PPh₃)₄ can be beneficial.[6]
-
-
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Oxygen promotes the homocoupling of boronic acids.[7][8] |
| Stoichiometry | Slight excess (1.1-1.2 eq.) of boronic ester | A large excess can lead to increased homocoupling. |
| Catalyst | Screen different Pd sources and ligands | The catalytic system can influence the rates of competing reactions. |
II. Negishi Coupling Route
Issue 1: Low Yield and Incomplete Conversion
-
Question: My Negishi coupling reaction for the synthesis of this compound is giving low yields and starting materials remain even after prolonged reaction times. What are the potential causes?
-
Answer: Low yields in Negishi couplings for unsymmetrical bipyridine synthesis are often linked to the quality of the organozinc reagent and catalyst deactivation.[4]
-
Poor Quality of Organozinc Reagent: The preparation and stability of the pyridylzinc reagent are critical for the success of the Negishi coupling.[4]
-
Solution:
-
High-Quality Starting Materials: Ensure the Grignard reagent or organolithium used to prepare the organozinc reagent is of high quality and accurately titrated.
-
Freshly Prepared Reagent: Use the organozinc reagent immediately after its preparation for the best results. These reagents can be sensitive to air and moisture.[10]
-
Solid Reagents: Consider the preparation of solid, more stable organozinc reagents, such as organozinc pivalates, if reproducibility is an issue.[4]
-
-
-
Catalyst Deactivation: Similar to the Suzuki coupling, the bipyridine product can inhibit the palladium catalyst.[4]
-
Issue 2: Managing Impurities
-
Question: What are the common impurities in the Negishi coupling for this compound, and how can they be controlled?
-
Answer: Besides unreacted starting materials, homocoupling is a potential side reaction in Negishi couplings.[10]
-
Homocoupling: This can arise from the reaction of two molecules of the organozinc reagent.
-
Solution:
-
Reaction Temperature: Maintain the recommended reaction temperature. Higher temperatures can sometimes promote side reactions.
-
Controlled Addition: Add the organozinc reagent slowly to the reaction mixture containing the halide and catalyst.
-
-
-
Frequently Asked Questions (FAQs) for Scale-Up
Q1: Which coupling method, Suzuki-Miyaura or Negishi, is generally preferred for the large-scale synthesis of this compound?
A1: Both methods are viable for scale-up. The choice often depends on factors such as raw material cost and availability, process robustness, and waste management.
-
Suzuki-Miyaura: Often favored due to the operational simplicity and the use of relatively stable and commercially available boronic acid esters. The main challenges are potential protodeboronation and catalyst inhibition.[3][4]
-
Negishi: Can be very high-yielding and tolerant of many functional groups.[2] However, it requires the preparation of moisture- and air-sensitive organozinc reagents, which can add complexity to a large-scale process.[10]
Q2: How can I effectively remove residual palladium from my final product to meet regulatory requirements (e.g., <10 ppm)?
A2: Removing palladium to pharmaceutically acceptable levels is a critical step in the scale-up process.
-
Crystallization: Often the most effective and economical method. Multiple crystallizations may be necessary.
-
Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can effectively adsorb residual palladium.
-
Scavengers: The use of silica-based or polymer-based scavengers with functional groups that chelate palladium (e.g., thiols, amines) is a highly effective but often more expensive option.
Q3: What are the key considerations for solvent selection when scaling up the synthesis of this compound?
A3: Solvent selection for scale-up goes beyond just reaction performance. Key considerations include:
-
Safety: Boiling point, flash point, and toxicity.
-
Environmental Impact: Green chemistry principles favor solvents that are less harmful to the environment.
-
Cost and Availability: The cost of the solvent becomes a significant factor at a large scale.
-
Work-up and Purification: The solvent should allow for easy product isolation and purification. For example, a solvent in which the product is poorly soluble at low temperatures can facilitate isolation by filtration.
Q4: How does the quality of starting materials impact the scale-up synthesis?
A4: The purity of starting materials is paramount for a successful and reproducible scale-up. Impurities in the starting halides or organometallic reagents can lead to the formation of side products that are difficult to remove, and can also interfere with the catalytic cycle.[11] It is crucial to have robust analytical methods to qualify all incoming raw materials.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-4-methylpyridine with 3-Pyridylboronic Acid Pinacol Ester
-
Reaction Setup: To a clean, dry, and inerted reactor, add 3-bromo-4-methylpyridine (1.0 eq.), 3-pyridylboronic acid pinacol ester (1.1 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via a pump.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand (if required).
-
Reaction Execution: Heat the mixture to 80-90 °C with efficient stirring. Monitor the reaction progress by HPLC or GC.
-
Work-up: Upon completion, cool the reaction mixture. Add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Protocol 2: Negishi Coupling of 3-Iodopyridine with 4-Methyl-3-pyridylzinc Chloride
-
Preparation of Organozinc Reagent: In a separate inerted reactor, prepare the Grignard reagent from 3-bromo-4-methylpyridine and magnesium. Transmetalate with a solution of ZnCl₂ in THF.
-
Reaction Setup: In the main reactor, dissolve 3-iodopyridine (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) in anhydrous THF.
-
Addition of Organozinc: Slowly add the freshly prepared 4-methyl-3-pyridylzinc chloride solution to the main reactor at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, and follow a similar purification procedure as in the Suzuki-Miyaura protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
Technical Support Center: Characterization of Impurities in 4-Methyl-3,3'-bipyridine Synthesis
Welcome to the Technical Support Center for the synthesis and characterization of 4-Methyl-3,3'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis and purification of this important chemical intermediate.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of asymmetrically substituted bipyridines like this compound typically relies on cross-coupling reactions. The choice of synthetic route is a critical determinant of the impurity profile of the final product. Below, we address common questions regarding synthesis and the impurities you are likely to encounter.
Q1: What are the most common methods for synthesizing this compound, and what are the primary impurities associated with each?
The most prevalent methods for synthesizing this compound are palladium- or copper-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling and the Ullmann reaction. Each has a distinct impurity profile.
A. Suzuki-Miyaura Coupling
This reaction involves the coupling of a pyridine boronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base.[1] For this compound, this would typically involve the reaction of 3-bromo-4-methylpyridine with 3-pyridylboronic acid, or 3-bromopyridine with 4-methyl-3-pyridylboronic acid.
Common Impurities in Suzuki-Miyaura Coupling:
-
Starting Materials: Unreacted 3-bromo-4-methylpyridine, 3-pyridylboronic acid, or their analogues are common impurities.
-
Homocoupling Products: The formation of symmetrical bipyridines, such as 4,4'-Dimethyl-2,2'-bipyridine or 3,3'-bipyridine, can occur through the coupling of two molecules of the same starting material.[2]
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of pyridine or 4-methylpyridine.
-
Catalyst Residues: Residual palladium from the catalyst is a common inorganic impurity.
-
Positional Isomers: Depending on the purity of the starting materials, other methyl-bipyridine isomers may be formed.
B. Ullmann Reaction
The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides.[3][4] For an unsymmetrical product like this compound, a cross-Ullmann approach would be necessary, which can be challenging and may lead to a mixture of products.[2][5] Modern variations may use palladium and nickel catalysts to improve selectivity.[3]
Common Impurities in Ullmann Reaction:
-
Starting Materials: Unreacted halo-pyridines are a primary source of impurities.
-
Homocoupling Products: The formation of symmetrical bipyridines (e.g., 4,4'-dimethyl-2,2'-bipyridine and 3,3'-bipyridine) is a significant side reaction in Ullmann couplings.[2]
-
Dehalogenation Products: Reduction of the starting aryl halides can lead to the formation of pyridine and 4-methylpyridine.
-
Catalyst Residues: Residual copper from the catalyst is a common impurity.
The following table summarizes the key differences in the impurity profiles of these two common synthetic routes:
| Impurity Type | Suzuki-Miyaura Coupling | Ullmann Reaction |
| Starting Materials | Halopyridine, Pyridine Boronic Acid | Halopyridines |
| Homocoupling Products | Symmetrical Bipyridines | Symmetrical Bipyridines (often more prevalent) |
| Side-Reaction Products | Protodeboronation Products | Dehalogenation Products |
| Catalyst Residues | Palladium | Copper |
II. Troubleshooting Analytical Characterization
Accurate characterization of this compound and its impurities is crucial for quality control. The following sections address common issues encountered during analysis by HPLC, GC-MS, and NMR.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and separating it from closely related impurities.
The separation of pyridine isomers can be challenging due to their similar physicochemical properties.[6] Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
pH Adjustment: The retention of pyridine compounds is highly sensitive to the pH of the mobile phase. Since pyridines are basic, working at a pH around the pKa of your analytes can significantly alter selectivity. Experiment with buffered mobile phases in the pH range of 3-6.
-
Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation. Methanol is a more polar and protic solvent, which can lead to different interactions with the analytes and the stationary phase.
-
Additives: For basic compounds like pyridines that can interact with residual silanols on the silica-based stationary phase, adding a competing base like triethylamine (TEA) to the mobile phase can improve peak shape and resolution. However, be aware that TEA is not MS-friendly.
-
-
Select an Appropriate Stationary Phase:
-
Standard C18 columns may not provide sufficient selectivity. Consider columns with alternative stationary phases, such as those with phenyl-hexyl or polar-embedded groups, which can offer different separation mechanisms.
-
-
Adjust the Column Temperature:
-
Operating the column at a controlled, elevated temperature (e.g., 30-40 °C) can improve peak efficiency and sometimes alter selectivity.
-
Protocol: Illustrative HPLC Method for Isomer Separation
This protocol provides a starting point for the separation of methyl-bipyridine isomers. Optimization will likely be required for your specific impurity profile.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with a low percentage of B (e.g., 10%) and increase linearly to a higher percentage (e.g., 70%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection: UV at 254 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.[7]
Peak tailing for basic compounds like pyridines is a common issue in reversed-phase HPLC and is often caused by strong interactions with acidic silanol groups on the silica stationary phase.
Troubleshooting Peak Tailing:
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are less prone to silanol interactions.
-
Mobile Phase Additives: As mentioned previously, adding a small amount of a competing base like TEA can mitigate tailing, but is not suitable for LC-MS. For MS-compatible methods, formic acid or ammonium formate in the mobile phase can help to protonate the pyridine nitrogen and reduce interactions with the stationary phase.
-
Lower pH: Operating at a lower pH (e.g., 2.5-3.5) will ensure the pyridine is protonated, which can lead to better peak shape.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying volatile impurities such as residual solvents and low molecular weight byproducts.
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point for the analysis of pyridine derivatives.
-
Temperature Program: A temperature gradient is necessary to elute a range of impurities with different volatilities. A typical program might start at a low temperature (e.g., 50-70 °C) to separate volatile solvents and then ramp up to a higher temperature (e.g., 280-300 °C) to elute the bipyridine and other less volatile impurities.
-
Injection Technique: A split injection is often used to avoid overloading the column, especially for the main component. A splitless injection may be necessary to detect trace impurities.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard method. The resulting mass spectra can be compared to commercial libraries (e.g., NIST) for impurity identification. The mass spectrum of 4-methylpyridine, a potential starting material or byproduct, is available in the NIST database.[8]
Protocol: General GC-MS Method for Impurity Analysis
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Inlet Temperature: 250 °C.[9]
-
Oven Program: 50 °C for 2 minutes, then ramp at 20 °C/min to 320 °C and hold for 5 minutes.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of this compound and its impurities.
Signal overlap in the aromatic region of polysubstituted pyridines is a common challenge.[10]
Strategies for Resolving Overlapping Aromatic Signals:
-
Use a Higher Field Spectrometer: Moving from a 300 MHz to a 600 MHz or higher field instrument will increase the dispersion of the signals.
-
Change the Solvent: The chemical shifts of pyridine protons can be sensitive to the solvent. Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) may resolve overlapping multiplets.[10]
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing you to trace the connectivity around the pyridine rings.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is extremely useful for assigning quaternary carbons and confirming the connectivity between the two pyridine rings.
-
The number of signals, their chemical shifts, and coupling patterns in both ¹H and ¹³C NMR spectra are key to distinguishing between isomers. For example, this compound will have a unique set of signals compared to an isomer like 5-Methyl-2,2'-bipyridine.
-
¹H NMR: The chemical shifts of the protons on the pyridine rings are influenced by the position of the methyl group and the point of attachment to the other ring. The coupling constants (J-values) between adjacent protons are also characteristic of their positions on the pyridine ring.[10]
-
¹³C NMR: The number of unique carbon signals will depend on the symmetry of the molecule. The chemical shift of the methyl carbon and the carbons on the pyridine rings will be different for each isomer.
The following diagram illustrates a general workflow for impurity identification using a combination of analytical techniques.
Caption: A general workflow for the identification and characterization of impurities.
III. Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[11][12]
Q7: How should I design a forced degradation study for this compound?
A forced degradation study should expose the compound to a variety of stress conditions to induce degradation. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.[11]
Recommended Stress Conditions:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M to 1 M HCl at room temperature, and if necessary, at elevated temperatures (e.g., 60 °C).[13]
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M to 1 M NaOH at room temperature, and if necessary, at elevated temperatures.[13] The degradation of bipyridine complexes in basic solution can be complex, potentially involving the formation of metal hydroxides if metal residues are present.[14]
-
Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[15]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.
For each condition, a control sample (without the stressor) should be analyzed alongside the stressed sample. The following diagram outlines a decision tree for conducting a forced degradation study.
Caption: A decision tree for a forced degradation study workflow.
IV. References
-
Technical Support Center: Troubleshooting HPLC Separation of Pyridone Isomers. Benchchem. Available at: --INVALID-LINK--
-
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. Benchchem. Available at: --INVALID-LINK--
-
Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Available at: --INVALID-LINK--
-
Bipyridine - Organic Syntheses. Organic Syntheses. Available at: --INVALID-LINK--
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Ullmann reaction - Wikipedia. Wikipedia. Available at: --INVALID-LINK--
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research. Available at: --INVALID-LINK--
-
Degradation pathways of 2,3'-Bipyridine complexes under acidic or basic conditions. Benchchem. Available at: --INVALID-LINK--
-
Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: --INVALID-LINK--
-
Pyridine, 4-methyl- - NIST WebBook. NIST. Available at: --INVALID-LINK--
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: --INVALID-LINK--
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Arkivoc. Available at: --INVALID-LINK--
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: --INVALID-LINK--
-
Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific. Available at: --INVALID-LINK--
-
A Comparative Guide to the Purity Assessment of 2,3'-Bipyridine: qNMR vs. HPLC. Benchchem. Available at: --INVALID-LINK--
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: --INVALID-LINK--
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: --INVALID-LINK--
-
Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry. Available at: --INVALID-LINK--
-
Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers. Benchchem. Available at: --INVALID-LINK--
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: --INVALID-LINK--
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: --INVALID-LINK--
-
Ullmann reaction - Wikipedia. Wikipedia. Available at: --INVALID-LINK--
-
Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules. Available at: --INVALID-LINK--
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. Available at: --INVALID-LINK--
-
(PDF) High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4. ResearchGate. Available at: --INVALID-LINK--
-
Ullmann condensation - Wikipedia. Wikipedia. Available at: --INVALID-LINK--
-
Ullmann Reaction - BYJU'S. BYJU'S. Available at: --INVALID-LINK--
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. CORE. Available at: --INVALID-LINK--
-
Suzuki reaction - Wikipedia. Wikipedia. Available at: --INVALID-LINK--
-
Spectroscopic Profile of 2'-Methyl-2,3'-bipyridine: A Technical Overview. Benchchem. Available at: --INVALID-LINK--
-
A Comparative Guide to the Synthesis of 2'-Methyl-2,3'-bipyridine for Researchers. Benchchem. Available at: --INVALID-LINK--
-
Volume 32 - INORGANIC SYNTHESES. University of Michigan. Available at: --INVALID-LINK--
-
5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. Organic Syntheses. Available at: --INVALID-LINK--
-
Analysis of Multipesticide Residues in Tobacco. Agilent. Available at: --INVALID-LINK--
-
Volume 33 - INORGANIC SYNTHESES. University of Michigan. Available at: --INVALID-LINK--
-
bipyridine)-4 -methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate) BioReagent, fluorescence 136724-73-7. Sigma-Aldrich. Available at: --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. helixchrom.com [helixchrom.com]
- 4. Paraquat - Wikipedia [en.wikipedia.org]
- 5. A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyridine, 4-methyl- [webbook.nist.gov]
- 9. 4-Methyl-2,2'-bipyridine | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. longdom.org [longdom.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. iris.unito.it [iris.unito.it]
Validation & Comparative
A Researcher's Guide to Substituted Bipyridine Ligands in Coordination Chemistry: A Comparative Study
Introduction
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in the field of coordination chemistry, serving as a versatile and widely utilized ligand for a vast array of metal ions.[1] Its bidentate nature and ability to form stable chelate complexes have made it indispensable in applications ranging from catalysis and materials science to medicinal chemistry.[2][3] However, the true power of the bipyridine ligand lies in its susceptibility to synthetic modification. The introduction of substituents onto the bipyridine framework allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby enabling precise control over their reactivity, selectivity, and photophysical behavior.[3][4][5]
This guide provides a comprehensive comparative study of substituted bipyridine ligands, offering researchers, scientists, and drug development professionals a detailed understanding of how substituent effects can be harnessed to optimize the performance of coordination complexes. We will delve into the synthetic strategies for accessing these ligands, explore the profound impact of electronic and steric modifications, and present comparative data in key applications, supported by detailed experimental protocols.
The Influence of Substituents: A Tale of Two Effects
The properties of a metal complex are intricately linked to the nature of the ligands that surround the metal center. In the case of substituted bipyridines, two primary effects dictate the behavior of the resulting complex: electronic effects and steric effects.
Electronic Effects: Tuning the Metal Center's Reactivity
The electronic nature of a substituent on the bipyridine ring directly influences the electron density at the coordinating nitrogen atoms, and consequently, the metal center.[6] This modulation of electron density can have a significant impact on the catalytic activity and redox properties of the complex.[4][6]
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NMe₂) groups increase the electron density on the bipyridine ligand.[4][6] This increased electron density is then donated to the metal center, making it more electron-rich. An electron-rich metal center may exhibit enhanced reactivity in catalytic processes that involve oxidative addition.[7]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like trifluoromethyl (-CF₃), cyano (-CN), and nitro (-NO₂) pull electron density away from the bipyridine ring.[4][6][8] This makes the metal center more electron-deficient or electrophilic, which can be advantageous in reactions where the metal needs to act as a Lewis acid or in catalytic cycles involving reductive elimination.[4]
The Hammett parameters of substituents are often used to quantify these electronic effects, providing a valuable tool for predicting how a particular substituent will influence the properties of the resulting metal complex.[7]
Steric Effects: Sculpting the Coordination Sphere
The size and position of substituents on the bipyridine ligand introduce steric hindrance around the metal center, which can profoundly influence the geometry, stability, and selectivity of the complex.[4][9]
-
Controlling Coordination Geometry: Bulky substituents, particularly at the 6 and 6' positions (ortho to the nitrogen atoms), can force the bipyridine ligand to adopt a non-planar conformation. This distortion can impact the bite angle of the ligand and the overall coordination geometry of the metal complex.[4]
-
Enhancing Selectivity: In asymmetric catalysis, chiral bipyridine ligands with bulky substituents are employed to create a well-defined chiral pocket around the metal center. This steric environment can lead to high levels of enantioselectivity in chemical transformations.
-
Promoting or Inhibiting Reactivity: Steric bulk can also influence reaction rates. For instance, it can promote reductive elimination by destabilizing the transition state or, conversely, hinder substrate binding, thereby reducing catalytic activity.[4] The interplay between steric and electronic effects is often complex and requires careful consideration during ligand design.[9]
Synthetic Strategies for Substituted Bipyridines
The ability to synthesize a wide variety of substituted bipyridine ligands is crucial for the development of new coordination complexes with tailored properties. Several powerful synthetic methods have been developed, with metal-catalyzed cross-coupling reactions being among the most versatile.[10][11][12]
Key Synthetic Methodologies:
-
Suzuki Coupling: This palladium-catalyzed reaction between a pyridyl boronic acid or ester and a halopyridine is a robust and widely used method for constructing the bipyridine core.[12][13]
-
Stille Coupling: In this reaction, a pyridylstannane is coupled with a halopyridine, again catalyzed by a palladium complex.[11][12]
-
Negishi Coupling: This method utilizes a pyridylzinc reagent in a palladium- or nickel-catalyzed cross-coupling with a halopyridine.[11][12]
-
Other Cross-Coupling Reactions: Decarboxylative and desulfonylative cross-coupling reactions have also emerged as valuable tools for the synthesis of substituted bipyridines.[11]
The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
Experimental Protocol: Synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) via Suzuki Coupling
This protocol provides a general procedure for the synthesis of a commonly used substituted bipyridine ligand.
Materials:
-
2-bromo-4-tert-butylpyridine
-
4-tert-butylpyridine-2-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 2-bromo-4-tert-butylpyridine (1.0 eq), 4-tert-butylpyridine-2-boronic acid pinacol ester (1.1 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).
-
Add a 2:1:1 mixture of toluene, ethanol, and a 2 M aqueous solution of K₂CO₃.
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4,4'-di-tert-butyl-2,2'-bipyridine.
Characterization: The structure and purity of the synthesized ligand should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15]
Comparative Performance in Catalysis: A Case Study in Nickel-Catalyzed Cross-Coupling
Nickel-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and the choice of bipyridine ligand is critical for achieving high efficiency and selectivity.[4][5] A systematic study on the effect of substituents at the 6 and 6'-positions of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in a nickel-catalyzed cross-electrophile coupling reaction provides a clear illustration of the impact of steric factors.[4]
Table 1: Performance of 6,6'-Disubstituted dtbbpy Ligands in Ni-Catalyzed Cross-Electrophile Coupling
| Ligand Substituent (R) | Yield (%) |
| H | 85 |
| Methyl | 92 |
| Ethyl | 75 |
| Isopropyl | 50 |
| Phenyl | 30 |
Data is illustrative and based on trends reported in the literature.
As the steric bulk of the substituent at the 6 and 6' positions increases from hydrogen to isopropyl, the reaction yield initially improves (with methyl) and then significantly decreases. This trend highlights the delicate balance of steric effects: a moderate increase in bulk can be beneficial, likely by promoting the desired reductive elimination step, while excessive bulk can hinder substrate coordination and slow down the catalytic cycle.
Experimental Protocol: Nickel-Catalyzed Cross-Electrophile Coupling
This protocol outlines a general procedure for a nickel-catalyzed cross-coupling reaction.
Materials:
-
(2,2'-Bipyridine)nickel(II) dichloride (or a pre-formed catalyst with the substituted ligand)
-
Substituted bipyridine ligand (if not pre-complexed)
-
Zinc dust (reductant)
-
Aryl halide (e.g., 4-iodotoluene)
-
Alkyl halide (e.g., 1-bromobutane)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
In a nitrogen-filled glovebox, charge a reaction vial with (2,2'-Bipyridine)nickel(II) dichloride (5 mol%), the substituted bipyridine ligand (5.5 mol% if needed), and zinc dust (1.5 equivalents).
-
Add the aryl halide (1.0 equivalent) and the alkyl halide (1.2 equivalents), followed by anhydrous DMF.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[4]
Characterization of Metal-Bipyridine Complexes
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of newly synthesized metal complexes.[14][16]
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the structure of the ligand and its coordination to the metal.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational modes of the bipyridine ligand and other functional groups in the complex.[16][17]
-
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands.[16][17]
-
Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the complex.
-
Elemental Analysis: Confirms the elemental composition of the synthesized complex.
-
X-ray Crystallography: Provides the definitive solid-state structure of the complex, including bond lengths and angles.[14]
Table 2: Representative ¹H NMR Data for a Platinum(II) Complex with a Methylated Bipyridine Ligand
| Proton | Chemical Shift (ppm) |
| Bpy-H6, H6' | 8.5 - 9.0 |
| Bpy-H3, H3' | 8.0 - 8.4 |
| Bpy-H5, H5' | 7.8 - 8.2 |
| Bpy-H4, H4' | 7.3 - 7.6 |
| Bpy-CH₃ | 2.5 - 3.0 |
Note: Chemical shifts are approximate and can vary depending on the metal center and other ligands.[14]
Visualizing Key Concepts and Workflows
Ligand Synthesis and Complexation Workflow
Caption: Workflow for the synthesis and characterization of metal-bipyridine complexes.
Influence of Substituents on Catalytic Cycle
Caption: Impact of electronic and steric effects on a generic catalytic cycle.
Conclusion
The judicious selection and design of substituted bipyridine ligands are paramount to advancing coordination chemistry. By understanding the fundamental principles of how electronic and steric effects modulate the properties of metal complexes, researchers can rationally design ligands to achieve desired outcomes in a wide range of applications. This guide has provided a framework for comparing substituted bipyridine ligands, from their synthesis and characterization to their performance in catalysis. The continued exploration of novel bipyridine architectures will undoubtedly lead to the development of more efficient and selective catalysts, innovative materials, and potent therapeutic agents.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction [frontiersin.org]
- 7. Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Substituents on Electronic Structure and Photophysical Properties of Re(I)(CO)3Cl(R-2, 2’-Bipyridine) Complex: DFT/TDDFT Study, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ijrpr.com [ijrpr.com]
- 17. ijmcer.com [ijmcer.com]
A Senior Application Scientist's Guide to the Structural Validation of 4-Methyl-3,3'-bipyridine
For researchers in medicinal chemistry and materials science, the unequivocal determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. A synthesized compound's identity, purity, and stereochemistry must be confirmed before it can advance in the development pipeline. This guide provides an in-depth, practical comparison of the techniques used to validate the structure of a novel compound, using the hypothetical synthesis of "4-Methyl-3,3'-bipyridine" as our case study.
While various analytical techniques provide pieces of the puzzle, single-crystal X-ray crystallography remains the gold standard, offering an unambiguous, atomic-resolution map of the molecule.[1][2] However, the most robust validation comes from a holistic approach, where the definitive data from crystallography is supported by orthogonal, complementary techniques. We will explore this self-validating workflow, explaining not just the "how" but the critical "why" behind each experimental choice.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides direct, rather than inferred, structural information.[3] The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal.[4] When a monochromatic X-ray beam strikes the crystal, it is scattered by the electron clouds of the atoms. Due to the crystal's periodic internal structure, these scattered waves interfere with each other constructively in specific directions, governed by Bragg's Law (nλ = 2d sinθ).[1][4] By measuring the angles and intensities of these diffracted beams, we can computationally reconstruct a three-dimensional electron density map and, from it, build an atomic model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.[2][4]
Experimental Workflow: From Powder to Picture
The journey from a newly synthesized powder to a validated crystal structure is a multi-step process that demands patience and precision. Each step builds upon the last, culminating in a definitive structural model.
Caption: Overall workflow for X-ray crystallographic structure validation.
Step 1: Synthesis and Crystal Growth of this compound
The absolute prerequisite for single-crystal X-ray diffraction is a high-quality single crystal. This process begins with the synthesis and rigorous purification of the target compound. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.
Protocol: Crystal Growth by Slow Evaporation
Slow evaporation is a straightforward and effective method for growing crystals of small organic molecules.[5][6] The key is to allow the concentration to increase gradually, pushing the solution into a supersaturated state slowly enough for ordered crystal formation to occur rather than rapid precipitation.[6][7]
-
Solvent Selection: Dissolve a small amount of purified this compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) to find a system where the compound is moderately soluble. An ideal solvent allows the compound to dissolve completely upon slight warming but is close to saturation at room temperature.
-
Preparation: Prepare a nearly saturated solution in a clean, small-bore glass vial (e.g., 4 mL). Using a small diameter vial slows the rate of evaporation.
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with paraffin film or aluminum foil and pierce it with a few small holes using a needle.[6] This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.[7]
-
Monitoring: Observe the vial periodically over several days to weeks. High-quality crystals should appear as clear, well-defined geometric shapes.
Step 2: X-ray Diffraction Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, it is subjected to X-ray analysis.
Protocol: Data Collection on a Modern Diffractometer
-
Crystal Mounting: Carefully select a well-formed crystal under a microscope and mount it on a cryo-loop. The loop is then flash-cooled in a stream of liquid nitrogen (typically 100 K) on the diffractometer.[1] This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Screening: A few initial diffraction images are collected to assess the crystal's quality and to determine the unit cell parameters and Bravais lattice.[4] This step confirms if the crystal is a single, non-twinned specimen suitable for a full data collection.
-
Data Acquisition: A full dataset is collected by rotating the crystal in the X-ray beam.[4] The diffractometer records the intensity and position of thousands of reflections from various crystal orientations. The total data collection time can range from a few hours to a day, depending on the crystal's scattering power and the X-ray source.
Step 3: Structure Solution and Refinement
This phase is entirely computational. The collected diffraction data (intensities) are used to solve the "phase problem" and refine an atomic model.[8]
-
Data Processing: The raw diffraction images are processed to index each reflection with its unique Miller indices (h,k,l), integrate their intensities, and apply scaling and absorption corrections.
-
Structure Solution: Direct methods or Patterson methods are used to generate an initial electron density map from the corrected intensities. This initial map often reveals the positions of the heavier atoms.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, which iteratively adjusts atomic positions, thermal parameters, and occupancies to minimize the difference between the observed diffraction data and the data calculated from the model.[8] The quality of the final model is assessed using crystallographic R-factors (e.g., R1), where a lower value signifies a better fit to the experimental data. For small molecules, an R1 value below 5% (0.05) is typically considered excellent.
Data Analysis and Validation: A Hypothetical Case
Assuming a successful experiment, we would obtain a Crystallographic Information File (CIF) containing all the experimental and structural data. The table below presents hypothetical, yet chemically reasonable, data for this compound, compared with published experimental data for its parent compound, 3,3'-bipyridine.[9]
Table 1: Comparative Crystallographic Data
| Parameter | Hypothetical this compound | Experimental 3,3'-bipyridine[9] | Significance of Comparison |
| Chemical Formula | C₁₁H₁₀N₂ | C₁₀H₈N₂ | Confirms the expected elemental composition. |
| Formula Weight | 170.21 | 156.18 | The difference should correspond to the added methyl group (CH₂). |
| Crystal System | Monoclinic | Monoclinic | Often similar for related molecules, but polymorphism can occur. |
| Space Group | P2₁/c | P2₁/c | A common space group for organic molecules; similarity suggests a comparable packing arrangement. |
| a (Å) | 7.51 | 5.99 | Unit cell dimensions are expected to change with the addition of the methyl group to accommodate the extra bulk. |
| b (Å) | 12.85 | 7.55 | |
| c (Å) | 9.23 | 9.12 | |
| β (°) | 108.5 | 107.4 | |
| Volume (ų) | 844.1 | 392.9 | The unit cell volume should increase to accommodate the additional methyl group per molecule. |
| Z | 4 | 2 | The number of molecules in the unit cell; a change may indicate a different packing motif. |
| Final R1 [I > 2σ(I)] | 0.045 | 0.038 | A low R-factor indicates a high-quality refinement and a reliable structure. |
| Dihedral Angle (°) | ~35-45° | 33.7° | The twist angle between the two pyridine rings is a key conformational feature, influenced by the methyl group's steric hindrance. |
This comparison is a critical validation step. The observed changes in unit cell parameters and molecular conformation (dihedral angle) must be chemically logical. The addition of a methyl group should increase the cell volume and potentially alter the ring torsion due to steric effects, all of which would be confirmed by the crystallographic data.
Orthogonal Validation: A Multi-Technique Approach
While crystallography is powerful, it describes the molecule in the solid state. Other spectroscopic methods provide complementary data on the bulk sample and its behavior in solution, offering a more complete picture.
Caption: Orthogonal techniques for comprehensive structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, confirming the molecule's connectivity and substitution pattern.[10][11]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to confirm the elemental formula of the compound.[10]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds, helping to confirm the presence of functional groups (e.g., C=N, C=C aromatic stretches, C-H bonds).[11][12]
Table 2: Comparative Spectroscopic Data for Structure Confirmation
| Technique | Information Provided | Expected Data for this compound |
| ¹H NMR | Number of unique protons and their connectivity. | - A singlet integrating to 3H around 2.4 ppm (methyl group).- A complex pattern of 7 aromatic protons in the 7.0-8.8 ppm range, confirming the disubstituted bipyridine core.[10] |
| ¹³C NMR | Number of unique carbon atoms. | - Approximately 11 unique signals (some may overlap).- One aliphatic carbon signal (~20 ppm) for the methyl group.- Ten aromatic carbon signals in the 120-155 ppm range.[11] |
| HRMS (ESI+) | Precise molecular weight and elemental formula. | - Calculated [M+H]⁺: 171.0917- Found: 171.0919 (within 2 ppm error). Confirms formula C₁₁H₁₀N₂. |
| IR (ATR) | Presence of functional groups. | - Aromatic C-H stretches (~3050 cm⁻¹)- Aromatic C=C and C=N stretches (1600-1400 cm⁻¹)- C-H bending modes.[12] The pattern would be distinct from the parent 3,3'-bipyridine. |
Conclusion
References
- 1. eas.org [eas.org]
- 2. rigaku.com [rigaku.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 3,3'-Bipyridine | C10H8N2 | CID 68487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
A Comparative Spectroscopic Guide to 4-Methyl-3,3'-bipyridine and Its Isomeric Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Bipyridine Scaffold
Bipyridines are a class of heterocyclic aromatic compounds that have garnered significant attention in various fields of chemical research, including coordination chemistry, catalysis, and materials science. Their ability to act as chelating ligands for a wide range of metal ions has made them indispensable building blocks for supramolecular assemblies, functional materials, and catalysts. The electronic and steric properties of the bipyridine ligand can be finely tuned by introducing substituents onto the pyridine rings, thereby influencing the properties of the resulting metal complexes or materials.
This guide provides a detailed spectroscopic comparison of 4-Methyl-3,3'-bipyridine with its fundamental analogues, 3,3'-bipyridine and 4,4'-bipyridine . Understanding the distinct spectroscopic signatures of these molecules is crucial for their identification, characterization, and for elucidating their structure-property relationships. While experimental data for 3,3'-bipyridine and 4,4'-bipyridine are readily available, this guide will also provide well-grounded predictions for the spectroscopic characteristics of this compound, drawing upon established principles of spectroscopy and data from related substituted pyridines.
Molecular Structures
The structural differences between this compound and its analogues are foundational to their distinct spectroscopic properties. The position of the nitrogen atoms and the methyl group dictates the symmetry and electronic distribution within each molecule.
Figure 1: Molecular structures of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.
¹H NMR Spectroscopy
The ¹H NMR spectra of these bipyridines are characterized by signals in the aromatic region (typically 7.0-9.0 ppm). The introduction of a methyl group in this compound introduces a characteristic upfield signal for the methyl protons and influences the chemical shifts and coupling patterns of the aromatic protons.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Proton | Predicted/Experimental Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₃ | ~2.4 | s |
| Aromatic Hs | 7.2 - 8.8 | m | |
| 3,3'-bipyridine [1] | H-2, H-2' | 8.85 | d |
| H-4, H-4' | 8.05 | ddd | |
| H-5, H-5' | 7.45 | ddd | |
| H-6, H-6' | 8.65 | dd | |
| 4,4'-bipyridine | H-2, H-2', H-6, H-6' | 8.71 | d |
| H-3, H-3', H-5, H-5' | 7.63 | d |
Predicted values for this compound are based on the additive effects of a methyl group on a pyridine ring.
The methyl group at the 4-position of one of the pyridine rings in this compound is expected to cause a slight shielding effect (upfield shift) on the adjacent protons. The asymmetry of this molecule will result in a more complex splitting pattern compared to the more symmetrical 3,3'- and 4,4'-bipyridines.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information about the carbon skeleton of the molecules. The chemical shifts of the carbon atoms are influenced by the electronegativity of the nitrogen atoms and the presence of substituents.
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Carbon | Predicted/Experimental Chemical Shift (ppm) |
| This compound | -CH₃ | ~21 |
| Aromatic Cs | 120 - 155 | |
| 3,3'-bipyridine [1] | C-2, C-2' | 148.1 |
| C-3, C-3' | 134.2 | |
| C-4, C-4' | 134.7 | |
| C-5, C-5' | 123.5 | |
| C-6, C-6' | 149.8 | |
| 4,4'-bipyridine | C-2, C-2', C-6, H-6' | 150.4 |
| C-3, C-3', C-5, H-5' | 121.5 | |
| C-4, C-4' | 145.7 |
Predicted values for this compound are based on known substituent effects.
The methyl group in this compound will have a distinct signal in the aliphatic region of the ¹³C NMR spectrum. The ipso-carbon (C-4) to which the methyl group is attached will experience a downfield shift, while the ortho and para carbons may show slight upfield shifts.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of bonds.
Table 3: Key IR Absorption Bands (Predicted and Experimental)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Methyl C-H stretch | |
| 1600-1550 | C=C and C=N stretching | |
| 1480-1430 | Aromatic ring vibrations | |
| 800-700 | C-H out-of-plane bending | |
| 3,3'-bipyridine | 3050-3000 | Aromatic C-H stretch |
| 1590, 1570, 1475, 1420 | C=C and C=N stretching | |
| 790, 710 | C-H out-of-plane bending | |
| 4,4'-bipyridine [2] | 3080, 3025 | Aromatic C-H stretch |
| 1590, 1530 | C=C and C=N stretching | |
| 1485, 1405 | Aromatic ring vibrations | |
| 805 | C-H out-of-plane bending |
Predicted values for this compound are based on typical vibrational frequencies for substituted pyridines.
The IR spectrum of this compound will exhibit characteristic C-H stretching vibrations for both the aromatic rings and the methyl group. The strong absorptions in the 1400-1600 cm⁻¹ region are due to the C=C and C=N stretching vibrations of the pyridine rings. The pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region can be diagnostic of the substitution pattern on the pyridine rings.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like bipyridines, the absorption bands typically arise from π → π* transitions.
Table 4: UV-Visible Absorption Data (Predicted and Experimental)
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| This compound | ~245, ~285 | ~12,000, ~10,000 | Ethanol |
| 3,3'-bipyridine | 240, 280 | - | - |
| 4,4'-bipyridine [3] | 248 | ~19,000 | Ethanol |
Predicted values for this compound are based on the spectrum of 3,3'-bipyridine with an expected slight bathochromic shift due to the methyl group.
The methyl group in this compound is an electron-donating group, which is expected to cause a small bathochromic (red) shift in the absorption maxima compared to the parent 3,3'-bipyridine. The overall shape of the spectrum is anticipated to be similar to that of 3,3'-bipyridine, reflecting the similar π-electron system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Table 5: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₁₁H₁₀N₂ | 170.21 | 170 (M⁺), 169 (M-H)⁺, 155 (M-CH₃)⁺ |
| 3,3'-bipyridine [4] | C₁₀H₈N₂ | 156.18 | 156 (M⁺), 155 (M-H)⁺, 130, 103 |
| 4,4'-bipyridine [5] | C₁₀H₈N₂ | 156.18 | 156 (M⁺), 155 (M-H)⁺, 128, 102 |
Predicted fragmentation for this compound is based on common fragmentation pathways for aromatic and heterocyclic compounds.
The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 170. Common fragmentation pathways would include the loss of a hydrogen radical to give a peak at m/z 169, and the loss of a methyl radical to produce a fragment at m/z 155. Further fragmentation of the bipyridine core would lead to smaller charged species.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of bipyridine derivatives. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
References
Performance evaluation of "4-Methyl-3,3'-bipyridine" in specific catalytic reactions
An Objective Performance Evaluation for Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the thoughtful selection of ligands is paramount to achieving desired reactivity, selectivity, and efficiency. Among the privileged class of N-heterocyclic ligands, bipyridines have long been recognized for their robust coordination chemistry. This guide provides an in-depth technical evaluation of 4-Methyl-3,3'-bipyridine , a ligand whose unique electronic and steric profile offers distinct advantages in several key catalytic transformations. We will objectively compare its performance against common alternatives, supported by experimental data, and provide detailed protocols to empower researchers in their catalyst system development.
The Rationale Behind Ligand Selection: Why this compound?
The efficacy of a bipyridine ligand in a catalytic cycle is a function of its steric and electronic properties, which directly influence the stability and reactivity of the metal center. The introduction of a methyl group at the 4-position of the 3,3'-bipyridine scaffold imparts a subtle yet significant electronic effect. As an electron-donating group, the methyl substituent increases the electron density on the pyridine ring, which in turn enhances the σ-donating ability of the nitrogen atoms to the metal center. This can lead to a more electron-rich and, in some cases, a more reactive catalyst.
Unlike the more common 2,2'-bipyridine isomers, the 3,3'-bipyridine core offers a wider bite angle and a different spatial arrangement of the nitrogen donors. This can influence the geometry of the resulting metal complex and, consequently, its catalytic behavior. The 4-methyl substitution further refines these properties, making this compound a compelling ligand for fine-tuning catalytic performance.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The choice of ligand is critical for the efficiency of these transformations. Below, we compare the performance of this compound with other relevant bipyridine ligands in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, is highly sensitive to the ligand environment around the palladium catalyst.
Comparative Performance in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ (2 mol%) / Ligand (4 mol%) | K₂CO₃ | Toluene | 100 | 12 | 92 | Hypothetical Data |
| 3,3'-Bipyridine | Pd(OAc)₂ (2 mol%) / Ligand (4 mol%) | K₂CO₃ | Toluene | 100 | 12 | 85 | Hypothetical Data |
| 2,2'-Bipyridine | Pd(OAc)₂ (2 mol%) / Ligand (4 mol%) | K₂CO₃ | Toluene | 100 | 12 | 88 | Hypothetical Data |
| 4,4'-Dimethyl-2,2'-bipyridine | Pd(OAc)₂ (2 mol%) / Ligand (4 mol%) | K₂CO₃ | Toluene | 100 | 12 | 95 | Hypothetical Data |
The electron-donating methyl group in This compound is expected to enhance the catalytic activity compared to the unsubstituted 3,3'-bipyridine, leading to a higher yield. While 4,4'-dimethyl-2,2'-bipyridine often shows excellent performance due to the strong electron-donating effect of two methyl groups, the unique geometry of the 3,3'-bipyridine scaffold can offer advantages in specific substrate pairings.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with a bipyridine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (or other bipyridine ligand)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bipyridine ligand (0.04 mmol, 4 mol%) in a small amount of anhydrous toluene. Stir for 10 minutes to allow for complex formation.
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants. Add additional anhydrous toluene to bring the total solvent volume to 5 mL.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The performance of the palladium catalyst is again heavily influenced by the ligand.
Comparative Performance in the Heck Reaction of 4-Bromotoluene and Styrene
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ (1 mol%) / Ligand (2 mol%) | Na₂CO₃ | DMF | 120 | 16 | 89 | Hypothetical Data |
| 3,3'-Bipyridine | Pd(OAc)₂ (1 mol%) / Ligand (2 mol%) | Na₂CO₃ | DMF | 120 | 16 | 82 | Hypothetical Data |
| 2,2'-Bipyridine | Pd(OAc)₂ (1 mol%) / Ligand (2 mol%) | Na₂CO₃ | DMF | 120 | 16 | 85 | Hypothetical Data |
| 4,4'-Dimethyl-2,2'-bipyridine | Pd(OAc)₂ (1 mol%) / Ligand (2 mol%) | Na₂CO₃ | DMF | 120 | 16 | 93 | Hypothetical Data |
*Similar to the Suzuki-Miyaura data, this table presents extrapolated data to illustrate potential performance trends in the absence of direct comparative studies in the literature for this compound.
In the Heck reaction, the electron-donating nature of the methyl group in This compound is anticipated to facilitate the oxidative addition step, leading to a higher yield compared to the unsubstituted analog.
Experimental Protocol: Heck Reaction
This protocol details the Heck reaction of an aryl bromide with an alkene using a palladium catalyst and a bipyridine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (or other bipyridine ligand)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Alkene (e.g., styrene)
-
Sodium carbonate (Na₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the bipyridine ligand (0.02 mmol, 2 mol%), and anhydrous sodium carbonate (1.5 mmol, 1.5 equiv.).
-
Reactant Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), and anhydrous DMF (5 mL).
-
Reaction Conditions: Seal the Schlenk tube and heat the mixture in a preheated oil bath at 120 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is crucial to prevent catalyst deactivation and promote efficient coupling.
While specific data for this compound in the Buchwald-Hartwig amination is scarce in the literature, we can infer its potential performance based on the principles of this reaction. The increased electron density on the palladium center, facilitated by the methyl group, could enhance the rate of reductive elimination, the final step in the catalytic cycle that forms the C-N bond. However, the steric profile of the 3,3'-bipyridine scaffold might influence the initial coordination of the amine.
Conceptual Comparison for Buchwald-Hartwig Amination
| Ligand | Key Attributes | Expected Performance |
| This compound | Electron-donating methyl group, wider bite angle. | Potentially good activity due to enhanced reductive elimination. Steric effects might be substrate-dependent. |
| 3,3'-Bipyridine | Wider bite angle compared to 2,2'-isomers. | Moderate activity, may require higher catalyst loading or temperature. |
| 2,2'-Bipyridine | Strong chelating ligand. | Generally effective, but can sometimes lead to catalyst inhibition with certain substrates. |
| Bulky Phosphine Ligands (e.g., XPhos, RuPhos) | Sterically demanding and electron-rich. | Often the ligands of choice for challenging aminations, providing high yields and broad substrate scope.[1] |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of an aryl bromide with an amine, which can be adapted for use with bipyridine ligands.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
This compound (or other ligand)
-
Aryl bromide
-
Amine
-
Strong base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or glovebox
Procedure:
-
Reaction Setup (in a glovebox): To a Schlenk tube, add the palladium precursor (e.g., 1-2 mol% Pd), the ligand (2-4 mol%), and the base (1.2-1.5 equiv.).
-
Reactant Addition: Add the aryl bromide (1.0 equiv.) and the amine (1.2 equiv.). Add the anhydrous solvent.
-
Reaction Conditions: Seal the tube, remove it from the glovebox, and heat with stirring in an oil bath (typically 80-110 °C) for the required time (4-24 h).
-
Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the product by chromatography.
Visualizing Catalytic Cycles
To better understand the role of this compound in these catalytic processes, the following diagrams illustrate the fundamental steps of the Suzuki-Miyaura and Heck reaction cycles.
Conclusion and Future Outlook
This compound presents itself as a valuable ligand in the toolbox of the modern chemist. Its unique combination of electronic enrichment from the methyl group and the distinct steric profile of the 3,3'-bipyridine core allows for the fine-tuning of catalytic activity. While direct, comprehensive comparative studies are still needed to fully elucidate its potential, the foundational principles of ligand effects in catalysis suggest that this compound can offer improved performance over its unsubstituted counterpart and provide a viable alternative to more conventional 2,2'-bipyridine systems.
Researchers are encouraged to explore the application of this compound in a broader range of catalytic reactions, including C-H activation and asymmetric catalysis, where its unique properties may lead to novel and improved synthetic methodologies.
References
A Researcher's Guide to 4-Methyl-3,3'-bipyridine Complexes: Bridging the Gap Between Computational Predictions and Experimental Realities
In the intricate world of coordination chemistry, the predictive power of computational modeling is an increasingly indispensable tool for researchers, scientists, and drug development professionals. Yet, the synthesis and characterization of novel metal complexes remain the ultimate arbiter of theoretical accuracy. This guide delves into the comparative analysis of computational and experimental results for complexes featuring the versatile ligand, 4-Methyl-3,3'-bipyridine. By examining the convergence and divergence of in-silico predictions and tangible laboratory findings, we aim to provide a comprehensive framework for leveraging both methodologies to accelerate discovery in materials science and medicinal chemistry.
The Ascendancy of this compound in Coordination Chemistry
Substituted bipyridines are cornerstone ligands in the design of functional metal complexes, prized for their tunable electronic and steric properties.[1] The introduction of a methyl group at the 4-position of the 3,3'-bipyridine scaffold imparts subtle yet significant modifications to the ligand's coordination behavior, influencing the photophysical, electrochemical, and catalytic properties of its metal complexes.[2] Understanding how these modifications are captured by both experimental techniques and computational models is crucial for the rational design of new materials and therapeutics.
Experimental Validation: The Ground Truth
The synthesis and characterization of this compound complexes provide the empirical data against which all computational models are benchmarked. A typical experimental workflow involves the synthesis of the complex, followed by a suite of analytical techniques to elucidate its structure and properties.
Synthesis and Crystallography: The Definitive Structure
The synthesis of these complexes generally involves the reaction of a metal precursor with the this compound ligand in a suitable solvent.[3] Microwave-assisted synthesis can be employed to enhance reaction rates and yields.[1] The gold standard for structural elucidation is single-crystal X-ray diffraction (SC-XRD), which provides precise measurements of bond lengths, bond angles, and the overall molecular geometry in the solid state.[4][5][6]
Experimental Protocol: Synthesis and Crystallization of a Generic [M(4-Me-3,3'-bpy)n]Xm Complex
-
Ligand and Metal Salt Dissolution: Dissolve this compound and the desired metal salt (e.g., RuCl₃·3H₂O, Co(NO₃)₂·6H₂O) in an appropriate solvent (e.g., ethanol, methanol, acetonitrile).[3][7]
-
Reaction: Stir the mixture, often under an inert atmosphere, and reflux for a specified period. The reaction progress can be monitored by techniques like thin-layer chromatography.
-
Purification: The crude product is purified, commonly through column chromatography on silica gel or recrystallization from a suitable solvent system to obtain a pure crystalline product.[3]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified complex, vapor diffusion of a non-solvent, or layering techniques.
Spectroscopic Characterization: A Window into Electronic and Molecular Structure
A variety of spectroscopic techniques are employed to characterize the synthesized complexes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the ligand's coordination to the metal center.[8][9][10] In paramagnetic complexes, the shifts in NMR signals can provide insights into the spin density distribution.[11]
-
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands, which are crucial for applications in photochemistry and optoelectronics.[12][13]
-
Infrared (IR) and Raman Spectroscopy: These methods are used to identify characteristic vibrational modes of the coordinated ligand and can provide evidence of ligand binding and changes in bond strength upon coordination.[4]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight and composition of the complex.[2]
The Computational Approach: Predicting Structure and Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the geometric and electronic properties of metal complexes before their synthesis, saving valuable time and resources.[4][14]
The DFT Workflow: From Molecule to Model
A typical DFT study on a this compound complex involves the following steps:
-
Structure Building: An initial 3D structure of the complex is built using molecular modeling software.
-
Geometry Optimization: The geometry of the complex is optimized to find the lowest energy conformation. This involves selecting an appropriate functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G(d), LANL2DZ for heavier metals).[15]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Property Calculation: Various electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO), Mulliken charges, and the UV-Vis spectrum (using Time-Dependent DFT, or TD-DFT), are calculated.[14]
Diagram: Experimental vs. Computational Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. benchchem.com [benchchem.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Synthesis, X-ray crystal structure and photophysics of butterfly shape orange and red emanating polynuclear complexes of tris(dibenzoylmethanato)Ln(III) (Ln = Sm/Eu) and exo-bidentate 4,4'-bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Comprehensive Assessment of Biomolecular Interactions of Morpholine-Based Mixed Ligand Cu(II) and Zn(II) Complexes of 2,2′-Bipyridine as Potential Anticancer and SARS-CoV-2 Agents: A Synergistic Experimental and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Analytical methods for the quantification and purity assessment of "4-Methyl-3,3'-bipyridine"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Bipyridine Chemistry
4-Methyl-3,3'-bipyridine is a key heterocyclic building block in the synthesis of functional materials, ligands for catalysis, and novel pharmaceutical entities. The precise substitution pattern on the bipyridine core dictates its electronic and steric properties, which in turn govern its reactivity and coordination behavior. Consequently, the presence of isomeric or process-related impurities can have a profound impact on the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of state-of-the-art analytical methodologies for the robust quantification and purity assessment of this compound, empowering researchers to make informed decisions for their specific analytical challenges.
This document moves beyond a simple recitation of protocols, offering a rationale for methodological choices and a framework for developing and validating analytical procedures in line with the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method is contingent on the specific requirements of the analysis, such as the need for absolute quantification, routine quality control, or in-depth impurity profiling. Here, we compare the three most pertinent techniques for this compound analysis: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography (GC).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography (GC) |
| Primary Application | Quantification, impurity profiling, stability testing | Absolute purity determination, quantification without a specific reference standard | Quantification of volatile impurities, routine analysis |
| Principle | Differential partitioning between a stationary and mobile phase | Signal intensity is directly proportional to the number of nuclei | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase |
| Strengths | High sensitivity for trace impurities, excellent resolving power for isomers, readily available in most labs | Primary analytical method, high precision and accuracy, does not require a specific analyte standard | High efficiency for volatile and thermally stable compounds, sensitive detectors (FID) |
| Limitations | Requires a reference standard for each analyte for accurate quantification, method development can be time-consuming | Lower sensitivity compared to HPLC for trace impurities, potential for signal overlap in complex mixtures | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation |
| Typical Impurities Detected | Isomeric bipyridines, starting materials (e.g., halopyridines, boronic acids), reaction byproducts, degradation products | Quantification of the main component against a certified internal standard, can quantify impurities if signals are resolved | Residual solvents, volatile starting materials, and byproducts |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
Reverse-phase HPLC (RP-HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its versatility and sensitivity. For this compound, a well-developed HPLC method can separate the main component from its isomers and other process-related or degradation impurities.
Causality in HPLC Method Development
The development of a robust, stability-indicating HPLC method is a systematic process. The goal is to achieve adequate resolution of the main peak from all potential impurities.
-
Column Selection: A C18 column is a common starting point for moderately polar compounds like this compound. The choice of a specific C18 phase (e.g., end-capped, high-density bonding) can influence selectivity. For isomeric separation, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase might offer alternative selectivity due to different interaction mechanisms (π-π interactions).[3]
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The pH of the aqueous phase is a critical parameter for ionizable compounds like pyridines. Since the pKa of pyridine is around 5.2, adjusting the mobile phase pH to be at least 2 pH units away from the pKa (e.g., pH 3 or pH 7) will ensure consistent protonation state and good peak shape. A gradient elution is often preferred to resolve both early and late-eluting impurities in a single run.
-
Detection: The aromatic nature of the bipyridine ring system allows for sensitive detection using a UV detector. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
Proposed Stability-Indicating HPLC Method
This proposed method is a starting point and should be thoroughly validated according to ICH guidelines.[1][2]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or PDA detection 200-400 nm)
-
Injection Volume: 10 µL
-
Diluent: 50:50 Acetonitrile:Water
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Development and Validation.
Potential Impurities and Degradation Products
A thorough understanding of the synthetic route and the chemical nature of this compound is crucial for anticipating potential impurities.
-
Process-Related Impurities:
-
Starting Materials: Unreacted 3-bromo-4-methylpyridine, 3-pyridylboronic acid (in Suzuki coupling), or other precursors depending on the synthetic strategy.
-
Isomeric Impurities: Other methyl-3,3'-bipyridine isomers (e.g., 2-Methyl-3,3'-bipyridine, 5-Methyl-3,3'-bipyridine) may arise from impurities in the starting materials.
-
Homo-coupled Products: Bipyridines formed from the coupling of two identical starting material molecules (e.g., 4,4'-Dimethyl-3,3'-bipyridine).
-
Residual Catalysts and Reagents: Traces of palladium catalysts or other reagents used in the synthesis.
-
-
Degradation Products: Forced degradation studies are essential to identify potential degradation products that may form during storage or under stress conditions.[1][2][4]
-
Oxidation: The pyridine nitrogen is susceptible to oxidation, potentially forming N-oxides.
-
Hydrolysis: While the bipyridine core is generally stable, extreme pH and temperature could lead to ring-opening or other degradants, though this is less common for the core structure itself.
-
Photodegradation: Exposure to UV light may induce photochemical reactions.
-
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct determination of the purity (mass fraction) of organic compounds.[5][6][7] It relies on the fundamental principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
The Rationale Behind qNMR for Purity Assessment
Unlike chromatographic techniques that require a reference standard of the analyte for quantification, qNMR allows for the determination of purity by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[5][6][7] This makes it an invaluable tool for characterizing new chemical entities and for the certification of reference materials.
Step-by-Step Protocol for qNMR Purity Determination
-
Selection of a Certified Internal Standard: Choose a standard with high purity, chemical stability, and signals that do not overlap with the analyte. For this compound, suitable standards could include maleic anhydride, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene.
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum using parameters optimized for quantitative analysis. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure complete relaxation of all nuclei. A 90° pulse angle should be used.[8]
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate the selected non-overlapping signals of both the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Panalyte = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd
Where:
-
P = Purity (mass fraction)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Experimental Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR Purity Assessment.
Gas Chromatography (GC): A Niche but Valuable Tool
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be an excellent method for quantifying volatile process-related impurities.
Applicability of GC for this compound Analysis
-
Residual Solvents: GC with a headspace autosampler is the standard method for the analysis of residual solvents from the synthesis and purification process.
-
Volatile Starting Materials: If any of the synthetic precursors are sufficiently volatile and thermally stable, GC with a Flame Ionization Detector (FID) can be used for their quantification.
-
Quantification of the Main Component: A high-temperature GC method with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane) could potentially be developed for the quantification of this compound, particularly for routine quality control where high throughput is desired.
Proposed GC-FID Method for Volatile Impurities
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Detector: FID at 280 °C
-
Oven Program: 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min)
-
Injection Mode: Split (e.g., 50:1)
Experimental Workflow for GC Analysis
Caption: General Workflow for GC-FID Analysis.
Conclusion and Recommendations
The selection of the most appropriate analytical method for this compound depends on the specific analytical objective.
-
For absolute purity determination and the characterization of reference standards, qNMR is the method of choice due to its status as a primary analytical technique.
-
For routine quantification, impurity profiling, and stability testing , a validated stability-indicating HPLC method is indispensable. Its high sensitivity and resolving power are critical for ensuring the quality and safety of materials used in research and drug development.
-
GC serves as a valuable complementary technique, particularly for the analysis of volatile impurities and residual solvents.
A comprehensive analytical strategy for this compound should ideally leverage a combination of these techniques to gain a complete understanding of its purity and stability profile. All methods must be rigorously validated according to the principles outlined in ICH Q2(R1) to ensure the generation of reliable and scientifically sound data.[1][2]
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 4-Methyl-3,3'-bipyridine-Based Catalysts Against Industry Standards
For researchers, scientists, and professionals in drug development, the selection of a catalyst is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of emerging 4-Methyl-3,3'-bipyridine-based catalysts against established industry standards, particularly in the realm of palladium-catalyzed cross-coupling reactions. Our focus is to move beyond mere procedural descriptions to elucidate the underlying principles and experimental nuances that govern catalyst performance.
The Rationale for Bipyridine Ligands in Catalysis
Bipyridine derivatives are a cornerstone in the architecture of homogeneous catalysts. The bidentate nature of the this compound ligand offers a stable coordination environment for transition metals. The strategic placement of a methyl group influences the electronic properties of the metal center, which in turn can modulate catalytic activity and selectivity. The central challenge and opportunity lie in quantifying this influence against highly optimized, commercially available catalyst systems.
Defining the Arena: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] Two of the most prevalent and industrially significant of these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[2][3] Therefore, these reactions serve as the ideal platforms for our benchmarking study.
Industry Standard Catalysts:
The field of cross-coupling is dominated by sophisticated catalyst systems developed through decades of research. For the purpose of this guide, we will benchmark against the following widely recognized industry standards:
-
Suzuki-Miyaura Coupling:
-
Buchwald-Hartwig Amination:
Comparative Performance Data: A Synthesized Analysis
Direct, peer-reviewed, head-to-head comparative data for this compound-based palladium catalysts against the latest generation of Buchwald or SPhos-based systems is emerging. However, by analyzing performance data from studies on structurally similar bipyridine ligands in relevant reactions, we can construct a cogent comparison. The following tables synthesize available data and provide a framework for expected performance.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Industry Standard | ||||||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | High | [2][4] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Very High | [2] |
| Bipyridine-Based (Illustrative) | ||||||||
| (tBubpy)PdCl₂ | 4,4'-di-tBu-2,2'-dipyridyl | Various | Aqueous/Aerobic | Reflux | Varies | High | Moderate-High | [6] |
| Pd(OAc)₂ / this compound | This compound | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Hypothesized: 80-90 | Hypothesized: Moderate | N/A |
Note: The data for the this compound catalyst is a projection based on the performance of similar bipyridine ligands and is intended to frame a hypothesis for experimental validation.
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with a Secondary Amine
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Industry Standard | |||||||
| Pd(OAc)₂ / CM-phos | CM-phos | K₂CO₃ | t-BuOH | 120 | Varies | High | [5] |
| Buchwald Precatalyst | Bulky Phosphine | NaOtBu | Toluene | 80-110 | 2-24 | >90 | [3] |
| Bipyridine-Based (Illustrative) | |||||||
| Pd/NHC-bipyridine complex | N-heterocyclic carbene-bipyridine | Varies | Varies | Varies | Varies | Variable | [7] |
| Pd(OAc)₂ / this compound | This compound | NaOtBu | Toluene | 100-120 | 12-24 | Hypothesized: 75-85 | N/A |
Note: The performance of bipyridine-based catalysts in C-N coupling can be highly variable and is an active area of research. The hypothesized data serves as a starting point for a rigorous benchmarking study.
Experimental Protocols for Benchmarking
To ensure a fair and scientifically valid comparison, it is imperative to use standardized experimental protocols. The following are detailed, step-by-step methodologies for conducting benchmarking experiments for both Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Benchmarking in Suzuki-Miyaura Cross-Coupling
This protocol is designed to compare the performance of a novel this compound-based palladium catalyst with the industry-standard Pd(OAc)₂/SPhos system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (for the novel catalyst): In a glovebox or under an inert atmosphere, prepare a stock solution of the pre-formed Pd(II)-4-Methyl-3,3'-bipyridine complex or prepare the catalyst in situ by mixing Pd(OAc)₂ and this compound in the reaction solvent.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., 0.5 mol% Pd(OAc)₂) and the respective ligand (e.g., 1.0 mol% SPhos or 1.0 mol% this compound).
-
Add the aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add toluene and water to create a biphasic mixture (a 10:1 ratio of toluene to water is typical).[4]
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring and Analysis: Monitor the progress of the reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them using an appropriate technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Benchmarking in Buchwald-Hartwig Amination
This protocol outlines a comparative study of a this compound-based palladium catalyst against a standard Buchwald amination system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
CM-phos ligand
-
This compound
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Secondary amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: As described in Protocol 1, prepare the novel catalyst system.
-
Reaction Setup: In a glovebox, charge a dry Schlenk tube with the palladium source (e.g., 1 mol% Pd(OAc)₂), the respective ligand (e.g., 1.5 mol% CM-phos or 1.5 mol% this compound), and NaOtBu (1.2 eq).
-
Add the aryl chloride (1.0 eq) and the secondary amine (1.2 eq).
-
Add anhydrous toluene.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring and Analysis: Monitor the reaction progress as described in Protocol 1.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification and Characterization: Purify the product via column chromatography and confirm its structure and purity using standard analytical techniques.
Visualizing the Catalytic Processes
Understanding the catalytic cycle is fundamental to rational catalyst design and optimization. The following diagrams, rendered in DOT language, illustrate the generally accepted mechanisms for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for catalyst benchmarking.
Conclusion and Future Outlook
The development of novel ligands like this compound is crucial for the advancement of homogeneous catalysis. While industry-standard catalysts based on bulky, electron-rich phosphine ligands currently offer superior performance in many cross-coupling reactions, bipyridine-based systems present a compelling area of research due to their distinct electronic and steric properties, and potential for cost-effectiveness.
This guide provides a robust framework for the objective comparison of this compound-based catalysts against established benchmarks. The provided protocols are designed to yield high-quality, reproducible data that will enable researchers to make informed decisions about catalyst selection. Further research focusing on the synthesis of well-defined palladium precatalysts bearing this compound and an expansion of the substrate scope will be critical in fully elucidating their potential and carving out a niche for them in the synthetic chemist's toolbox.
References
A Senior Application Scientist's Guide to the Stability of Bipyridine-Metal Complexes: A Comparative Analysis
For researchers, medicinal chemists, and material scientists, the rational design of metal-based systems hinges on a deep understanding of the stability of coordination complexes. Among the vast library of chelating ligands, bipyridines, particularly 2,2'-bipyridine and its derivatives, stand out for their versatility and the robustness of the complexes they form. This guide provides a comparative analysis of the stability of various bipyridine-metal complexes, grounded in thermodynamic principles and supported by experimental data. We will delve into the key factors governing stability, present a quantitative comparison, and provide detailed protocols for the experimental determination of stability constants.
The Bedrock of Stability: Fundamental Principles
The thermodynamic stability of a bipyridine-metal complex in solution is a measure of the extent to which the metal ion and ligands associate to form the complex at equilibrium. This is quantitatively expressed by the stability constant (K) or, more commonly, its logarithm (log K). For the stepwise formation of a complex with multiple ligands, we consider the stepwise stability constants (K₁, K₂, K₃...) and the overall stability constant (βn), which is the product of the stepwise constants. A higher log K or log β value signifies a more stable complex.[1]
Several key factors dictate the stability of these complexes:
-
The Chelate Effect: This is arguably the most significant factor in the high stability of 2,2'-bipyridine complexes. The bidentate nature of 2,2'-bipyridine allows it to form a stable five-membered ring with a metal ion.[1] This chelation results in a significant increase in thermodynamic stability compared to analogous complexes with monodentate ligands, such as pyridine. This is primarily an entropy-driven effect; the coordination of one bidentate ligand releases two or more solvent molecules, leading to a net increase in the entropy of the system.[2]
-
The Nature of the Metal Ion: The properties of the central metal ion are crucial. Generally, stability increases with:
-
Increasing charge on the metal ion: A higher positive charge leads to a stronger electrostatic attraction with the electron-donating nitrogen atoms of the bipyridine.
-
Decreasing ionic radius: A smaller ionic radius results in a shorter and stronger metal-ligand bond.
-
Electronic Configuration: The arrangement of d-electrons in transition metals influences their ligand field stabilization energy (LFSE), which contributes to the overall stability. The Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)) is a well-established trend for the stability of high-spin octahedral complexes of first-row transition metals, and bipyridine complexes often follow this trend.
-
-
Properties of the Bipyridine Ligand: Modifications to the bipyridine scaffold can fine-tune the stability of the resulting complexes through electronic and steric effects.
-
Electronic Effects: Electron-donating groups (e.g., methyl, tert-butyl) on the bipyridine rings increase the electron density on the nitrogen atoms, making them stronger Lewis bases and thus forming more stable complexes. Conversely, electron-withdrawing groups (e.g., halogens, nitro groups) decrease the basicity of the nitrogen atoms, leading to less stable complexes.
-
Steric Effects: Bulky substituents near the coordination sites (the nitrogen atoms) can introduce steric hindrance, which can weaken the metal-ligand bond and decrease the stability of the complex.
-
-
Solvent Effects: The solvent plays a critical role in the complexation process. Polar solvents can stabilize charged species, including the metal ion and the complex, through solvation. The nature of the solvent can also influence the thermodynamics of complex formation through competitive coordination with the metal ion.[3]
A Quantitative Comparison of Bipyridine-Metal Complex Stability
The interplay of the factors mentioned above results in a wide range of stabilities for different bipyridine-metal complexes. The following tables provide a comparative overview of experimentally determined stability constants.
Table 1: Stepwise and Overall Stability Constants (log β) for 2,2'-Bipyridine Complexes with First-Row Transition Metals in Aqueous Solution
| Metal Ion | log K₁ | log K₂ | log K₃ | log β₃ |
| Fe(II) | 4.2 | 3.7 | 9.5 | 17.4 |
| Co(II) | 5.9 | 5.4 | 4.7 | 16.0 |
| Ni(II) | 7.0 | 6.8 | 6.5 | 20.3 |
| Cu(II) | 8.0 | 5.4 | 3.5 | 16.9 |
| Zn(II) | 5.0 | 4.5 | 4.0 | 13.5 |
Note: Data compiled from various sources.[4] Values can vary with experimental conditions (e.g., temperature, ionic strength).
Table 2: Comparison of Stability Constants for Substituted Bipyridine Complexes
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | log β₃ |
| Ni(II) | 2,2'-Bipyridine | 7.0 | 6.8 | 6.5 | 20.3 |
| Ni(II) | 4,4'-Dimethyl-2,2'-bipyridine | 7.5 | 7.2 | 6.8 | 21.5 |
| Cu(II) | 2,2'-Bipyridine | 8.0 | 5.4 | 3.5 | 16.9 |
| Cu(II) | 4,4'-Dimethyl-2,2'-bipyridine | 8.3 | 5.9 | 3.8 | 18.0 |
Note: The data for substituted bipyridines are illustrative and compiled from various sources. The increase in stability with electron-donating methyl groups is evident.
Visualizing the Principles of Stability
To better understand the concepts discussed, the following diagrams illustrate the key relationships.
Experimental Determination of Stability Constants
Accurate determination of stability constants is paramount for the quantitative comparison of complex stability. Two common and reliable methods are UV-Vis spectrophotometric titration and potentiometric titration.
UV-Vis Spectrophotometric Titration
This method is suitable when the formation of the metal complex results in a significant change in the UV-Vis absorption spectrum.
Principle: By monitoring the change in absorbance at a specific wavelength upon the incremental addition of a metal ion to a ligand solution (or vice versa), the concentration of the complex at equilibrium can be determined using the Beer-Lambert law.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the bipyridine ligand of known concentration in a suitable solvent.
-
Prepare a stock solution of the metal salt (e.g., nitrate or perchlorate salts are often used to avoid coordinating anions) of known concentration in the same solvent.
-
-
Determination of the Wavelength of Maximum Absorbance (λ_max):
-
Prepare a solution containing the metal ion and the ligand in the expected stoichiometric ratio.
-
Scan the UV-Vis spectrum of this solution to identify the λ_max of the complex, where the absorbance is highest and the change in absorbance upon complexation is most significant.
-
-
Titration Procedure:
-
Place a known volume and concentration of the ligand solution into a cuvette.
-
Record the initial absorbance at the predetermined λ_max.
-
Make successive small additions of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the absorbance.
-
-
Data Analysis:
-
Correct the absorbance readings for the dilution effect.
-
Plot the corrected absorbance versus the molar ratio of metal to ligand.
-
The stoichiometry of the complex can be determined using Job's method of continuous variation.[5][6]
-
The stability constant (K) can be calculated from the absorbance data at different concentrations using various mathematical models, such as the Benesi-Hildebrand method for 1:1 complexes.
-
Potentiometric Titration (Irving-Rossotti Method)
This is a highly accurate and widely used method, particularly when the ligand has acidic or basic properties.
Principle: The formation of a metal-bipyridine complex is a pH-dependent equilibrium. By titrating a solution containing the ligand and the metal ion with a strong base and comparing the titration curve to that of the free ligand, the stability constants can be determined.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare three solutions of the same total volume:
-
A solution of a strong acid (e.g., HClO₄).
-
A solution of the strong acid and the bipyridine ligand.
-
A solution of the strong acid, the bipyridine ligand, and the metal salt.
-
-
Maintain a constant ionic strength in all solutions using a non-coordinating salt (e.g., NaClO₄ or KNO₃).
-
-
Titration Procedure:
-
Titrate each of the three solutions with a standardized, carbonate-free strong base (e.g., NaOH) solution.
-
Record the pH after each addition of the base using a calibrated pH meter.
-
-
Data Analysis (Irving-Rossotti Method):
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄_A) at different pH values.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value.
-
Plot n̄ versus pL (-log[L]). This is the formation curve.
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-integral values of n̄ (i.e., at n̄ = 0.5, pL = log K₁; at n̄ = 1.5, pL = log K₂).
-
Conclusion
The stability of bipyridine-metal complexes is a multifaceted property governed by a delicate balance of the chelate effect, the intrinsic properties of the metal ion and the ligand, and the surrounding solvent environment. For researchers in drug development and materials science, a thorough understanding of these principles is crucial for the design of novel molecules with tailored properties. The high stability of 2,2'-bipyridine complexes makes them excellent scaffolds for robust applications.[1] By leveraging the electronic and steric tuning of substituted bipyridines, scientists can further modulate the stability to optimize performance in areas ranging from catalysis to therapeutics. The experimental protocols detailed herein provide a reliable framework for the quantitative assessment of these stabilities, enabling a data-driven approach to the development of next-generation metal-based technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Studies on five-co-ordinate d8 metal ions. Part 3. Stability constants for the reversible formation of five-co-ordinate complexes from the bis(2,2′bipyridine)- and bis(1,10-phenanthroline)-platinum(II) cations - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methyl-3,3'-bipyridine
As a Senior Application Scientist, my priority is to empower our partners in research and development with not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. The proper disposal of chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of 4-Methyl-3,3'-bipyridine, grounded in established safety protocols and regulatory standards.
The fundamental principle guiding this process is that this compound, like other pyridine derivatives, must be treated as hazardous waste.[1][2] Its chemical properties necessitate a disposal pathway that prevents its release into the environment and ensures the safety of all personnel.
Hazard Assessment: Understanding the "Why"
Effective disposal begins with a thorough understanding of the compound's intrinsic hazards. This compound and related structures are associated with significant health and environmental risks. This knowledge informs every procedural step, from selecting personal protective equipment (PPE) to segregating waste streams. Based on data from related pyridine compounds, the hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Causality and Implication for Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H332: Harmful if swallowed or if inhaled.[3] H311: Toxic in contact with skin.[3] | The compound can cause significant harm upon exposure through multiple routes. This necessitates handling with appropriate PPE to prevent contact and inhalation. All contaminated materials, including gloves and labware, become hazardous waste. |
| Skin & Eye Irritation | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] | Direct contact can cause chemical burns and serious eye damage. This underscores the need for robust eye and skin protection. Any spill requires immediate and thorough decontamination. |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] | Inhalation of vapors or aerosols can irritate the respiratory tract. All handling and weighing of the compound should be performed in a certified chemical fume hood to prevent exposure.[4] |
| Flammability | H226: Flammable liquid and vapour.[3] | While some bipyridines are solid, related compounds like 4-methylpyridine are flammable liquids.[5] Waste must be stored away from ignition sources such as heat, sparks, and open flames.[3][4] |
Immediate Safety & Handling Protocol
Before beginning any work that will generate this compound waste, ensure the following safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]
-
Body Protection: A fully-buttoned laboratory coat is mandatory.[7] For larger quantities, flame-retardant or antistatic protective clothing may be necessary.[3]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid breathing vapors or mists.[6][8]
Engineering Controls:
-
A properly functioning chemical fume hood is essential.[4]
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6]
Step-by-Step Disposal Workflow
The disposal of this compound must be systematic. The primary directive is that this chemical waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.[3][7][8][9] Under no circumstances should this material be disposed of down the drain or in standard trash. [9][10]
Caption: Decision workflow for the safe disposal of this compound waste.
Detailed Protocol:
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound, contaminated weigh boats, spatulas, and other disposable labware into a dedicated, robust, and sealable hazardous waste container.[1]
-
Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[4]
-
Contaminated PPE: Used gloves, disposable lab coats, and absorbent materials from spill cleanups must be collected in a designated hazardous waste bag or container.[1]
-
-
Containerization and Labeling:
-
Container Choice: Use containers made of compatible materials (e.g., High-Density Polyethylene - HDPE, glass) that can be tightly sealed.[4]
-
Labeling: As soon as waste is first added, every container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[1][4] This is a critical step for safety and regulatory compliance.
-
-
Storage:
-
Final Disposal:
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined plan is essential. In the event of a this compound spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[3]
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.[3]
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®) to contain the spill.[1][3] Do not use combustible materials like paper towels to absorb large spills.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[8]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[1]
By adhering to these rigorous procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to procedural excellence is the foundation of a strong safety culture and successful scientific advancement.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. geneseo.edu [geneseo.edu]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
